Terazosin hydrochloride
Description
See also: Terazosin (has active moiety).
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWDOUXSCRCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63590-64-7 (Parent) | |
| Record name | Terazosin hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045493 | |
| Record name | Terazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63074-08-8, 70024-40-7 | |
| Record name | Terazosin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terazosin hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terazosin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Terazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERAZOSIN HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuroprotective Mechanism of Terazosin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terazosin (B121538), a quinazoline-derivative drug traditionally used for the treatment of benign prostatic hyperplasia and hypertension, has emerged as a promising neuroprotective agent for a range of neurodegenerative diseases, including Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of terazosin hydrochloride in neuronal cells. The core of its action lies in the activation of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1), leading to enhanced cellular energy metabolism and subsequent downstream effects that collectively promote neuronal survival.[4][5] This document details the signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols relevant to the investigation of terazosin's mechanism of action.
Core Mechanism of Action: PGK1 Activation and Enhanced Bioenergetics
The primary neuroprotective mechanism of terazosin is independent of its canonical role as an alpha-1 adrenergic receptor antagonist.[5] Instead, it directly binds to and activates Phosphoglycerate Kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway responsible for the synthesis of ATP.[4][5] This activation leads to a transient increase in intracellular ATP levels, which is particularly beneficial in the context of neurodegenerative diseases where impaired energy metabolism is a key pathological feature.[4][6]
The binding of terazosin to PGK1 is thought to facilitate the release of the product, ATP, from the enzyme's active site, thereby increasing its catalytic turnover rate.[5] This enhancement of glycolysis provides neurons with a vital energy boost, helping them to withstand cellular stress and resist apoptotic pathways.
Downstream Neuroprotective Effects
The activation of PGK1 by terazosin initiates a cascade of downstream events that contribute to its overall neuroprotective profile:
-
Activation of Heat Shock Protein 90 (Hsp90): The increased ATP production resulting from PGK1 activation enhances the chaperone activity of Hsp90, an ATP-dependent molecular chaperone.[7][8] Activated Hsp90 plays a critical role in maintaining protein homeostasis, refolding misfolded proteins, and targeting them for degradation, thereby reducing the accumulation of toxic protein aggregates, a common hallmark of many neurodegenerative disorders.[8]
-
Inhibition of Apoptosis: Terazosin has been shown to inhibit apoptosis in neuronal cells.[3] This anti-apoptotic effect is likely mediated through the combined action of enhanced energy metabolism and the activation of pro-survival pathways downstream of PGK1 and Hsp90.
-
Rescue of Stress Granule Formation: In models of ALS, terazosin has been observed to rescue the assembly of stress granules, which are dynamic cellular compartments that form in response to stress and are implicated in the pathogenesis of the disease.[1][9]
-
Reduction of Oxidative Stress: By boosting cellular energy and promoting the function of protective chaperones, terazosin helps to mitigate oxidative stress, another key contributor to neuronal damage in neurodegenerative conditions.[6]
Signaling Pathways
The signaling pathways involved in the neuroprotective action of terazosin are centered around the activation of PGK1.
References
- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capitalising on the neuroprotective effects of a prostate drug – Parkinson's Movement [parkinsonsmovement.com]
- 3. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 4. The Role of an Energy-Producing Enzyme in Treating Parkinson’s Disease | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 5. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Pgk1 Results in Reduced Protein Aggregation in Diverse Neurodegenerative Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
Whitepaper: Terazosin Hydrochloride's Role in Activating the PGK1 Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the novel mechanism of action of terazosin (B121538) hydrochloride as an activator of the Phosphoglycerate Kinase 1 (PGK1) signaling pathway. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biochemical processes.
Abstract
Terazosin, a quinazoline-based drug clinically approved as an α1-adrenergic receptor antagonist for treating hypertension and benign prostatic hyperplasia, has been identified to possess a novel mechanism of action independent of its canonical target.[1][2] Groundbreaking research reveals that terazosin directly binds to and modulates the activity of Phosphoglycerate Kinase 1 (PGK1), a critical ATP-generating enzyme in the glycolytic pathway.[1][3] It exhibits a paradoxical, biphasic dose-response, acting as a competitive inhibitor at high concentrations and an allosteric activator at low concentrations.[1][3] The activation is proposed to occur via a unique bypass mechanism that accelerates the rate-limiting product release step of the enzyme's catalytic cycle.[3] This activation of PGK1 enhances cellular ATP production, which subsequently boosts the chaperone activity of its known partner, Hsp90, leading to broad cellular stress resistance.[1][4] This discovery opens new avenues for drug repurposing and development, targeting diseases characterized by impaired energy metabolism, such as neurodegenerative disorders.[3][5]
The Mechanism of PGK1 Activation by Terazosin
Direct Binding and Biphasic Dose-Response
Contrary to its well-established function, the protective effects of terazosin in models of neurodegeneration and other cellular stress are not mediated by α1-adrenoceptor antagonism.[1] Studies using a modified terazosin molecule, unable to bind the α1 receptor, retained these protective effects.[1] The true target was identified as Phosphoglycerate Kinase 1 (PGK1).[1]
X-ray crystallography has shown that terazosin binds directly to the ADP/ATP binding pocket of PGK1.[3] The 1,3-diamino-6,7-dimethoxyisoquinoline motif of the drug is crucial for this interaction.[1] This binding location logically suggests competitive inhibition, as it would prevent the substrate ADP from binding. Indeed, at high concentrations (e.g., 2.5 µM and above), terazosin inhibits PGK1 activity.[1][3] However, at lower concentrations (ranging from 2.5 nM to 0.5 µM), terazosin functions as a potent activator of the enzyme.[1] This unusual biphasic activity pattern is a key characteristic of its interaction with PGK1.[3]
The "Bypass Pathway" Activation Model
The paradox of a competitive inhibitor stimulating enzyme activity is explained by a mass action model.[3] The catalytic cycle of PGK1 involves substrate binding, phosphotransfer, and product release. The release of the product, ATP, is a key rate-limiting step in the overall reaction.[1] The proposed model suggests that at low, activating concentrations, terazosin binding introduces a "bypass pathway" that circumvents this slow product release.[3] By promoting a conformational change or otherwise facilitating the dissociation of ATP from the active site, terazosin accelerates the enzymatic turnover rate, leading to a net increase in PGK1 activity.[1][3] At high concentrations, the inhibitory effect of blocking the substrate binding site becomes dominant, leading to a reduction in enzyme activity.[3]
Downstream Signaling: PGK1-Hsp90 Axis
The activation of PGK1 by terazosin has significant downstream consequences. The primary effect is an increase in the rate of ATP generation.[1][6] This localized increase in ATP is critical for activating ATP-dependent enzymes. One of the most important partners of PGK1 is Heat Shock Protein 90 (Hsp90), an ATPase-dependent molecular chaperone.[1][4] The ATP generated by the terazosin-activated PGK1 enhances the chaperone activity of Hsp90.[1] Activated Hsp90 promotes broad multi-stress resistance, protecting cells from apoptosis and damage.[1][4] Furthermore, this PGK1/Hsp90 axis has been shown to enhance the interaction with the antioxidant enzyme peroxiredoxin 1 (Prdx1), leading to a reduction in reactive oxygen species (ROS), a key driver of cellular senescence and damage.[2]
Quantitative Data Summary
The interaction between terazosin and PGK1 has been characterized by several key quantitative metrics.
| Parameter | Molecule | Value | Source |
| Binding Affinity (Kd) | Terazosin to PGK1 | 2.78 x 10⁻⁶ M | [1] |
| ADP to PGK1 | 2.9 x 10⁻⁵ M | [1] | |
| ATP to PGK1 | 3.3 x 10⁻⁴ M | [1] |
Table 1: Comparative binding affinities to PGK1. Terazosin binds to PGK1 with an affinity approximately 10-fold higher than ADP and 100-fold higher than ATP.[1]
| Condition | Apparent Kd for ADP (mM) | Vmax (NADH absorbance/ms) | Source |
| No Terazosin | 2.2 ± 1.0 | 8.5 x 10⁻⁷ ± 9.2 x 10⁻⁸ | [3] |
| 10 µM Terazosin | 11.5 ± 2.3 | 7.9 x 10⁻⁷ ± 7.6 x 10⁻⁸ | [3] |
Table 2: Enzyme kinetic parameters demonstrating competitive inhibition at high terazosin concentration. The apparent affinity for ADP decreases significantly while the maximum velocity remains largely unchanged.[3]
| Parameter | Concentration Range | Observation | Source |
| PGK1 Activation | 2.5 nM - 0.5 µM | Increased PGK1 activity | [1] |
| PGK1 Inhibition | ≥ 2.5 µM | Decreased PGK1 activity | [1] |
| Cellular ATP Levels | Activating Concentrations | Transiently elevated by ~40% | [1] |
| Cellular Pyruvate Levels | Activating Concentrations | Stably increased by ~30% | [1] |
Table 3: Effective concentrations of terazosin and its impact on cellular metabolites. The data illustrates the biphasic effect and the downstream consequences on the glycolytic pathway.[1]
Key Experimental Protocols
PGK1 Activity Assay (Coupled Enzyme Method)
This is the most common method for measuring PGK1 activity in vitro. It relies on a coupled reaction with glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][7]
-
Principle: The PGK1-catalyzed reaction (1,3-bisphosphoglycerate + ADP ↔ 3-phosphoglycerate (B1209933) + ATP) is difficult to monitor directly. Therefore, it is coupled to the GAPDH reaction, which produces 1,3-bisphosphoglycerate and NADH from glyceraldehyde 3-phosphate (GAP) and NAD+. As PGK1 consumes 1,3-bisphosphoglycerate, it drives the GAPDH reaction forward. The rate of PGK1 activity is thus proportional to the rate of NADH production, which can be measured as an increase in absorbance at 340 nm.[7][8]
-
Reaction Buffer: A typical buffer contains 50 mM Na₂HPO₄, 100 mM triethanolamine, 5 mM MgSO₄, and 0.2 mM EDTA, adjusted to pH 8.6.[3]
-
Reagents:
-
Human recombinant PGK1 (e.g., 50 ng/mL)[3]
-
GAPDH (e.g., 5 U/mL)[3]
-
Glyceraldehyde 3-phosphate (GAP) (e.g., 1 mM)[3]
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) (e.g., 1 mM)[3]
-
Adenosine diphosphate (B83284) (ADP) (variable concentrations for kinetic studies)[3]
-
Terazosin hydrochloride or other test compounds at desired concentrations.
-
-
Procedure:
-
Prepare the reaction buffer with GAP and NAD⁺.
-
Add GAPDH and PGK1 enzymes and incubate for 5 minutes to establish equilibrium.[3]
-
Add the test compound (e.g., terazosin) or vehicle control (DMSO).
-
Initiate the reaction by adding ADP.
-
Immediately measure the absorbance at 340 nm in kinetic mode using a plate reader or spectrophotometer.[8]
-
The rate of change in absorbance over time reflects the PGK1 activity.
-
Target Identification via Affinity Pull-Down Assay
This protocol was used to definitively identify PGK1 as the binding target of terazosin.[1]
-
Principle: A modified version of terazosin is chemically synthesized to act as "bait" and is immobilized on agarose (B213101) beads. A cell lysate is passed over these beads, and proteins that specifically bind to the terazosin bait are captured. These proteins are then eluted and identified using mass spectrometry.
-
Reagents:
-
Procedure:
-
Incubate the cell lysate with the terazosin-conjugated beads.
-
In a parallel control experiment, pre-incubate the lysate with a high concentration of free, soluble terazosin before adding the beads. This will competitively block specific binding to the immobilized bait.
-
A second control using naked beads is run to identify non-specific binders.
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins using SDS-PAGE.
-
Excise the protein bands that appear in the bait experiment but are absent or significantly reduced in the competitor and naked bead controls.
-
Identify the proteins using mass spectrometry analysis.
-
Visualizing the Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental setups described in this guide.
References
- 1. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pgk1 activation restores endothelial metabolic homeostasis to alleviate vascular aging and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents [frontiersin.org]
- 8. PGK1 enzyme activity measurements [bio-protocol.org]
Terazosin Hydrochloride: A Novel Neuroprotective Strategy in Parkinson's Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current therapies primarily manage symptoms but do not halt or reverse the underlying neurodegeneration. Recent research has identified Terazosin, a drug approved for treating benign prostatic hyperplasia, as a promising neuroprotective agent in various preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the neuroprotective properties of Terazosin hydrochloride, with a focus on its mechanism of action, quantitative efficacy in preclinical models, and detailed experimental protocols.
Mechanism of Action: PGK1 Activation and Bioenergetic Enhancement
The neuroprotective effects of Terazosin are primarily attributed to its ability to bind to and activate phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2] This activation enhances glycolysis, leading to increased production of ATP, the primary cellular energy currency.[3][4] Impaired brain energy metabolism is a known hallmark of Parkinson's disease, and by boosting cellular ATP levels, Terazosin helps to mitigate the bioenergetic deficits that contribute to neuronal dysfunction and death.[3][5]
The proposed signaling pathway for Terazosin's neuroprotective action is as follows:
Quantitative Data on Neuroprotective Efficacy
Terazosin has demonstrated significant neuroprotective effects across a range of preclinical Parkinson's disease models. The following tables summarize the key quantitative findings.
Table 1: Effects of Terazosin in Toxin-Induced Parkinson's Disease Models
| Model | Key Parameter | Result | Reference |
| MPTP Mouse Model | Striatal Dopamine (B1211576) Levels | Prevented the MPTP-induced reduction in dopamine and its metabolites. | [6] |
| Dopaminergic Neuron Survival | Reduced the loss of dopaminergic neurons in the substantia nigra. | [4] | |
| 6-OHDA Rat Model | Amphetamine-Induced Rotations | Partially prevented the increase in rotations, indicating improved motor function. | [7] |
| Dopamine & Metabolite Levels | Partially prevented the reduction in dopamine, DOPAC, and HVA content. | [7] | |
| Rotenone (B1679576) Fly Model | Motor Performance (Climbing Assay) | Attenuated motor deficits. | [1] |
| ATP Levels | Enhanced ATP levels. | [1] |
Table 2: Effects of Terazosin in Genetic Parkinson's Disease Models
| Model | Key Parameter | Result | Reference |
| PINK1 Mutant Fly Model | Wing Posture Defect | Partially reversed the abnormal wing posture. | [7] |
| Tyrosine Hydroxylase (TH) Levels | Partially corrected the decrease in brain TH levels. | [7] | |
| ATP Levels | Partially corrected the decrease in brain ATP levels. | [7] | |
| LRRK2 Mutant Fly Model | Motor Performance (Climbing Assay) | Attenuated motor deficits. | [7] |
| LRRK2 G2019S iPSC-derived Neurons | α-Synuclein Accumulation | Reduced the rate of α-synuclein accumulation in dopaminergic neurons. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the studies of Terazosin's neuroprotective effects.
General Experimental Workflow
MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[8]
-
MPTP Administration: A common regimen involves intraperitoneal (i.p.) injections of MPTP hydrochloride at a dose of 20-30 mg/kg, administered four times at 2-hour intervals on a single day.[8]
-
Terazosin Treatment: Terazosin administration can be initiated before or after MPTP intoxication. A typical dose is 10 mg/kg/day, administered via i.p. injection or oral gavage.
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod test and the pole test.
-
Neurochemical Analysis: Striatal dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]
-
Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is determined by immunohistochemistry and stereological counting.
6-OHDA-Induced Parkinson's Disease Rat Model
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
6-OHDA Administration: A unilateral lesion is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.
-
Terazosin Treatment: Treatment with Terazosin (e.g., 5-10 mg/kg/day, i.p.) is often initiated several weeks after the 6-OHDA lesion to assess its restorative effects.[7]
-
Behavioral Analysis: Motor asymmetry is quantified by measuring rotations induced by apomorphine (B128758) or amphetamine.[10][11]
-
Neurochemical and Histological Analysis: Similar to the MPTP model, dopamine levels and TH-positive neuron counts are assessed.
Rotenone-Induced Parkinson's Disease Drosophila Model
-
Fly Strain: Wild-type strains such as Oregon-R or w1118 are commonly used.[12][13]
-
Rotenone Exposure: Flies are exposed to rotenone by mixing it into their food medium at concentrations ranging from 100 to 500 µM.[12][13]
-
Terazosin Treatment: Terazosin is also administered through the food medium.
-
Behavioral Analysis: Locomotor function is assessed using the negative geotaxis (climbing) assay.[12]
-
Neurochemical and Histological Analysis: ATP levels in fly heads are measured, and the number of dopaminergic neurons in specific clusters of the fly brain is quantified by TH immunohistochemistry.
iPSC-Derived Dopaminergic Neuron Model with LRRK2 G2019S Mutation
-
Cell Source: Induced pluripotent stem cells (iPSCs) are generated from fibroblasts of Parkinson's disease patients carrying the LRRK2 G2019S mutation and healthy controls.[14][15]
-
Differentiation Protocol: iPSCs are differentiated into dopaminergic neurons using a multi-step protocol involving the application of specific growth factors and small molecules (e.g., SHH, FGF8, CHIR99021, LDN193189).[14]
-
Terazosin Treatment: Differentiated neurons are treated with Terazosin at various concentrations.
-
Phenotypic Analysis: The primary endpoint is the quantification of alpha-synuclein (B15492655) aggregation, often assessed by immunocytochemistry and image analysis.[1]
Conclusion and Future Directions
The preclinical data strongly support the neuroprotective potential of this compound in models of Parkinson's disease. Its mechanism of action, centered on the enhancement of cellular bioenergetics through PGK1 activation, represents a novel therapeutic strategy. The quantitative data from various animal and cell-based models demonstrate its efficacy in protecting dopaminergic neurons and improving motor function. The detailed experimental protocols provided herein should facilitate further research to validate and extend these promising findings. Future studies should focus on optimizing dosing regimens, exploring the full range of its downstream effects, and ultimately, translating these preclinical successes into effective therapies for patients with Parkinson's disease.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Target Engagement for Terazosin | Parkinson's Disease [michaeljfox.org]
- 6. Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson’s Disease as a Manifestation of Neurodegeneration and Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. modelorg.com [modelorg.com]
- 9. Presymptomatic MPTP Mice Show Neurotrophic S100B/mRAGE Striatal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurobiology.lu.se [neurobiology.lu.se]
- 11. The Amphetamine Induced Rotation Test: A Re-Assessment of Its Use as a Tool to Monitor Motor Impairment and Functional Recovery in Rodent Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adult health and transition stage-specific rotenone-mediated Drosophila model of Parkinson’s disease: Impact on late-onset neurodegenerative disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Exposure to Rotenone Models Sporadic Parkinson's Disease in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LRRK2 Mutant iPSC-Derived DA Neurons Demonstrate Increased Susceptibility to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Cellular Impact of Terazosin Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cellular signaling pathways modulated by Terazosin (B121538) hydrochloride. Primarily known for its role as a selective alpha-1 adrenergic receptor antagonist in the treatment of benign prostatic hyperplasia (BPH) and hypertension, recent research has unveiled a broader spectrum of its molecular activities, particularly in the realms of apoptosis and anti-angiogenesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Terazosin's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
Terazosin hydrochloride competitively and selectively antagonizes alpha-1 adrenergic receptors, which are G-protein coupled receptors found on the smooth muscle cells of blood vessels and the prostate.[1][2] This blockade inhibits the binding of norepinephrine, leading to smooth muscle relaxation.[2] In the vasculature, this results in vasodilation and a subsequent reduction in blood pressure.[2] In the prostate and bladder neck, this relaxation alleviates urinary obstruction symptoms associated with BPH.[2]
Signaling Pathway for Alpha-1 Adrenergic Receptor Blockade
Induction of Apoptosis: An Alpha-1 Independent Mechanism
A significant body of research highlights Terazosin's ability to induce apoptosis in prostate cancer cells, an effect that is independent of its alpha-1 adrenergic receptor blockade.[3][4] This pro-apoptotic activity is attributed to the quinazoline (B50416) moiety of the molecule.[3]
Cell Cycle Arrest and Regulation of Key Apoptotic Proteins
Terazosin has been shown to induce a G1 phase cell cycle arrest in androgen-independent prostate cancer cell lines, such as PC-3 and DU145.[5] This cell cycle arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[5] Furthermore, Terazosin modulates the expression of key members of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a critical step in the intrinsic apoptotic pathway. The induction of apoptosis by Terazosin has been demonstrated to be independent of the tumor suppressor proteins p53 and Rb.[5]
Involvement of the Transforming Growth Factor-Beta (TGF-β) Signaling Pathway
The apoptotic effects of quinazoline-based alpha-1 antagonists like Terazosin have been linked to the deregulation of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[1][3] Studies have indicated that treatment with these agents can lead to an enhanced expression of TGF-β1, which in turn can upregulate p27KIP1 and potentially activate the caspase cascade, leading to apoptosis.[1][3]
Caspase-3 Activation
In vivo studies have demonstrated that Terazosin treatment can induce the expression of caspase-3, a key executioner caspase in the apoptotic cascade, in the rat ventral prostate. This provides further evidence for the pro-apoptotic role of Terazosin.
Signaling Pathway for Terazosin-Induced Apoptosis
Anti-Angiogenic Effects of Terazosin
Terazosin has been shown to possess anti-angiogenic properties, further contributing to its potential anti-cancer effects. This activity is also independent of its alpha-1 adrenoceptor antagonism.
Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling
Terazosin can inhibit VEGF-induced proliferation and tube formation in human umbilical vein endothelial cells (HUVECs).[6] This suggests a direct inhibitory effect on key processes in angiogenesis.
Suppression of Basic Fibroblast Growth Factor (bFGF)
In vivo studies have shown that Terazosin treatment can suppress the expression of basic fibroblast growth factor (bFGF) in the rat ventral prostate. bFGF is a potent angiogenic factor, and its downregulation by Terazosin likely contributes to the observed anti-angiogenic effects.
Signaling Pathway for Terazosin's Anti-Angiogenic Effects
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the cellular effects of this compound.
Table 1: Cytotoxicity and Anti-Angiogenic Activity of Terazosin
| Parameter | Cell Line / Model | Value | Reference |
| IC50 (Cytotoxicity) | PC-3 (Prostate Cancer) | > 100 µM | [6] |
| IC50 (VEGF-induced Proliferation) | HUVEC | 9.9 µM | [6] |
| IC50 (VEGF-induced Tube Formation) | HUVEC | 6.8 µM | [6] |
| IC50 (In vivo Angiogenesis) | Nude Mice | 7.9 µM | [6] |
Table 2: Effects of Terazosin on Apoptosis Markers
| Marker | Model | Effect | Reference |
| Apoptotic Index | Human Bladder Tumors | Increased (3.0% vs 1.7% in control) | [7] |
| Caspase-3 Expression | Rat Ventral Prostate | Significantly Increased | |
| p27KIP1 | Androgen-Independent Prostate Cancer Cells | Upregulated | [5] |
| Bax | Androgen-Independent Prostate Cancer Cells | Upregulated | [5] |
| Bcl-2 | Androgen-Independent Prostate Cancer Cells | Downregulated | [5] |
| bFGF Expression | Rat Ventral Prostate | Suppressed |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to investigate the effects of Terazosin.
Cell Culture
-
Prostate Cancer Cell Lines (PC-3, DU145): Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in endothelial cell growth medium.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Lyse Terazosin-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p27KIP1, Bax, Bcl-2, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Fix and permeabilize Terazosin-treated and control cells.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).
-
Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
-
Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.
-
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Harvest and fix Terazosin-treated and control cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Workflow for Investigating Terazosin's Cellular Effects
Conclusion
This compound's cellular effects extend beyond its well-established role as an alpha-1 adrenergic receptor antagonist. Its ability to induce apoptosis and inhibit angiogenesis through pathways independent of its primary mechanism of action presents intriguing possibilities for its therapeutic application, particularly in the context of cancer. This technical guide has provided a comprehensive overview of the signaling pathways affected by Terazosin, supported by quantitative data and detailed experimental methodologies, to aid researchers in further exploring the multifaceted pharmacological profile of this drug.
References
- 1. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. auajournals.org [auajournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Selective Alpha-1 Adrenoceptor Antagonist: A Technical Guide to the Discovery of Terazosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin (B121538) hydrochloride, a quinazoline (B50416) derivative, is a selective alpha-1 adrenoceptor antagonist widely utilized in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its development marked a significant advancement in the pharmacological targeting of the sympathetic nervous system, offering an improved pharmacokinetic profile over its predecessor, prazosin (B1663645). This technical guide provides an in-depth exploration of the discovery, mechanism of action, and key experimental evaluations of Terazosin, presenting detailed methodologies and quantitative data for the scientific community.
The Discovery and Rationale for Development
The development of Terazosin by Abbott Laboratories in the late 1970s and early 1980s was a direct result of efforts to improve upon the therapeutic profile of prazosin, the first selective alpha-1 adrenoceptor antagonist. While effective, prazosin's relatively short half-life necessitated multiple daily doses. The primary goal in the development of Terazosin was to create a long-acting alpha-1 antagonist suitable for once-daily administration, thereby improving patient compliance.[3][4][5] This was achieved by modifying the quinazoline core, a key pharmacophore for alpha-1 adrenergic antagonists, by replacing the furan (B31954) ring of prazosin with a saturated tetrahydrofuran (B95107) moiety.[6] This structural change extended the elimination half-life of the compound without compromising its high affinity and selectivity for alpha-1 adrenoceptors.[5]
Below is a diagram illustrating the logical progression from the identification of the therapeutic need to the development of Terazosin.
Caption: Logical workflow of the discovery of Terazosin.
Mechanism of Action: Selective Alpha-1 Adrenoceptor Blockade
Terazosin exerts its therapeutic effects by selectively and competitively inhibiting postsynaptic alpha-1 adrenoceptors.[6] These receptors are located on vascular smooth muscle and in the prostate gland and bladder neck.[7]
Alpha-1 Adrenoceptor Signaling Pathway
Activation of alpha-1 adrenoceptors by endogenous catecholamines, such as norepinephrine (B1679862), initiates a signaling cascade that leads to smooth muscle contraction. The binding of an agonist to the alpha-1 adrenoceptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which also contributes to the contractile response.
By blocking the binding of norepinephrine to the alpha-1 adrenoceptor, Terazosin inhibits this signaling pathway, resulting in smooth muscle relaxation.
References
- 1. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terazosin: a new long-acting alpha 1-adrenergic antagonist for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terazosin: a new alpha adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terazosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terazosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Reprogramming Effects of Terazosin Hydrochloride: A Deep Dive into Cellular Bioenergetics and ATP Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terazosin (B121538), a quinazoline-based compound long utilized as an α1-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia and hypertension, has emerged as a significant modulator of cellular metabolism. Independent of its canonical mode of action, terazosin directly interacts with and activates phosphoglycerate kinase 1 (PGK1), a pivotal enzyme in the glycolytic pathway. This interaction leads to an enhancement of glycolytic flux and a subsequent increase in adenosine (B11128) triphosphate (ATP) production. This guide provides a comprehensive technical overview of the molecular mechanisms underlying terazosin's impact on cellular bioenergetics, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. The biphasic nature of terazosin's effect, exhibiting activation at lower concentrations and inhibition at higher concentrations, is a critical consideration for its therapeutic application in metabolism-related pathologies.
Introduction: A Paradigm Shift in Terazosin's Mechanism of Action
Traditionally, the pharmacological effects of terazosin hydrochloride have been attributed to its blockade of α1-adrenergic receptors, leading to smooth muscle relaxation. However, recent research has unveiled a novel and distinct mechanism of action centered on the modulation of cellular metabolism. This discovery has opened new avenues for the therapeutic application of terazosin, particularly in neurodegenerative diseases like Parkinson's, where impaired energy metabolism is a key pathological feature.[1][2][3] This guide delves into the core of this metabolic reprogramming, focusing on the direct impact of terazosin on ATP synthesis and the associated cellular pathways.
The Core Mechanism: Terazosin as a PGK1 Activator
The central tenet of terazosin's metabolic influence lies in its ability to bind to and activate phosphoglycerate kinase 1 (PGK1).[4][5] PGK1 is a crucial enzyme in the glycolytic pathway, catalyzing the first ATP-generating step where 1,3-bisphosphoglycerate is converted to 3-phosphoglycerate.
The Biphasic Dose-Response
A critical aspect of terazosin's interaction with PGK1 is its biphasic dose-response. At lower concentrations (in the nanomolar to low micromolar range), terazosin acts as an activator of PGK1, leading to increased enzymatic activity.[4] Conversely, at higher concentrations (typically in the higher micromolar range), it exhibits an inhibitory effect.[4] This phenomenon is crucial for designing and interpreting experiments and for determining the therapeutic window for potential clinical applications.
Signaling Pathway: PGK1 Activation and Downstream Effects
The activation of PGK1 by terazosin initiates a cascade of events that enhance cellular bioenergetics and promote cell survival. One of the key downstream effects is the potentiation of Heat Shock Protein 90 (Hsp90) chaperone activity.[4][5] The increased ATP production resulting from PGK1 activation is thought to fuel the ATPase activity of Hsp90, a chaperone protein involved in protein folding, stability, and degradation.[4] This enhanced Hsp90 activity contributes to cellular stress resistance and has anti-apoptotic effects.[4]
Quantitative Impact on Cellular Metabolism
The metabolic reprogramming induced by terazosin has been quantified across various experimental models. The following tables summarize the key quantitative findings on ATP production, oxygen consumption, and lactate (B86563) production. It is important to note that the experimental conditions, including cell types and terazosin concentrations, vary between studies, which should be considered when comparing the data.
Table 1: Effect of Terazosin on Cellular ATP Levels
| Cell Type/System | Terazosin Concentration | Observation | Reference |
| RAW 264.7 cell lysate | 10 µM | Transient increase of nearly 40% in the first minute | [4] |
| Human Whole Blood (in vivo) | 5 mg/day | Mean increase in ATP/HgB of 8.96 LU/mg Hb | [6] |
| MIN6 cells | Not specified | Elevated intracellular ATP levels | [7] |
| SH-SY5Y cells | Not specified | Increased intracellular ATP content | [8] |
Table 2: Effect of Terazosin on Oxygen Consumption Rate (OCR)
Quantitative data directly linking terazosin to cellular OCR from a single, comprehensive study is limited in the reviewed literature. The following provides qualitative or indirect observations.
| Cell Type/System | Terazosin Concentration | Observation | Reference |
| Thy1-hTDP-43 mice motor neurons | Not specified | Increased basal glycolysis, suggesting a potential shift in metabolic phenotype | [9] |
| Human Myocardium (in vivo) | 5 mg oral dose | Significantly decreased myocardial oxygen consumption | [10] |
Table 3: Effect of Terazosin on Glycolysis and Lactate Production
Direct quantitative data on lactate production or ECAR in response to a dose-range of terazosin is not extensively available in the reviewed literature. The following indicates a general effect on glycolysis.
| Cell Type/System | Terazosin Concentration | Observation | Reference |
| ESC-derived motor neurons | Not specified | Increased basal glycolysis rates | [9] |
| Gastrointestinal models (in vitro) | Not specified | Upregulates glucose metabolism, evidenced by higher LDH enzymatic activity | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Measurement of Intracellular ATP Levels (Luminometric Assay)
This protocol is adapted from commercially available ATP determination kits and is a widely used method for quantifying cellular ATP.
Principle: The assay is based on the ATP-dependent oxidation of luciferin (B1168401) catalyzed by luciferase, which produces light. The emitted light is proportional to the ATP concentration.
Materials:
-
Cells of interest
-
This compound
-
96-well white-walled microplates
-
ATP determination kit (containing ATP assay buffer, substrate (luciferin), and enzyme (luciferase))
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Terazosin Treatment: Treat the cells with various concentrations of terazosin (and a vehicle control) for the desired duration.
-
Reagent Preparation: Prepare the ATP detection reagent by mixing the buffer, substrate, and enzyme according to the kit's instructions. Protect the reagent from light.
-
Cell Lysis and Luminescence Measurement:
-
Equilibrate the plate and the detection reagent to room temperature.
-
Add a volume of the detection reagent equal to the culture medium volume in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples by interpolating their luminescence values on the standard curve. Normalize the ATP levels to the total protein content or cell number.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration. The Mito Stress Test is a standard assay to assess mitochondrial function.
Principle: The instrument measures the rate of oxygen consumption (OCR) of cells in a microplate, providing insights into mitochondrial respiration. By sequentially injecting mitochondrial inhibitors, key parameters of mitochondrial function can be determined.
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant solution
-
Seahorse XF Assay Medium
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Terazosin Pre-treatment (optional): Cells can be pre-treated with terazosin for a specified duration before the assay.
-
Assay Preparation:
-
Replace the culture medium with pre-warmed Seahorse XF Assay Medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors and terazosin (if not pre-treated).
-
-
Seahorse XF Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol, which involves sequential measurements of basal OCR, followed by OCR after the injection of oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis: The Seahorse software calculates OCR values. From these measurements, key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.
Measurement of Lactate Production (Extracellular Acidification Rate - ECAR)
Lactate production, a hallmark of glycolysis, can be measured directly using a colorimetric assay or indirectly by measuring the extracellular acidification rate (ECAR) with a Seahorse XF Analyzer.
Principle (Colorimetric Assay): Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The absorbance of the formazan is proportional to the lactate concentration.
Materials:
-
Cell culture supernatant
-
Lactate assay kit (containing lactate assay buffer, enzyme mix, and probe)
-
96-well clear-bottom microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture medium from cells treated with terazosin and controls.
-
Standard Curve Preparation: Prepare a lactate standard curve using the provided lactate standard.
-
Reaction Setup:
-
Add the reaction mix (buffer, enzyme, and probe) to the wells of a 96-well plate.
-
Add the samples and standards to the respective wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 450 nm).
-
-
Data Analysis: Calculate the lactate concentration in the samples using the standard curve.
Conclusion and Future Directions
This compound represents a compelling example of drug repurposing, with its newly identified role as a modulator of cellular metabolism holding significant therapeutic promise. Its ability to enhance glycolysis and ATP production through the activation of PGK1 provides a strong rationale for its investigation in diseases characterized by bioenergetic deficits.
Future research should focus on several key areas:
-
Comprehensive Dose-Response Studies: Systematic investigations are needed to delineate the precise dose-dependent effects of terazosin on ATP production, OCR, and ECAR in various cell types, particularly those relevant to neurodegenerative diseases.
-
Elucidation of Downstream Pathways: Further exploration of the signaling cascades downstream of PGK1 and Hsp90 activation will provide a more complete understanding of terazosin's pleiotropic effects.
-
Development of Novel PGK1 Activators: The biphasic nature and off-target effects of terazosin highlight the need for the development of more specific and potent PGK1 activators with improved therapeutic profiles.
References
- 1. A pilot dose-finding study of Terazosin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of Glycolysis-Enhancing α-1 Blockers With Risk of Developing Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Unraveling the Molecular Targets of Terazosin Hydrochloride Beyond Adrenoceptors: A Technical Guide
Abstract
Terazosin (B121538), a quinazoline-based compound, is a well-established α1-adrenergic receptor antagonist widely prescribed for benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Its therapeutic effects in these conditions are attributed to the relaxation of smooth muscle in the prostate and blood vessels.[1][2][4] However, a growing body of evidence reveals that Terazosin's pharmacological activity extends beyond adrenoceptor blockade, presenting novel therapeutic opportunities. This technical guide delves into the non-canonical molecular targets of Terazosin, focusing on its role as a modulator of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and its anti-cancer properties, which appear to be independent of its effects on adrenoceptors.[5] We provide a comprehensive overview of the underlying mechanisms, summarize key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways, offering a resource for researchers and drug development professionals exploring the repositioning of this established drug.
Introduction: Terazosin's Canonical Mechanism of Action
Terazosin hydrochloride is a selective α1-adrenoceptor antagonist.[3] Its primary mechanism involves blocking the binding of norepinephrine (B1679862) to α1-adrenoceptors on the smooth muscle of blood vessels, the prostate gland, and the bladder neck.[1][4] This blockade leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure, and relaxes the muscles in the urinary tract, improving urine flow in patients with BPH.[1][4][6] While effective, this well-documented mechanism does not account for the full spectrum of Terazosin's biological activities, particularly its recently discovered roles in neuroprotection and oncology.
Emerging Target 1: Phosphoglycerate Kinase 1 (PGK1) Activation and Neuroprotection
A significant breakthrough in understanding Terazosin's off-target effects was the discovery of its interaction with Phosphoglycerate Kinase 1 (PGK1), the first ATP-generating enzyme in the glycolysis pathway.[7][8]
Mechanism of Action: A Paradoxical Activation
Structurally, X-ray crystallography has shown that Terazosin binds to the ADP/ATP binding pocket of PGK1, suggesting it should act as a competitive inhibitor.[8] Indeed, at high concentrations, Terazosin does inhibit PGK1 activity.[8][9] However, at lower, therapeutically relevant concentrations, Terazosin paradoxically enhances PGK1's enzymatic activity.[8][9] A mass action kinetic model suggests a plausible explanation for this biphasic dose-response: at low concentrations, Terazosin binding introduces a bypass pathway that circumvents the slow release of the product (ATP), thereby accelerating the overall enzymatic rate.[8][9] This enhancement of PGK1 activity leads to increased glycolysis and a subsequent rise in cellular ATP levels.[7][10][11]
Therapeutic Implications in Neurodegenerative Diseases
Dysregulated energy metabolism is a common feature in several neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS).[7][12][13] By boosting PGK1 activity, Terazosin increases ATP production, which can protect neurons and slow disease progression.[7][10][14]
-
Parkinson's Disease (PD): In various animal and human iPSC-based models of PD, Terazosin has been shown to slow the loss of brain cells.[7] Epidemiological studies have further correlated prescriptions for Terazosin with a reduced risk of developing PD and slower symptom progression in existing patients.[7][12]
-
Amyotrophic Lateral Sclerosis (ALS): In zebrafish and mouse models of ALS, Terazosin treatment improved motor neuron phenotypes, delayed the progression of paralysis, and increased survival.[12][15] This neuroprotective effect is linked to increased energy production in motor neurons.[15]
The ability of Terazosin to cross the blood-brain barrier makes it a particularly attractive candidate for treating these central nervous system disorders.[15]
Emerging Target 2: Anti-Cancer and Anti-Angiogenic Effects
Beyond its neuroprotective role, Terazosin, along with other quinazoline-based α1-antagonists like doxazosin, has demonstrated significant anti-cancer activity, particularly in prostate and bladder cancer.[5][16][17] These effects appear to be largely independent of α1-adrenoceptor blockade.[5]
Induction of Apoptosis and Cell Cycle Arrest
In androgen-independent prostate cancer cell lines (PC-3 and DU145), Terazosin has been shown to inhibit cell growth and colony-forming ability.[16][18] The mechanism involves inducing cell death and arresting the cell cycle at the G1 phase.[16][18] This action is associated with:
-
Upregulation of p27KIP1: An important cyclin-dependent kinase inhibitor that halts cell cycle progression.[16][18]
-
Modulation of Apoptotic Regulators: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, tipping the cellular balance towards programmed cell death.[18]
Notably, this cell death pathway is independent of the tumor suppressor proteins p53 and Rb, suggesting Terazosin could be effective in a broader range of tumors where these pathways are dysfunctional.[18]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Terazosin exhibits potent anti-angiogenic properties.[5][17][19] In nude mice models, Terazosin significantly inhibited angiogenesis induced by Vascular Endothelial Growth Factor (VEGF).[5][19] In vitro studies using human umbilical vein endothelial cells (HUVECs) confirmed that Terazosin directly inhibits VEGF-induced proliferation and tube formation, key steps in the angiogenic process.[19] This anti-angiogenic activity may be a primary contributor to its observed in vivo anti-tumor effects.[19]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for Terazosin's interactions with its non-adrenoceptor targets as reported in the literature.
| Target/Process | Parameter | Value | Cell/System | Reference |
| PGK1 Activation | Kd | 2.9 µM | In vitro | |
| Anti-Angiogenesis | IC50 (VEGF-induced angiogenesis) | 7.9 µM | Nude Mice Model | [19] |
| IC50 (HUVEC Proliferation) | 9.9 µM | Human Umbilical Vein Endothelial Cells | [19] | |
| IC50 (HUVEC Tube Formation) | 6.8 µM | Human Umbilical Vein Endothelial Cells | [19] | |
| Cytotoxicity | IC50 | > 100 µM | PC-3 & Human Benign Prostatic Cells | [19] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used to elucidate Terazosin's non-canonical activities.
PGK1 Activity and Binding Assays
-
Objective: To determine if Terazosin directly binds to and modulates the enzymatic activity of PGK1.
-
Methodology:
-
Protein Expression and Purification: Recombinant human PGK1 is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Enzymatic Assay: PGK1 activity is measured using a coupled-enzyme spectrophotometric assay. The production of ATP from ADP and 1,3-bisphosphoglycerate (1,3-BPG) is coupled to the glucose-6-phosphate dehydrogenase/hexokinase reaction, and the rate of NADP+ reduction to NADPH is monitored by the change in absorbance at 340 nm. Assays are performed with varying concentrations of Terazosin to determine its effect on the reaction rate.
-
Binding Affinity (e.g., Isothermal Titration Calorimetry - ITC): The dissociation constant (Kd) of the Terazosin-PGK1 interaction is measured directly by ITC. This involves titrating a solution of Terazosin into a solution containing purified PGK1 and measuring the heat changes associated with the binding event.
-
In Vitro Anti-Angiogenesis Assays
-
Objective: To assess the direct effect of Terazosin on endothelial cell functions crucial for angiogenesis.
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Proliferation Assay (e.g., BrdU or MTT Assay): HUVECs are seeded in 96-well plates, starved, and then stimulated with VEGF in the presence of varying concentrations of Terazosin. After a set incubation period (e.g., 24-48 hours), cell proliferation is quantified by measuring the incorporation of BrdU or by the metabolic conversion of MTT to formazan.
-
Tube Formation Assay: HUVECs are seeded onto a layer of Matrigel (a basement membrane extract) and treated with VEGF and different concentrations of Terazosin. After several hours, the formation of capillary-like tubular structures is observed by microscopy and quantified by measuring the total tube length or the number of branch points.
-
Cell Cycle Analysis
-
Objective: To determine the effect of Terazosin on the distribution of cancer cells throughout the cell cycle.
-
Methodology:
-
Cell Treatment: Prostate cancer cells (e.g., PC-3, DU145) are treated with Terazosin or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Fixation and Staining: Cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating agent, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram of cell count versus fluorescence intensity is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 peak indicates a G1 phase arrest.
-
Conclusion and Future Directions
The identification of molecular targets for Terazosin beyond α1-adrenoceptors has opened exciting avenues for drug repositioning. Its ability to activate PGK1 provides a compelling, mechanism-based strategy for developing neuroprotective therapies for diseases like Parkinson's and ALS.[12] Furthermore, its p53-independent anti-cancer and anti-angiogenic activities suggest a potential role in oncology, particularly for advanced or resistant tumors.[5][18]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Designing Terazosin analogs that enhance PGK1 activation or anti-cancer efficacy while minimizing α1-adrenoceptor antagonism to reduce hypotensive side effects.[10][14]
-
Clinical Trials: Conducting well-designed prospective clinical trials to conclusively demonstrate the anti-cancer and neuroprotective benefits of Terazosin in human patients.[5]
-
Biomarker Identification: Identifying biomarkers to predict which patient populations are most likely to respond to Terazosin-based therapies for these novel indications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. TERAZOSIN [dailymed.nlm.nih.gov]
- 7. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 8. pnas.org [pnas.org]
- 9. A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 15. medscape.com [medscape.com]
- 16. Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational research on Terazosin hydrochloride's chemical structure and properties
Abstract: This technical guide provides a comprehensive overview of the foundational chemical and pharmacological properties of Terazosin (B121538) hydrochloride, a selective alpha-1 adrenergic receptor antagonist. It is intended for researchers, scientists, and professionals in drug development. This document details the compound's chemical structure, physicochemical characteristics, and mechanism of action. Furthermore, it outlines detailed experimental protocols for its synthesis, analytical characterization, and pharmacological evaluation, supported by quantitative data and visual diagrams of key processes and pathways.
Chemical Identity and Structure
Terazosin hydrochloride is a quinazoline (B50416) derivative recognized for its selective alpha-1 adrenoceptor blockade.[1] It is commercially available in both anhydrous and hydrated forms, most commonly as the dihydrate.[1][2] The presence of a chiral center in the tetrahydrofuran (B95107) moiety means Terazosin is a racemic mixture.[3]
Table 1: Chemical Identification of this compound
| Identifier | Value | Citations |
|---|---|---|
| IUPAC Name | (RS)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine monohydrochloride | [4] |
| Synonyms | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone hydrochloride | [5] |
| Molecular Formula | C₁₉H₂₆ClN₅O₄ (Anhydrous) C₁₉H₃₀ClN₅O₆ (Dihydrate) | [6] [1][7] |
| Molecular Weight | 423.93 g/mol (Anhydrous) 459.93 g/mol (Dihydrate) | [8] |
| CAS Number | 63074-08-8 (Anhydrous HCl) 70024-40-7 (Dihydrate HCl) 63590-64-7 (Free Base) |[6][9] [1][2] [10] |
Physicochemical and Crystallographic Properties
This compound is a white crystalline substance.[8] Its solubility is a key factor in its formulation and administration. The compound is known to exist in several polymorphic forms, including anhydrous and hydrated states, which can influence its physical properties and bioavailability.[3][11] The crystal structure of the dihydrate form has been characterized in detail.[2][12]
Table 2: Physicochemical Properties of this compound
| Property | Value | Citations |
|---|---|---|
| Appearance | White, crystalline powder | [8] |
| Melting Point | Base: 272.6-274°C. Salt forms have variable ranges depending on hydration state. | [13] |
| pKa | 7.1 | [4][13] |
| logP | 1.4 | [14] |
| Solubility (mg/mL) | Water: 19.6 - 29.7 Methanol: 20 - 33.7 Ethanol: 4.1 DMSO: 26 - 45 |[9][13] [9][13] [13] [15] |
Table 3: Crystallographic Data for this compound Dihydrate
| Parameter | Value | Citations |
|---|---|---|
| Crystal System | Triclinic | [2][12] |
| Space Group | P-1 | [2][12] |
| Cell Dimensions | a = 10.014 Å, b = 10.899 Å, c = 11.853 Å | [2][12] |
| Cell Angles | α = 89.50°, β = 71.85°, γ = 66.56° |[2][12] |
Mechanism of Action and Signaling Pathway
Terazosin is a potent and selective antagonist of alpha-1 (α₁) adrenergic receptors.[12][16] These receptors are G-protein coupled receptors (GPCRs) predominantly linked to the Gq/11 family of G proteins.[17] In tissues like vascular smooth muscle and the prostate, the binding of endogenous catecholamines (e.g., norepinephrine) to α₁ receptors initiates a signaling cascade.[8]
This cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[18] IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[18] The concurrent rise in Ca²⁺ and production of DAG synergistically activate Protein Kinase C (PKC), leading to the phosphorylation of downstream targets that result in smooth muscle contraction.[18]
Terazosin exerts its therapeutic effect by competitively blocking the binding of norepinephrine (B1679862) to the α₁ receptor, thereby inhibiting this entire signaling pathway. This leads to smooth muscle relaxation, resulting in vasodilation and a reduction in blood pressure, as well as relaxation of the prostatic and bladder neck muscles, which alleviates symptoms of benign prostatic hyperplasia (BPH).[8][19]
Experimental Protocols
Synthesis of this compound Dihydrate
The synthesis of this compound is well-documented, typically involving the coupling of two key intermediates.[10][13] The following protocol is a representative example based on published methods.
Objective: To synthesize this compound dihydrate by reacting 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) with N-(2-tetrahydrofuroyl)piperazine.
Materials:
-
4-amino-2-chloro-6,7-dimethoxyquinazoline
-
N-(2-tetrahydrofuroyl)piperazine
-
n-Butanol
-
Deionized Water
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
To a reaction flask, add n-butanol (approx. 16 parts by volume, e.g., 316 mL) and deionized water (approx. 1.2 parts by volume, e.g., 24 mL).
-
While stirring, add N-(2-tetrahydrofuroyl)piperazine (1 part by weight, e.g., 20 g).
-
Add 4-amino-2-chloro-6,7-dimethoxyquinazoline (approx. 1.1 parts by weight, e.g., 22.2 g) to the mixture.[10]
-
Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain reflux with continuous stirring for approximately 9-12 hours.[10]
-
Monitor the reaction completion using a suitable chromatographic technique (e.g., HPLC or TLC) by observing the consumption of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature. Continue stirring at room temperature for an additional 10-12 hours to facilitate crystallization.[10]
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold n-butanol, followed by a wash with acetone to remove residual solvent and impurities.[10]
-
Dry the final product, this compound dihydrate, in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically high, often exceeding 90%.[10]
Analytical Characterization
A typical workflow for the synthesis and characterization of Terazosin HCl involves synthesis, purification, structural confirmation, and purity assessment before proceeding to pharmacological testing.
4.2.1 High-Performance Liquid Chromatography (HPLC) Method
HPLC is a standard method for assessing the purity and quantifying the amount of this compound in bulk substance and pharmaceutical dosage forms.[7][20]
Objective: To determine the purity and concentration of Terazosin HCl using a reversed-phase HPLC method with UV detection.
Instrumentation & Conditions:
-
HPLC System: A liquid chromatograph equipped with a UV detector, pump, and autosampler.
-
Column: Inertsil ODS-C₁₈ (150 mm × 4.6 mm, 5 μm particle size) or equivalent L1 packing.[7] Alternatively, a Purospher STAR RP-8 end-capped (250 mm x 4.6 mm, 5 µm) or equivalent L7 packing can be used.[20]
-
Mobile Phase: A filtered and degassed mixture of pH 3.2 Citrate buffer and Acetonitrile (ratio approx. 1685:315).[20]
-
Column Temperature: 30°C.[20]
-
Injection Volume: 20 µL.[20]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in the mobile phase to create a stock solution. Perform serial dilutions to obtain a working standard solution of known concentration (e.g., 10-30 µg/mL).[7]
-
Sample Preparation: Accurately weigh the Terazosin HCl sample (bulk powder or crushed tablets) and dissolve it in the mobile phase to achieve a theoretical concentration within the range of the standard curve.
-
Chromatography: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Analysis: Record the chromatograms and measure the peak area response. The retention time for Terazosin is approximately 2.3 minutes under certain C₁₈ conditions.[7] Compare the retention time of the major peak in the sample to that of the standard for identification. Calculate the quantity of Terazosin HCl in the sample by comparing its peak area to the peak area of the standard.
Pharmacological Characterization
4.3.1 Alpha-1 Adrenergic Receptor Binding Assay
Radioligand binding assays are essential for determining the affinity of Terazosin for its target receptor.[12][21]
Objective: To determine the inhibitory constant (Kᵢ) of Terazosin at alpha-1 adrenergic receptors via a competitive radioligand binding assay.
Materials:
-
Tissue/Cell Source: Cell membranes prepared from tissue or cultured cells expressing alpha-1 adrenergic receptors (e.g., human prostate adenoma tissue, CHO cells stably expressing the receptor).[12]
-
Radioligand: [³H]prazosin or [¹²⁵I]-HEAT, high-affinity alpha-1 receptor antagonists.[12][21]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Agent: Phentolamine (10 µM) or another suitable high-concentration antagonist.
-
Instrumentation: Glass fiber filters, cell harvester, liquid scintillation or gamma counter.
Procedure:
-
Reaction Setup: In microtiter plates or tubes, combine the cell membranes (containing the receptor), a fixed concentration of the radioligand (typically near its Kₔ value), and varying concentrations of unlabeled Terazosin (from ~10⁻¹¹ M to 10⁻⁵ M).
-
Total and Non-specific Binding: Prepare "total binding" tubes containing only membranes and radioligand, and "non-specific binding" tubes containing membranes, radioligand, and a saturating concentration of phentolamine.
-
Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Terazosin concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of Terazosin that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[21]
-
Table 4: Pharmacological Activity of Terazosin
| Parameter | Receptor/Tissue | Value | Citations |
|---|---|---|---|
| IC₅₀ (corrected) | α₁ Adrenergic Receptors (Human Prostate) | 2.5 nM | [12][21] |
| Kᵢ | α₁ Adrenoceptor Subtypes | Low nanomolar range, with approximately equal affinity for subtypes. | [3] |
| Receptor Selectivity | Highly selective for α₁ over α₂ receptors. |[12][16] |
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MS/ESI determination of this compound,prazosin hyd...: Ingenta Connect [ingentaconnect.com]
- 3. Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0708104B1 - Process and intermediate for the preparation of this compound dihydrate - Google Patents [patents.google.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 10. US6248888B1 - Process for the preparation of this compound dihydrate - Google Patents [patents.google.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CA2143971C - Process and intermediate for the preparation of this compound dihydrate - Google Patents [patents.google.com]
- 14. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Terazosin, a new selective alpha 1-adrenergic blocking agent. Results of long-term treatment in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α1-Adrenoceptor effects mediated by protein kinase C α in human cultured prostatic stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. ovid.com [ovid.com]
- 21. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Terazosin Hydrochloride
These application notes provide a detailed protocol for the laboratory synthesis of Terazosin (B121538) hydrochloride, a selective alpha-1 antagonist used in the management of hypertension and benign prostatic hyperplasia. The described methodology is intended for researchers, scientists, and professionals in drug development.
Overview of the Synthetic Pathway
The synthesis of Terazosin hydrochloride is primarily achieved through the nucleophilic substitution reaction between 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) and N-(2-tetrahydrofuroyl)piperazine. The resulting Terazosin base can then be converted to its hydrochloride salt. Several methods have been reported, with variations in solvents, reaction conditions, and the form of the final product (anhydrous vs. dihydrate).[1][2][3][4][5][6][7]
The overall reaction is depicted below:
Caption: General synthetic workflow for this compound.
Experimental Protocols
Two primary protocols for the synthesis of this compound are detailed below. Protocol A describes a one-step process to directly yield this compound dihydrate, while Protocol B outlines a two-step process involving the formation of an anhydrous intermediate followed by conversion to the dihydrate form.
Protocol A: One-Step Synthesis of this compound Dihydrate
This protocol is adapted from a process that directly yields the dihydrate form of this compound.[2]
Materials:
-
4-amino-2-chloro-6,7-dimethoxyquinazoline
-
N-(2-tetrahydrofuroyl)piperazine
-
n-Butanol
-
Water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
To a solution of n-butanol (316 ml) and water (24 ml), add N-(2-tetrahydrofuroyl)piperazine (20 g).
-
While stirring, add 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain reflux for approximately 9 hours. The reaction progress can be monitored by HPLC until one of the reactants is substantially consumed.[2]
-
After the reaction is complete, cool the mixture to room temperature and continue stirring for 10-12 hours to allow for crystallization.
-
Collect the crystals by filtration and wash them with n-butanol.
-
Dry the collected product in a vacuum oven at 40-50°C to yield this compound dihydrate.
Protocol B: Two-Step Synthesis via Anhydrous Intermediate
This protocol involves the initial synthesis of anhydrous this compound, which is then converted to the dihydrate form.[1][7]
Step 1: Preparation of Anhydrous this compound
Materials:
-
4-amino-2-chloro-6,7-dimethoxyquinazoline
-
1-(2-tetrahydrofuroyl)piperazine
-
Nitrogen gas supply
Equipment:
-
Reaction vessel with mechanical stirring and a nitrogen inlet
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
Create a slurry of 4-amino-2-chloro-6,7-dimethoxyquinazoline (60 g, 0.25 mol) and 1-(2-tetrahydrofuroyl)piperazine (55.3 g, 0.3 mol) in 2-methoxyethanol (175 g).
-
Heat the mixture to 120-123°C under a nitrogen atmosphere with mechanical stirring for eight hours.[1]
-
Cool the reaction mixture and collect the precipitated solid by filtration to obtain anhydrous 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)piperazine hydrochloride.[1]
Step 2: Conversion to this compound Dihydrate
Materials:
-
Anhydrous this compound (from Step 1)
-
Distilled water
-
Ethanol (B145695) (3A 200 proof)
Equipment:
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a mixture of distilled water (296 ml) and 3A 200 proof ethanol (166 ml) at 55°C, add the anhydrous this compound (97.6 g, 0.231 mol) prepared in the previous step.[1][7]
-
Maintain the mixture at this temperature for sixteen hours to facilitate the conversion to the dihydrate form.[1][7]
-
Collect the precipitated solid by filtration.
-
Dry the product in a vacuum oven at 50-55°C to yield this compound dihydrate.[1]
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Parameter | Protocol A[2] | Protocol B[1][7] |
| Starting Materials | 4-amino-2-chloro-6,7-dimethoxyquinazoline, N-(2-tetrahydrofuroyl)piperazine | 4-amino-2-chloro-6,7-dimethoxyquinazoline, 1-(2-tetrahydrofuroyl)piperazine |
| Solvent(s) | n-Butanol, Water | 2-Methoxyethanol (Step 1), Water, Ethanol (Step 2) |
| Reaction Temperature | Reflux | 120-123°C (Step 1), 55°C (Step 2) |
| Reaction Time | ~9 hours | 8 hours (Step 1), 16 hours (Step 2) |
| Overall Yield | ~94% | ~92% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocols.
Caption: Experimental workflows for the synthesis of this compound.
References
- 1. CA2143971C - Process and intermediate for the preparation of this compound dihydrate - Google Patents [patents.google.com]
- 2. US6248888B1 - Process for the preparation of this compound dihydrate - Google Patents [patents.google.com]
- 3. US20070161791A1 - Process for the preparation of terazosin hydrocloride dihydrate - Google Patents [patents.google.com]
- 4. Terazosin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. data.epo.org [data.epo.org]
Using Terazosin hydrochloride in cell culture experiments for neurodegeneration studies
Application Notes: Utilizing Terazosin (B121538) Hydrochloride in Neurodegeneration Studies
Introduction
Terazosin hydrochloride, a quinazoline (B50416) derivative and an α1-adrenergic receptor antagonist, has emerged as a promising therapeutic candidate for neurodegenerative diseases.[1][2] Beyond its well-established role in treating benign prostatic hyperplasia and hypertension, recent studies have unveiled a novel mechanism of action relevant to neuronal survival.[2][3] Terazosin has been shown to bind to and activate phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][4][5] This activation enhances cellular energy metabolism, leading to increased ATP production, which is often compromised in neurodegenerative conditions like Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's disease.[3][6][7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell culture models of neurodegeneration.
Mechanism of Action
Terazosin's neuroprotective effects are primarily attributed to its ability to stimulate PGK1 activity.[6][9] This leads to an increase in glycolysis and subsequently, a rise in cellular ATP levels.[3][10] The enhanced energy availability is thought to help neurons better cope with the cellular stress and dysfunction characteristic of neurodegenerative diseases.[1][5] Mechanistically, the ATP generated by PGK1 activation may also enhance the chaperone activity of Hsp90, which is known to associate with PGK1 and promote resistance to cellular stress.[1][4][5] This multifaceted mechanism makes terazosin a compelling compound for investigation in neurodegeneration research.
Data Presentation
Table 1: Summary of Terazosin's Effects on Neuronal Cells
| Parameter | Cell Line | Neurotoxin/Stressor | Terazosin Concentration | Observation | Reference |
| Cell Viability | SH-SY5Y | MPP+ (1 mM) | 10 µM | Increased cell viability | [9] |
| ATP Levels | RAW 264.7 cells | - | 0.5 µM - 2.5 nM | ~40% transient increase in ATP | [4] |
| Pyruvate Levels | RAW 264.7 cells | - | 0.5 µM - 2.5 nM | ~30% stable increase in pyruvate | [4] |
| PGK1 Activity | Purified mouse PGK1 | - | 0.5 µM - 2.5 nM | Activation | [4] |
| ROS Levels | SH-SY5Y | MPP+ | 2.5 µM | Reduction in ROS | [9] |
| Motor Neuron Survival | TDP-43M337V ESC-MNs | Sodium Arsenite | Not specified | Complete rescue of survival | [11] |
Signaling Pathway
Experimental Protocols
Protocol 1: Induction of Neurodegeneration in SH-SY5Y Cells using MPP+
This protocol describes the establishment of an in vitro model of Parkinson's disease by treating the human neuroblastoma cell line SH-SY5Y with the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).
Materials:
-
SH-SY5Y cells (ATCC CRL-2266)
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MPP+ iodide
-
96-well cell culture plates
-
Sterile, deionized water
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 8,000 cells/well.[9] Allow cells to adhere and grow for 24 hours.
-
MPP+ Preparation: Prepare a stock solution of MPP+ iodide in sterile, deionized water. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 mM).[4]
-
Toxin Treatment: After 24 hours of cell seeding, remove the medium and replace it with fresh medium containing the desired concentration of MPP+.
-
Incubation: Incubate the cells with MPP+ for 24 hours to induce neurotoxicity.[4][5]
Protocol 2: Assessing the Neuroprotective Effect of Terazosin
This protocol outlines the procedure for evaluating the protective effects of terazosin against MPP+-induced neurotoxicity.
Materials:
-
MPP+-treated SH-SY5Y cells (from Protocol 1)
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Terazosin Pre-treatment: 24 hours after seeding SH-SY5Y cells, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 30 minutes to 1 hour before adding MPP+.[5]
-
MPP+ Co-treatment: Add MPP+ (e.g., 1 mM) to the wells already containing terazosin and incubate for 24 hours.[5]
-
Cell Viability Assay (MTT):
-
After the 24-hour incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 3: Measurement of Intracellular ATP Levels
This protocol describes the quantification of intracellular ATP levels in response to terazosin treatment using a luciferase-based assay.
Materials:
-
SH-SY5Y cells
-
This compound
-
White opaque 96-well plates
-
ATP Assay Kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a white opaque 96-well plate at a density of 1 x 10^4 cells/well. Allow them to adhere for 24 hours. Treat the cells with the desired concentrations of terazosin for the specified duration (e.g., 1 hour).
-
ATP Assay:
-
Follow the manufacturer's instructions for the ATP assay kit.
-
Typically, this involves adding a single reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the number of cells or protein concentration. Express the results as a fold change relative to the untreated control. A study showed that terazosin can transiently elevate ATP levels by nearly 40% in the first minute of the reaction in RAW 264.7 cells.[4]
Protocol 4: Western Blot Analysis of PGK1 and Downstream Effectors
This protocol details the procedure for analyzing the protein expression levels of PGK1 and other relevant proteins in the signaling pathway by Western blotting.
Materials:
-
Treated SH-SY5Y cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGK1, anti-Hsp90, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. A study demonstrated that terazosin-treated cells dramatically enhance PGK1 expression under oxidative stress.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Animal Models of Parkinson's Disease with Terazosin Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Animal models are crucial for understanding the pathophysiology of PD and for the development of novel therapeutic strategies. This document provides detailed protocols for establishing two of the most common neurotoxin-based animal models of PD—the MPTP-induced mouse model and the 6-OHDA-induced rat model—and outlines the application of Terazosin hydrochloride as a potential neuroprotective agent.
Terazosin, a drug approved for treating benign prostatic hyperplasia and hypertension, has shown promise in preclinical studies for its neuroprotective effects in PD models.[2][3][4][5] Its mechanism of action involves the activation of phosphoglycerate kinase 1 (PGK1), an enzyme crucial for glycolysis and ATP production.[1][2][6][7][8][9][10] By enhancing cellular energy metabolism, Terazosin may protect dopaminergic neurons from degeneration.[6][8][11][9][10]
These application notes offer a comprehensive guide to inducing PD-like pathology in rodents, administering this compound, and assessing the subsequent motor and neurobiological outcomes through behavioral tests and histological analysis.
Signaling Pathway of Terazosin's Neuroprotective Effect
The neuroprotective effect of Terazosin in Parkinson's disease models is primarily attributed to its interaction with and activation of Phosphoglycerate Kinase 1 (PGK1). This activation enhances the glycolytic pathway, leading to increased production of ATP, the primary energy currency of the cell. This bioenergetic boost is thought to help neurons, particularly the vulnerable dopaminergic neurons, resist the metabolic stress and mitochondrial dysfunction that are hallmarks of Parkinson's disease pathology.
Terazosin's activation of PGK1 enhances glycolysis and ATP production, promoting neuroprotection.
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used paradigm for studying Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[10][12][13]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9%)
-
This compound (dissolved in sterile saline or drinking water)
-
Animal handling and injection equipment
Protocol:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
MPTP Administration (Subacute Protocol):
-
Dissolve MPTP hydrochloride in sterile saline to a final concentration of 2 mg/mL.
-
Administer MPTP hydrochloride at a dose of 20 mg/kg via intraperitoneal (i.p.) injection once daily for 4 consecutive days.[14]
-
A control group should receive i.p. injections of sterile saline.
-
-
This compound Treatment:
-
Terazosin can be administered through daily i.p. injections or in the drinking water. A typical dose for i.p. injection is 3 mg/kg/day.[4] For administration in drinking water, a concentration of 0.1 mg/mL can be used.
-
Treatment can be initiated prior to, during, or after MPTP administration to assess prophylactic or therapeutic effects. A common paradigm is to begin Terazosin treatment 24 hours after the final MPTP injection and continue for the duration of the experiment.
-
-
Behavioral Testing: Conduct behavioral assessments (e.g., Rotarod test, Pole test) at baseline (before MPTP administration) and at specified time points after MPTP administration (e.g., 7, 14, and 21 days).
-
Histological Analysis: At the end of the experiment (e.g., 21 days post-MPTP), euthanize the mice and perfuse with 4% paraformaldehyde. Collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.
6-OHDA-Induced Parkinson's Disease Rat Model
The 6-hydroxydopamine (6-OHDA) rat model is another robust and widely used model of Parkinson's disease. 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration.[15][16][17][18][19] Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or striatum results in a hemiparkinsonian phenotype.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound
Protocol:
-
Acclimatization: Acclimate rats for at least one week prior to surgery.
-
Pre-treatment: 30 minutes before 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to prevent the uptake of 6-OHDA by noradrenergic neurons.
-
6-OHDA Lesioning Surgery:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Dissolve 6-OHDA in cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL.[20]
-
Perform a craniotomy over the target injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP -4.4 mm, ML ±1.5 mm, DV -7.8 mm from the dura.[20]
-
Slowly inject 2 µL of the 6-OHDA solution (8 µg total) into the MFB at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the rat to recover. The contralateral side can be injected with vehicle (saline with ascorbic acid) to serve as a control.
-
-
This compound Treatment:
-
Terazosin can be administered via oral gavage or in the drinking water. A typical oral gavage dose is 10 mg/kg/day.
-
Treatment can commence after the 6-OHDA lesion and continue for the desired duration.
-
-
Behavioral Testing: Assess motor asymmetry using the Cylinder test and apomorphine- or amphetamine-induced rotation tests at various time points post-lesion (e.g., 2, 4, and 6 weeks).
Behavioral Assessment Protocols
Rotarod Test (for Mice)
The Rotarod test assesses motor coordination and balance.
Protocol:
-
Acclimatization: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Training: Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 consecutive days before the test day.
-
Testing:
-
Set the rotarod to accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[21]
-
Place the mouse on the rotating rod.
-
Record the latency to fall from the rod.
-
Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.
-
Pole Test (for Mice)
The Pole test evaluates bradykinesia and motor coordination.
Protocol:
-
Apparatus: A vertical wooden or metal pole (approximately 50 cm in height and 1 cm in diameter) with a rough surface, placed in the mouse's home cage.
-
Training: On two consecutive days before testing, place the mouse head-up on top of the pole and allow it to descend.
-
Testing:
-
Place the mouse head-up on the top of the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole.[22]
-
A maximum cut-off time (e.g., 120 seconds) should be set.
-
Perform 3-5 trials per mouse.
-
Cylinder Test (for Rats)
The Cylinder test is used to assess forelimb use asymmetry in unilaterally lesioned rats.[6][15][17][18][23]
Protocol:
-
Apparatus: A transparent glass cylinder (approximately 20 cm in diameter and 30 cm in height).
-
Procedure:
-
Place the rat in the cylinder and allow it to explore freely for 5 minutes.
-
Videotape the session from below or from the side with a mirror angled to view the forepaw contacts.
-
Count the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously during rearing.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of contacts.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from these experiments.
Table 1: Effect of Terazosin on Motor Performance in MPTP-Induced Mice
| Treatment Group | N | Rotarod Latency to Fall (seconds) | Pole Test: Time to Turn (seconds) | Pole Test: Time to Descend (seconds) |
| Saline + Vehicle | ||||
| Saline + Terazosin | ||||
| MPTP + Vehicle | ||||
| MPTP + Terazosin |
Table 2: Effect of Terazosin on Dopaminergic Neuron Survival in MPTP-Induced Mice
| Treatment Group | N | TH+ Neurons in Substantia Nigra (cell count) | Striatal TH+ Fiber Density (% of control) |
| Saline + Vehicle | |||
| Saline + Terazosin | |||
| MPTP + Vehicle | |||
| MPTP + Terazosin |
Table 3: Effect of Terazosin on Motor Asymmetry in 6-OHDA-Lesioned Rats
| Treatment Group | N | Cylinder Test: Contralateral Forelimb Use (%) | Apomorphine-Induced Rotations (turns/min) |
| Sham + Vehicle | |||
| Sham + Terazosin | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + Terazosin |
Table 4: Effect of Terazosin on Dopaminergic Neuron Survival in 6-OHDA-Lesioned Rats
| Treatment Group | N | TH+ Neurons in Substantia Nigra (cell count, lesioned side) | Striatal TH+ Fiber Density (% of unlesioned side) |
| Sham + Vehicle | |||
| Sham + Terazosin | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + Terazosin |
Experimental Workflow
The following diagram illustrates the general workflow for conducting these studies.
General workflow for investigating Terazosin in PD animal models.
Conclusion
The protocols and guidelines presented here provide a framework for investigating the neuroprotective potential of this compound in established animal models of Parkinson's disease. By carefully following these methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic promise of targeting the PGK1 pathway for the treatment of this debilitating neurodegenerative disorder.
References
- 1. Phosphoglycerate kinase is a central leverage point in Parkinson’s Disease driven neuronal metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pole Test [protocols.io]
- 3. mmpc.org [mmpc.org]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. The Role of an Energy-Producing Enzyme in Treating Parkinson’s Disease | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 11. Phosphoglycerate kinase is a central leverage point in Parkinson’s disease–driven neuronal metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 13. Construction of MPTP-induced PD mouse model [bio-protocol.org]
- 14. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 17. Video: A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test [jove.com]
- 18. scantox.com [scantox.com]
- 19. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. Cylinder test in rats [protocols.io]
Application Notes and Protocols for Terazosin Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Terazosin (B121538) hydrochloride in various mouse models, based on preclinical research. The protocols and data presented herein are intended to serve as a guide for designing and conducting in vivo studies.
Overview and Mechanism of Action
Terazosin hydrochloride is a selective alpha-1 adrenoceptor antagonist widely used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] In recent years, its therapeutic potential has been explored in other areas, including neurological disorders and cancer, owing to its non-canonical mechanism of action.[3][4]
Beyond its alpha-1 blocking activity, which induces smooth muscle relaxation in the prostate and blood vessels[2], terazosin has been identified as an activator of the enzyme phosphoglycerate kinase 1 (PGK1).[5][6][7] This activation enhances glycolysis and increases cellular ATP levels, a mechanism that is thought to confer neuroprotective effects in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).[3][5][6][7]
Signaling Pathway: Terazosin's Neuroprotective Mechanism
Caption: Terazosin activates PGK1, enhancing glycolysis and boosting ATP levels to promote neuroprotection.
Dosage and Administration Data Summary
The following tables summarize the dosages and administration routes of this compound used in various mouse models as reported in the literature.
Table 1: Neuroprotection and Cognitive Function Mouse Models
| Mouse Model | Indication | Dosage | Route of Administration | Vehicle | Study Duration | Reference |
| TDP-43 Mouse | Amyotrophic Lateral Sclerosis (ALS) | 10 µg/kg/day | Intraperitoneal (IP) Injection | Saline | Daily until humane endpoint | [5] |
| TDP-43 Mouse | Amyotrophic Lateral Sclerosis (ALS) | 100 µg/kg/day | Intraperitoneal (IP) Injection | Saline | Daily until humane endpoint | [5] |
| 6-OHDA-induced | Parkinson's Disease (Cognitive Symptoms) | ~0.03 mg/kg/day | In Drinking Water | DMSO | Chronic, post-surgery | [6] |
| Wild-type | Cognitive Function | 0.01 mg/kg | Intraperitoneal (IP) Injection | Saline | Acute, single dose | [6] |
| Wild-type | Cognitive Function | 0.4 mg/kg | Intraperitoneal (IP) Injection | Saline | Acute, single dose | [6] |
Table 2: Carcinogenicity and Other Mouse Models
| Mouse Model | Indication | Dosage | Route of Administration | Vehicle | Study Duration | Reference |
| CD-1 Mice | Carcinogenicity Study | 32 mg/kg/day | In Feed | Not specified | 2 years | [8][9][10][11] |
| KM Mice | Alcoholic Gastric Ulcer | Not specified | Not specified | Not specified | Not specified | [12] |
| C57BL/6 | Dextran Sulfate Sodium (DSS)-induced Colitis | Not specified | Not specified | Not specified | Not specified | [12] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to mice, based on published studies.
Protocol 1: Intraperitoneal (IP) Injection for Neuroprotection Studies
This protocol is adapted from studies on ALS mouse models.[5]
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes with 25-27G needles
-
Analytical balance
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 µg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in sterile saline to achieve the final desired concentration. For example, to dose a 25g mouse at 100 µg/kg with an injection volume of 100 µL, the concentration should be 0.025 mg/mL.
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Restrain the mouse securely. The two-person technique is recommended for IP injections.[13]
-
Tilt the mouse with its head slightly toward the ground to shift the abdominal organs.[13]
-
Insert the needle (bevel up) into the lower right quadrant of the abdomen at a 30-40° angle.[13]
-
Administer the calculated volume of the Terazosin solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for at least 10-15 minutes post-injection for any adverse reactions.[14]
-
Protocol 2: Administration in Drinking Water for Chronic Studies
This protocol is based on a study investigating cognitive symptoms in a Parkinson's disease mouse model.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)[6]
-
Sterile water
-
Drinking water bottles for mice
-
Graduated cylinders and pipettes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a high-concentration stock solution of Terazosin in DMSO (e.g., 100 mM). Store this at -80°C.
-
On the day of preparation, dilute the stock solution to create a 1 mM working solution in sterile water.
-
-
Preparation of Medicated Drinking Water:
-
Calculate the amount of working solution needed to achieve the target concentration in the drinking water. For a final concentration of 0.15 µg/mL, add 106 µL of a 1 mM (0.42 µg/µL) working solution to 300 mL of water.[6]
-
For the control group, prepare drinking water with an equivalent volume of DMSO.[6]
-
-
Administration:
-
Provide the medicated or control water to the mice ad libitum.
-
Replace the water bottles with freshly prepared solutions every two days to ensure stability and consistent dosing.[6]
-
Monitor water consumption to estimate the daily dose received by the animals. An average mouse consumes approximately 5 mL of water per day.[6]
-
Experimental Workflow: In Vivo Mouse Study
Caption: A typical experimental workflow for a preclinical mouse study involving Terazosin administration.
Important Considerations
-
Solubility: this compound is freely soluble in water and isotonic saline.[11] For administration in drinking water, DMSO can be used as a vehicle to create stock solutions.[6]
-
"First-Dose" Effect: In humans, terazosin can cause significant hypotension after the first dose.[9] While not explicitly detailed in the mouse studies found, researchers should be vigilant for signs of hypotension or distress, especially during initial administrations and with higher doses.
-
Biphasic Dose Response: In the context of neuroprotection, a biphasic dose-response has been noted in rodent models, where doses above 100 µg/kg may lose their beneficial effect.[5] Dose-response studies are crucial to determine the optimal therapeutic window for a specific model.
-
Route of Administration: The choice of administration route depends on the study's objective. IP injection provides precise dosing for acute or sub-chronic studies[5], while administration in drinking water or feed is suitable for long-term, chronic studies.[6][8][9][10][11] Oral gavage is another option for precise oral dosing.[2]
-
Animal Welfare: All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols, ensuring proper animal handling, restraint, and monitoring to minimize pain and distress.[2][13]
References
- 1. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 4. Terazosin produces an antidepressant-like effect in mice exposed to chronic unpredictable mild stress behavioral alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolysis-enhancing α1-adrenergic antagonists modify cognitive symptoms related to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. drugs.com [drugs.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. Terazosin Stimulates Pgk1 to Remedy Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Terazosin Hydrochloride in High-Throughput Screening Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terazosin (B121538) hydrochloride is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] Its mechanism of action involves the blockade of alpha-1 adrenergic receptors, which are G protein-coupled receptors (GPCRs) belonging to the Gq/11 family.[2] The therapeutic effects of Terazosin are achieved by inhibiting the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to these receptors, leading to smooth muscle relaxation.[1][3] This well-characterized pharmacology makes Terazosin hydrochloride an excellent tool compound for the development and validation of high-throughput screening (HTS) assays aimed at identifying novel modulators of alpha-1 adrenergic receptors. This document provides detailed protocols for the application of this compound in common HTS assay formats.
Mechanism of Action and Signaling Pathway
Alpha-1 adrenergic receptors are coupled to the Gq alpha subunit of heterotrimeric G proteins.[2] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of alpha-1 adrenergic receptor activation and serves as a robust signal for HTS assays.
Quantitative Data Summary
This compound serves as a reference antagonist in HTS assays. The following table summarizes key quantitative parameters for Terazosin and typical HTS assay performance metrics.
| Parameter | Value | Assay Type | Source |
| Terazosin IC50 | 2.5 nM | Radioligand Binding (human prostate) | [4] |
| Terazosin Kd | 11 ± 15 nM | In vivo study | [5] |
| Z'-factor (Antagonist) | > 0.5 | Calcium Flux Assay (general) | [6] |
| Z'-factor (Antagonist) | 0.3 | AlphaScreen cAMP Assay (Gi-coupled) | [7] |
Experimental Protocols
Two primary HTS methodologies are described below: a functional cell-based calcium flux assay and a biochemical competitive radioligand binding assay.
High-Throughput Calcium Flux Assay for Alpha-1 Adrenergic Receptor Antagonists
This functional assay measures the ability of test compounds to inhibit agonist-induced increases in intracellular calcium in cells expressing the target receptor.
Materials:
-
Cells stably expressing a human alpha-1 adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., Phenylephrine or Norepinephrine).
-
This compound (reference antagonist).
-
Test compounds.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence kinetic plate reader.
Protocol:
-
Cell Preparation:
-
Culture cells expressing the alpha-1 adrenergic receptor to ~80-90% confluency.
-
On the day of the assay, harvest cells and resuspend in assay buffer.
-
Seed cells into 384-well plates at an optimized density (e.g., 10,000 - 20,000 cells/well).
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol, often including probenecid (B1678239) to improve dye retention.
-
Add an equal volume of the dye loading solution to each well containing cells.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Transfer the compounds to the cell plate and incubate for 15-30 minutes at room temperature. This allows the antagonists to bind to the receptors.
-
-
Agonist Stimulation and Signal Reading:
-
Place the cell plate into a fluorescence kinetic plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined concentration of the agonist (e.g., EC80 of phenylephrine) into the wells.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak of calcium mobilization.
-
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) is proportional to the increase in intracellular calcium.
-
For antagonists, calculate the percentage of inhibition of the agonist response.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Calculate the Z'-factor for the assay using positive (agonist only) and negative (agonist + high concentration of Terazosin) controls to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
-
Competitive Radioligand Binding Assay
This biochemical assay measures the ability of a test compound to displace a radiolabeled ligand from the alpha-1 adrenergic receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the alpha-1 adrenergic receptor.
-
Radiolabeled alpha-1 adrenergic receptor antagonist (e.g., [3H]-Prazosin).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound (reference compound).
-
Test compounds.
-
96- or 384-well microplates.
-
Glass fiber filter mats.
-
Cell harvester/vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the alpha-1 adrenergic receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a microplate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (typically at its Kd value).
-
Varying concentrations of the test compound or this compound.
-
The cell membrane preparation.
-
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist like Terazosin).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound is an invaluable pharmacological tool for HTS assays targeting alpha-1 adrenergic receptors. The detailed protocols for calcium flux and radioligand binding assays provided here offer robust and reliable methods for the identification and characterization of novel alpha-1 adrenergic receptor antagonists. The successful implementation of these assays, with appropriate validation using reference compounds like Terazosin, will facilitate the discovery of new chemical entities with potential therapeutic applications.
References
- 1. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Laboratory assessment of terazosin and alpha-1 blockade in prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological tolerance to alpha 1-adrenergic receptor antagonism mediated by terazosin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Assessing PGK1 Activation by Terazosin Hydrochloride In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin (TZ), a quinazoline-based drug, has been identified as an activator of phosphoglycerate kinase 1 (PGK1), a key ATP-generating enzyme in glycolysis.[1][2] This newfound activity of Terazosin presents therapeutic potential for conditions linked to impaired energy metabolism, such as neurodegenerative diseases.[1][3] Accurate and reliable in vitro methods are crucial for characterizing the activation of PGK1 by Terazosin and for the development of novel PGK1-targeting therapeutics.
These application notes provide detailed protocols for key in vitro assays to assess the activation of PGK1 by Terazosin hydrochloride. The described methods include a PGK1 enzymatic activity assay, a cellular ATP production assay, a thermal shift assay (TSA), and a pull-down assay to confirm direct binding.
Signaling Pathway of Terazosin-Mediated PGK1 Activation
Terazosin directly binds to PGK1 at the ADP/ATP binding pocket.[1] While this would suggest competitive inhibition, at low concentrations, Terazosin facilitates a bypass pathway that circumvents the slow product release from PGK1, thereby accelerating the enzymatic reaction and increasing ATP production.[1] The increased ATP levels can then, for example, enhance the chaperone activity of Hsp90, which is associated with promoting resistance to cellular stress.[2][4]
Caption: Terazosin activates PGK1, increasing ATP production and promoting cellular stress resistance.
Quantitative Data Summary
The following tables summarize quantitative data regarding the interaction of Terazosin with PGK1.
Table 1: Binding Affinity and Kinetic Parameters
| Parameter | Value | Conditions | Reference |
| Kd (Terazosin:PGK1) | 2.9 µM | In vitro | |
| Apparent Km of ADP for PGK1 | 2.2 ± 1.0 mM | Without Terazosin | [1] |
| Apparent Km of ADP for PGK1 | 11.5 ± 2.3 mM | With 10 µM Terazosin | [1] |
| Vmax | No significant change | With or without 10 µM Terazosin | [1] |
Table 2: Effect of Terazosin on PGK1 Activity and Cellular ATP Levels
| Terazosin Concentration | PGK1 Activity | Cellular ATP Level | Reference |
| 2.5 nM - 0.5 µM | Activation | Increased | [4] |
| 2.5 µM, 25 µM | Inhibition | Decreased | [4] |
| Low Concentrations | Small Stimulation | Increased | [1] |
| High Concentrations | Inhibition | Decreased | [1] |
Experimental Protocols
PGK1 Enzymatic Activity Assay
This assay measures the enzymatic activity of purified PGK1 by coupling its reaction to that of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The production of NADH in the GAPDH reaction is monitored by the increase in absorbance at 340 nm, which is proportional to PGK1 activity.[3][5]
Caption: Workflow for the coupled PGK1 enzymatic activity assay.
Materials:
-
Purified recombinant human PGK1 (rhPGK1)
-
Glyceraldehyde-3-phosphate (GAP)
-
β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Adenosine diphosphate (B83284) (ADP)
-
This compound
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl2, 2 mM DTT
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 1 mM GAP, 0.3 mM β-NAD+, 4 U GAPDH, and 0.02 ng/µL of rhPGK1 protein.[3]
-
Mix the reaction mixture thoroughly and add 75 µL to each well of a 96-well plate.[3]
-
Add various concentrations of this compound (e.g., ranging from nM to µM) or vehicle control (e.g., DMSO) to the respective wells.
-
To initiate the reaction, add ADP to a final concentration of 0.2 mM.
-
Immediately measure the absorbance at 340 nm (T=0).
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the absorbance at 340 nm again (T=30 min).
-
Calculate the change in absorbance (ΔOD340) for each well.
-
PGK1 activity is proportional to the ΔOD340.
Cellular ATP Production Assay
This assay measures the intracellular ATP levels in cells treated with Terazosin to assess the effect of PGK1 activation in a cellular context.
Materials:
-
Cell culture medium and supplements
-
This compound
-
ATP quantitation kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled microplate and culture overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1 to 24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP quantitation reagent according to the manufacturer's instructions.
-
Add the ATP quantitation reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Relative ATP levels are determined by normalizing the luminescent signal of treated cells to that of vehicle-treated control cells.
Protein Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry, is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Caption: Workflow for the Protein Thermal Shift Assay.
Materials:
-
Purified recombinant human PGK1
-
SYPRO Orange Protein Gel Stain (or similar fluorescent dye)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT[6]
-
Real-Time PCR instrument capable of performing a melt curve analysis
Procedure:
-
In a total volume of 20 µL, mix 3 µM of purified PGK1 protein with 5x SYPRO Orange dye in the assay buffer.[6]
-
Add this compound at various concentrations or a vehicle control (DMSO).[6]
-
Place the samples in a Real-Time PCR instrument.
-
Set the instrument to increase the temperature incrementally from 25°C to 95°C, measuring the fluorescence at each step.
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
The thermal shift (ΔTm) is calculated as the difference between the Tm in the presence and absence of Terazosin. A positive ΔTm indicates ligand-induced stabilization.
In Vitro Pull-Down Assay
This assay is used to confirm the direct physical interaction between Terazosin and PGK1. A modified Terazosin molecule is immobilized on beads, which are then used to "pull down" PGK1 from a protein solution.
Materials:
-
Affi-Gel beads (or similar activated resin)
-
Terazosin derivative with a chemical handle for immobilization (e.g., TZ-TA)[4]
-
Purified recombinant His-tagged PGK1[4]
-
Cell lysate from a relevant cell line (e.g., RAW 264.7)[4]
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-PGK1 antibody or anti-His-tag antibody
Procedure:
-
Immobilize the Terazosin derivative (TZ-TA) onto the Affi-Gel beads according to the manufacturer's protocol.
-
Prepare three sets of beads:
-
Test: TZ-TA-conjugated beads
-
Control 1: Unconjugated (naked) Affi-Gel beads
-
Control 2: TZ-TA-conjugated beads pre-incubated with a saturating amount of free Terazosin as a competitor.[4]
-
-
Incubate each set of beads with either purified His-tagged PGK1 or cell lysate overnight at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-PGK1 or anti-His-tag antibody.
-
A specific band corresponding to PGK1 in the test sample, which is absent or significantly reduced in the control samples, confirms a direct interaction between Terazosin and PGK1.[4]
References
- 1. pnas.org [pnas.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Apototic Effects of Terazosin Hydrochloride on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terazosin (B121538) hydrochloride, a quinazoline-based α1-adrenoceptor antagonist, is primarily utilized for the treatment of benign prostatic hyperplasia. Emerging evidence, however, suggests its potential as an anti-cancer agent through the induction of apoptosis in various cancer cell lines, particularly in prostate and bladder cancers.[1] This document provides detailed application notes and experimental protocols for researchers to effectively measure the apoptotic effects of Terazosin hydrochloride on cancer cell lines. The methodologies described herein are standard techniques for apoptosis assessment, including cell viability assays, detection of phosphatidylserine (B164497) externalization, DNA fragmentation analysis, and measurement of key apoptotic protein markers.
Quantitative Data Summary
The following table summarizes the quantitative data on the apoptotic and cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Assay | Concentration/Dosage | Results | Reference |
| PC-3 (Prostate Cancer) | Cell Viability (Alamar Blue) | > 50 µM (48h) | Significant decrease in cell viability | |
| PC-3 (Prostate Cancer) | Cell Viability | IC50: ~130 µM | ||
| PC-3 (Prostate Cancer) | Cell Viability (Trypan Blue) | > 10 µM (2 days) | Significant loss of cell viability | [2] |
| DU-145 (Prostate Cancer) | Cell Viability (Trypan Blue) | > 10 µM (2 days) | Significant loss of cell viability | [2] |
| PC-3 (Prostate Cancer) | Annexin V/PI Staining | 300 µM (36h) | Significant increase in apoptotic cells | |
| TCC (Transitional Cell Carcinoma) Bladder Tumor | TUNEL Assay | In vivo treatment | Apoptotic Index: 3.0% (treated) vs. 1.7% (untreated) | [1] |
| PC-3 (Prostate Cancer) | Western Blot | 200 µM | Increased levels of cleaved-PARP | |
| PC-3 and DU-145 (Prostate Cancer) | Western Blot | Not Specified | Up-regulation of Bax, Down-regulation of Bcl-2, Up-regulation of p27KIP1 | [3] |
Signaling Pathways in Terazosin-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism that is largely independent of its α1-adrenoceptor antagonist activity.[4] Key signaling pathways implicated include the intrinsic apoptotic pathway, cell cycle arrest, and inhibition of the proteasome. The induction of apoptosis by Terazosin appears to be independent of p53 and Rb protein status.[3]
Proposed Signaling Pathway of Terazosin-Induced Apoptosis
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the apoptotic effects of this compound on a cancer cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines (e.g., PC-3, DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated control wells with medium only.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and untreated cells on coverslips or slides
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with this compound on coverslips or in culture plates.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[6]
-
Wash the cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.[6]
-
Wash the cells with PBS and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[6][7]
-
Wash the cells to remove unincorporated nucleotides.
-
If desired, counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-p27KIP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein expression levels. An increase in cleaved Caspase-3, cleaved PARP, and Bax, along with a decrease in Bcl-2, would indicate the induction of apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: In Vivo Imaging of Terazosin Hydrochloride's Effects on Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature in a range of neurodegenerative diseases. Terazosin hydrochloride, a known α1-adrenergic receptor antagonist, has recently garnered attention for its neuroprotective properties. These effects are primarily attributed to its ability to activate phosphoglycerate kinase 1 (PGK1), a crucial enzyme in glycolysis, leading to increased ATP production and enhanced cellular resilience.[1][2] While the neuroprotective effects of Terazosin are increasingly documented, its direct impact on neuroinflammatory processes in a living organism remains an area of active investigation.
These application notes provide a framework for utilizing in vivo imaging techniques to investigate the effects of this compound on neuroinflammation. The protocols outlined below are designed to enable researchers to visualize and quantify changes in microglial and astrocyte activation in response to Terazosin treatment in preclinical models.
Scientific Background
Terazosin's primary mechanism of neuroprotection involves the activation of PGK1, which enhances the glycolytic pathway and boosts ATP levels.[1][2] This increase in cellular energy may, in turn, modulate the inflammatory responses of microglia and astrocytes. In neurodegenerative contexts, activated microglia and reactive astrocytes can contribute to neuronal damage through the release of pro-inflammatory cytokines and reactive oxygen species. By improving cellular energetics, Terazosin may help restore glial cell homeostasis, shifting them from a pro-inflammatory to a more neuroprotective phenotype. In vivo imaging allows for the longitudinal assessment of these cellular dynamics in the context of a living system.
Key In Vivo Imaging Modalities for Neuroinflammation
Several advanced imaging techniques can be employed to monitor neuroinflammation in vivo. The choice of modality will depend on the specific research question, desired resolution, and available instrumentation.
-
Positron Emission Tomography (PET): PET is a highly sensitive molecular imaging technique that allows for the quantification of specific biological targets in the brain.[3] By using radiolabeled tracers that bind to markers of glial activation, researchers can obtain quantitative data on the extent of neuroinflammation.
-
Translocator Protein (TSPO) PET: TSPO is a mitochondrial protein that is upregulated in activated microglia and, to a lesser extent, in reactive astrocytes.[4] PET imaging with TSPO-specific radiotracers (e.g., [11C]-PBR28, [18F]-DPA-714) is a widely used method for imaging microglial activation.[5][6]
-
Monoamine Oxidase B (MAO-B) PET: MAO-B is an enzyme that is highly expressed in reactive astrocytes.[7][8] PET tracers targeting MAO-B (e.g., [11C]-deprenyl, [18F]-THK5351) can be used to visualize and quantify astrogliosis.[8][9]
-
-
Multiphoton Microscopy (MPM): MPM is a high-resolution fluorescence imaging technique that enables the visualization of cellular and subcellular structures deep within scattering tissue, such as the living brain.[2][10] With the aid of fluorescently labeled cell populations (e.g., in transgenic mouse models expressing fluorescent proteins in microglia or astrocytes) or through the administration of fluorescent dyes, MPM allows for the detailed morphological analysis of glial cells and their dynamic interactions with other cell types.[11][12]
-
Magnetic Resonance Imaging (MRI): Advanced MRI techniques, such as diffusion-weighted MRI, can provide indirect measures of neuroinflammation by detecting changes in tissue microstructure associated with glial activation and proliferation.[13]
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Summary of PET Imaging Data - TSPO and MAO-B Tracer Uptake
| Treatment Group | Animal ID | Brain Region | TSPO Tracer Uptake (Standardized Uptake Value - SUV) | MAO-B Tracer Uptake (Standardized Uptake Value - SUV) |
| Vehicle Control | 1 | Cortex | ||
| 2 | Hippocampus | |||
| 3 | Striatum | |||
| Terazosin HCl | 4 | Cortex | ||
| 5 | Hippocampus | |||
| 6 | Striatum |
Table 2: Summary of Multiphoton Microscopy Data - Microglial and Astrocyte Morphology
| Treatment Group | Animal ID | Brain Region | Microglial Density (cells/mm³) | Microglial Soma Size (µm²) | Microglial Process Length (µm) | Astrocyte Density (cells/mm³) | Astrocyte Soma Size (µm²) | Astrocyte Process Complexity |
| Vehicle Control | 1 | Cortex | ||||||
| 2 | Hippocampus | |||||||
| 3 | Striatum | |||||||
| Terazosin HCl | 4 | Cortex | ||||||
| 5 | Hippocampus | |||||||
| 6 | Striatum |
Signaling Pathway and Experimental Workflows
Caption: this compound's proposed mechanism of action on neuroinflammation.
Caption: Experimental workflow for PET imaging of neuroinflammation.
Caption: Experimental workflow for multiphoton microscopy of glial cells.
Experimental Protocols
Protocol 1: In Vivo PET Imaging of Microglial and Astrocyte Activation
Objective: To quantify the effect of this compound on microglial and astrocyte activation in a mouse model of neuroinflammation using PET imaging.
Materials:
-
Animal model of neuroinflammation (e.g., lipopolysaccharide [LPS]-injected mice)
-
This compound
-
Vehicle control (e.g., saline)
-
TSPO radiotracer (e.g., [11C]-PBR28 or [18F]-DPA-714)
-
MAO-B radiotracer (e.g., [11C]-deprenyl or [18F]-THK5351)
-
MicroPET scanner
-
Anesthesia (e.g., isoflurane)
-
Animal monitoring equipment (respiration, temperature)
-
Co-registered MRI or CT for anatomical reference
Procedure:
-
Animal Model and Treatment:
-
Induce neuroinflammation in the chosen animal model (e.g., intraperitoneal injection of LPS).
-
Divide animals into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing regimen and timeline.
-
-
Radiotracer Administration and PET Scanning:
-
Anesthetize the animal and position it in the PET scanner.
-
Administer the chosen radiotracer (either for TSPO or MAO-B) via tail vein injection.
-
Perform a dynamic PET scan for 60-90 minutes.
-
Monitor and maintain the animal's physiological status (temperature, respiration) throughout the scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with an anatomical MRI or CT scan of the same animal.
-
Define regions of interest (ROIs) on the anatomical scan corresponding to brain areas of interest (e.g., cortex, hippocampus, striatum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) for each ROI, typically averaged over the last 20-30 minutes of the scan, to quantify radiotracer uptake.
-
Perform statistical analysis to compare SUV between the Terazosin-treated and vehicle control groups.
-
Protocol 2: In Vivo Multiphoton Microscopy of Glial Cell Morphology
Objective: To visualize and quantify morphological changes in microglia and astrocytes in response to this compound treatment in a mouse model of neuroinflammation.
Materials:
-
Transgenic mouse model with fluorescently labeled microglia (e.g., CX3CR1-GFP) or astrocytes (e.g., GFAP-GFP).
-
Animal model of neuroinflammation.
-
This compound.
-
Vehicle control.
-
Surgical tools for cranial window implantation.
-
Dental cement.
-
Multiphoton microscope equipped with a femtosecond laser.
-
Anesthesia (e.g., isoflurane).
-
Animal head-fixation apparatus.
-
Image analysis software (e.g., ImageJ/Fiji, Imaris).
Procedure:
-
Surgical Preparation:
-
Anesthetize the transgenic mouse.
-
Perform a craniotomy over the brain region of interest.
-
Implant a glass coverslip to create a chronic cranial window and secure it with dental cement.
-
Allow the animal to recover for at least two weeks before imaging.
-
-
Neuroinflammation Induction and Treatment:
-
Induce neuroinflammation in the animal model.
-
Administer this compound or vehicle control.
-
-
In Vivo Imaging:
-
Anesthetize the mouse and secure its head in the head-fixation apparatus under the microscope objective.
-
Use the multiphoton microscope to locate the region of interest.
-
Acquire high-resolution z-stacks of the fluorescently labeled microglia or astrocytes.
-
Repeat imaging sessions at different time points to longitudinally track morphological changes.
-
-
Image Analysis:
-
Use image analysis software to process the acquired z-stacks.
-
Perform 3D reconstruction of the glial cells.
-
Quantify key morphological parameters, including:
-
Cell density (number of cells per unit volume).
-
Soma size.
-
Process length and branching complexity (e.g., using Sholl analysis).
-
-
Perform statistical analysis to compare the morphological parameters between the Terazosin-treated and vehicle control groups.
-
Conclusion
The application notes and protocols provided here offer a comprehensive guide for researchers to investigate the in vivo effects of this compound on neuroinflammation. By combining advanced imaging techniques with appropriate animal models, it is possible to elucidate the mechanisms by which Terazosin exerts its neuroprotective effects and to assess its potential as a therapeutic agent for neuroinflammatory disorders. The quantitative data obtained from these studies will be crucial for advancing our understanding of Terazosin's role in modulating glial cell activity and for guiding future drug development efforts.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. In Vivo Imaging of Microglia With Multiphoton Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imaging Neuroinflammation – from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical PET Imaging of Microglial Activation: Implications for Microglial Therapeutics in Alzheimer’s Disease [frontiersin.org]
- 6. TSPO imaging in animal models of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of an Energy-Producing Enzyme in Treating Parkinson’s Disease | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 8. In Vivo Reactive Astrocyte Imaging in Patients With Schizophrenia Using Fluorine 18–Labeled THK5351 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Reactive Astrocyte Imaging in Patients With Schizophrenia Using Fluorine 18-Labeled THK5351 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Imaging of Microglia With Multiphoton Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo two-photon microscopy of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MRI Techniques Can Assess Neuroinflammation in Humans - Mass General Advances in Motion [advances.massgeneral.org]
Experimental Design for Studying the Long-Term Effects of Terazosin Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin (B121538) hydrochloride is a selective alpha-1 adrenergic receptor antagonist widely used in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its primary mechanism of action involves the relaxation of smooth muscle in the prostate and blood vessels.[1][3] Beyond its well-established role in improving urinary flow and lowering blood pressure, emerging evidence suggests that terazosin may have significant long-term effects at the cellular and molecular level, including the induction of apoptosis and inhibition of angiogenesis.[4][5][6] These findings have opened new avenues for investigating the therapeutic potential of terazosin in other conditions, such as cancer.
These application notes provide a comprehensive experimental framework for studying the long-term effects of Terazosin hydrochloride. The protocols detailed below are designed for researchers and professionals in drug development to assess the sustained impact of this compound in both in vitro and in vivo models.
Experimental Design
A robust experimental design is crucial for elucidating the long-term effects of this compound. This involves a multi-pronged approach utilizing both cell culture systems and animal models to investigate various cellular and physiological parameters over an extended period.
I. Long-Term In Vitro Studies
Objective: To determine the long-term effects of this compound on cell viability, apoptosis, and specific signaling pathways in relevant cell lines.
Cell Lines:
-
Prostate cancer cell lines (e.g., PC-3, DU145 for androgen-independent; LNCaP for androgen-sensitive)
-
Benign prostatic hyperplasia cell line (e.g., BPH-1)
-
Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis studies
Experimental Groups:
-
Control group: Cells cultured in standard medium.
-
Vehicle control group: Cells treated with the vehicle used to dissolve this compound.
-
Terazosin-treated groups: Cells treated with a range of concentrations of this compound (e.g., 10, 50, 100 µM) for extended periods (e.g., 24, 48, 72 hours, and up to several weeks for chronic exposure studies).
Key Experiments:
-
Cell Viability Assay (MTT Assay): To assess the effect of long-term terazosin exposure on cell proliferation and cytotoxicity.
-
Apoptosis Assays:
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway.
-
-
Western Blot Analysis: To investigate changes in the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Bax, Bcl-2, p27KIP1) and signaling pathways (e.g., MST1, Foxo3a).
-
In Vitro Angiogenesis Assay (Tube Formation Assay): To evaluate the effect of terazosin on the ability of endothelial cells to form capillary-like structures.
II. Long-Term In Vivo Studies
Objective: To evaluate the long-term systemic effects of this compound, including its impact on tumor growth, angiogenesis, and potential organ toxicity in animal models.
Animal Models:
-
Wistar Rats: For studying the long-term effects on the prostate and other organs.[7][8] Wistar rats are a suitable model for studying prostate biology and aging-related prostate disorders.[7]
-
Athymic Nude Mice: For xenograft models of prostate cancer and in vivo angiogenesis assays.[1][9]
Experimental Groups:
-
Control group: Animals receiving vehicle.
-
Terazosin-treated groups: Animals administered with different doses of this compound (e.g., 1.2 mg/kg body weight, orally, every other day for 120 days in rats).[7][8]
Key Experiments:
-
Prostate Histology and Immunohistochemistry: To examine morphological changes and protein expression in the prostate tissue of rats following long-term treatment.
-
Tumor Growth Inhibition Studies (Xenograft Model): To assess the effect of long-term terazosin administration on the growth of prostate cancer tumors in nude mice.
-
In Vivo Angiogenesis Assay (Matrigel Plug Assay): To quantify the formation of new blood vessels in response to angiogenic stimuli in the presence or absence of terazosin.[1][9]
-
Organ Function and Toxicity Assessment: To monitor for potential long-term adverse effects on major organs (e.g., liver, kidneys) through blood biochemistry and histological analysis.
Detailed Experimental Protocols
In Vitro Protocols
1. MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling)
-
Principle: This assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs in a reaction catalyzed by terminal deoxynucleotidyl transferase (TdT).
-
Protocol (for adherent cells):
-
Culture cells on coverslips and treat with this compound.
-
Fix cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Wash cells with PBS.
-
Incubate cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber in the dark.
-
Wash cells with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
-
3. Caspase-3 Activity Assay (Colorimetric)
-
Principle: This assay is based on the cleavage of a specific colorimetric substrate (e.g., DEVD-pNA) by active caspase-3, releasing p-nitroaniline (pNA) which can be quantified by measuring absorbance at 405 nm.[3][10]
-
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.
-
4. Western Blot Analysis for Bax, Bcl-2, and p27KIP1
-
Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Lyse Terazosin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, p27KIP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Protocols
1. Long-Term Terazosin Treatment in Wistar Rats
-
Animal Model: Male Wistar rats, 12 months of age.[7]
-
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into a control group and a Terazosin-treated group.
-
Administer this compound (1.2 mg/kg body weight) or vehicle (e.g., distilled water) orally every other day for 120 days.[7][8]
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, euthanize the animals and collect the prostate gland and other major organs (liver, kidneys).
-
2. Prostate Tissue Processing for Histology and Immunohistochemistry
-
Protocol:
-
Fix the collected prostate tissue in 10% neutral buffered formalin for 24 hours.[11]
-
Dehydrate the tissue through a graded series of ethanol (B145695) solutions.[12]
-
Clear the tissue in xylene and embed in paraffin.[13]
-
Cut 4-5 µm thick sections using a microtome and mount them on charged slides.[11]
-
For histology, deparaffinize the sections, rehydrate, and stain with Hematoxylin and Eosin (H&E).
-
For immunohistochemistry (IHC), perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies (e.g., anti-caspase-3, anti-p27KIP1) overnight at 4°C.[14]
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize the staining using a chromogen such as DAB and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
3. In Vivo Angiogenesis (Matrigel Plug) Assay
-
Protocol:
-
Thaw Matrigel on ice.
-
Mix Matrigel with an angiogenic stimulus (e.g., VEGF or tumor cells) and the desired concentration of this compound or vehicle.
-
Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of the mice.[1][9] The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Fix the plugs in formalin, embed in paraffin, and section.
-
Stain the sections with an endothelial cell marker (e.g., anti-CD31 or anti-CD34) to visualize blood vessels.[1][3]
-
Quantify angiogenesis by measuring microvessel density (MVD) or hemoglobin content within the plug.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Effects of Long-Term Terazosin Treatment
| Parameter | Cell Line | Terazosin Conc. (µM) | Duration (hrs) | Result (Mean ± SD) |
| Cell Viability (%) | PC-3 | 10 | 72 | 85 ± 5 |
| 50 | 72 | 60 ± 7 | ||
| 100 | 72 | 40 ± 6 | ||
| Apoptotic Index (%) | DU145 | 50 | 48 | 25 ± 4 |
| Caspase-3 Activity (fold change) | LNCaP | 50 | 24 | 3.5 ± 0.5 |
| Bax/Bcl-2 Ratio (fold change) | PC-3 | 50 | 48 | 4.2 ± 0.6 |
| p27KIP1 Expression (fold change) | DU145 | 50 | 48 | 2.8 ± 0.4 |
| Tube Formation (inhibition %) | HUVEC | 10 | 24 | 50 ± 8 |
Table 2: In Vivo Effects of Long-Term Terazosin Treatment
| Parameter | Animal Model | Terazosin Dose | Duration | Result (Mean ± SD) |
| Prostate Weight (g) | Wistar Rat | 1.2 mg/kg | 120 days | No significant change[7] |
| Apoptotic Index (prostate, %) | Wistar Rat | 1.2 mg/kg | 120 days | 8.0 ± 1.2 (vs 1.1 ± 0.3 in control)[15] |
| Tumor Volume (mm³) | Nude Mouse | 10 mg/kg/day | 28 days | Significant reduction (data to be generated) |
| Microvessel Density (vessels/mm²) | Nude Mouse | 7.9 µM (IC50) | 14 days | Significant reduction[6] |
| Serum Creatinine (mg/dL) | Wistar Rat | 1.2 mg/kg | 120 days | Data to be generated |
| Serum ALT (U/L) | Wistar Rat | 1.2 mg/kg | 120 days | Data to be generated |
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways affected by this compound.
Experimental Workflows
References
- 1. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 2. Long-term efficacy and safety of terazosin alone and in combination with other antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 5. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 6. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Wistar rat as a model for studying benign, premalignant and malignant lesions of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The safety, efficacy and compliance of terazosin therapy for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Long-term efficacy and safety of terazosin in patients with benign prostatic hyperplasia. Terazosin Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. biocare.net [biocare.net]
- 15. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Terazosin Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Terazosin (B121538) hydrochloride during their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you achieve clear, stable solutions for your research needs.
Frequently Asked Questions (FAQs)
Q1: Is Terazosin hydrochloride considered water-soluble?
There is some conflicting information in published literature. While many sources, including the U.S. Food and Drug Administration (FDA) label, describe this compound as "freely soluble" in water and isotonic saline[1], other experimental sources provide specific solubility limits that may be a factor in certain research contexts. For instance, some suppliers report its water solubility to be in the range of 19.60 - 20.40 mg/mL, while others state it is lower at 1 mg/mL or 12.5 mg/mL, sometimes requiring sonication to dissolve.[2][3][4] This variability may depend on the specific salt form (e.g., dihydrate vs. anhydrous), particle size, and the presence of any polymorphic forms.
Q2: My this compound powder is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
If you are facing dissolution issues, consider the following initial steps:
-
Verify Compound and Buffer Quality: Ensure you are using high-purity this compound and that your buffer components are accurately weighed and fully dissolved to achieve the correct pH and ionic strength.
-
Gentle Heating and Sonication: Use of a sonicator or gentle heating can help overcome kinetic solubility barriers.[3] Be cautious with heat, as it can potentially degrade the compound if excessive.
-
pH Assessment: this compound's solubility is pH-dependent. As a quinazoline (B50416) derivative, its solubility can be influenced by the pH of the medium. A patent for a stable oral liquid formulation of this compound reports stability at a pH range of 4.5 to 6.5.[5]
Q3: I dissolved this compound in an organic solvent like DMSO, but it precipitated when I diluted it into my aqueous cell culture media. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the drug is highly soluble in a concentrated organic stock but crashes out when the solution is diluted into an aqueous medium where the organic solvent concentration is too low to maintain solubility.
To address this, you can:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Optimize Co-solvent Percentage: If your experimental design permits, you might be able to slightly increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). It is critical to include appropriate vehicle controls in your experiment to account for any effects of the solvent.
-
Use a Co-solvent System: Instead of relying solely on DMSO, a multi-component co-solvent system can be employed to improve solubility in the final aqueous solution.[3]
Troubleshooting Guide for Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution in Aqueous Buffer | The concentration of this compound exceeds its intrinsic solubility in the chosen buffer system. | 1. Attempt dissolution with the aid of sonication.[3][4]2. Adjust the pH of the buffer. A slightly acidic pH may improve solubility.[5]3. If the experimental design allows, consider using a co-solvent system.[3] |
| Precipitation After Initial Dissolution | The solution is supersaturated, or there has been a change in temperature or pH. | 1. Ensure the pH of the solution remains stable.2. Store the solution at a constant temperature.3. Consider preparing a fresh solution at a slightly lower concentration. |
| Low Bioavailability in In Vivo Studies | Poor dissolution and solubility in the gastrointestinal tract. | 1. Formulate with solubilizing excipients such as co-solvents or cyclodextrins.[3]2. Reduce the particle size of the drug substance through micronization to increase the surface area for dissolution.[6][7] |
Quantitative Solubility Data
The following table summarizes the reported aqueous solubility of this compound from various sources.
| Solvent | Solubility | Conditions/Notes | Source |
| Water | Freely Soluble | - | |
| Water | 19.60 - 20.40 mg/mL | Yields a clear, colorless to faint yellow solution. | [2] |
| Water | 12.5 mg/mL | Requires sonication. | [3] |
| Water | 1 mg/mL | Sonication is recommended. | [4] |
| Isotonic Saline | Freely Soluble | - | |
| Methanol | 20 mg/mL | Heat may be needed. | [2] |
| Ethanol | 4 mg/mL | - | [2] |
| DMSO | 31.25 - 45 mg/mL | Requires sonication. Hygroscopic DMSO can impact solubility. | [3][4] |
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for common solubility enhancement techniques that can be applied to this compound.
Protocol 1: pH Adjustment
This protocol aims to determine the optimal pH for maximizing the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Purified water
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
pH meter
-
Stir plate and stir bars
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous solutions with different pH values (e.g., ranging from pH 4.0 to 7.5).
-
Add an excess amount of this compound powder to each solution.
-
Stir the suspensions at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, filter each suspension to remove the undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.
-
Plot the solubility as a function of pH to identify the optimal pH range. A patent suggests a stable oral liquid composition can be achieved at a pH between 4.5 and 6.5.[5]
Protocol 2: Co-solvency
This protocol details the use of a co-solvent system to increase the solubility of this compound for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
Procedure for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Formulation: [3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is uniform.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
This method has been reported to yield a clear solution with a solubility of at least 2.5 mg/mL.[3]
Protocol 3: Complexation with Cyclodextrins
This protocol uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex with this compound, enhancing its aqueous solubility. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, thereby increasing their solubility in water.[7][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution
Procedure for a 10% DMSO, 90% (20% SBE-β-CD in Saline) Formulation: [3]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final formulation, add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
This approach has been shown to achieve a solubility of at least 2.5 mg/mL.[3]
Visualizations
Signaling Pathway of Terazosin
Terazosin is a selective alpha-1 adrenergic receptor antagonist.[9][10] It blocks the action of norepinephrine (B1679862) on the smooth muscle of blood vessels and the prostate gland, leading to vasodilation and relaxation of the prostate and bladder neck.[10][11][12]
Caption: Alpha-1 adrenergic signaling pathway and the inhibitory action of Terazosin.
Experimental Workflow for Solubility Enhancement
This diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Logical workflow for troubleshooting and enhancing Terazosin HCl solubility.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Terazosin = 98 TLC, powder 63074-08-8 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. US11224572B1 - Stable oral liquid composition of terazosin - Google Patents [patents.google.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Articles [globalrx.com]
Mitigating off-target effects of Terazosin hydrochloride in cellular assays
Welcome to the technical support center for Terazosin (B121538) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the off-target effects of Terazosin hydrochloride in your cellular assays, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing significant cytotoxicity or apoptosis with Terazosin in cell lines that don't express alpha-1 adrenergic receptors?
A1: This is a well-documented phenomenon. While Terazosin's primary mechanism of action is the blockade of alpha-1 adrenergic receptors, it possesses known off-target effects, particularly the induction of apoptosis, that are independent of this activity.[1][2] This effect is believed to be linked to its quinazoline (B50416) chemical structure.[1][2]
Troubleshooting Steps:
-
Confirm the Effect: First, verify that the observed cytotoxicity is indeed apoptosis. You can use assays like Annexin V/PI staining, caspase-3 activity assays, or TUNEL staining. Studies have shown that Terazosin can induce caspase-3 expression and activity.[3]
-
Review Concentration: The cytotoxic and apoptotic effects are often concentration-dependent. IC50 values for cytotoxicity in cancer cell lines like PC-3 have been reported to be over 100 µM, and in some cases around 130 µM.[4][5] If your experimental concentration is in this range, apoptosis is a likely off-target effect.
-
Use a Non-Quinazoline Control: To confirm the effect is related to the quinazoline moiety, use an alpha-1 blocker with a different chemical structure, such as Tamsulosin, which does not induce apoptosis in the same manner.[1][2]
-
Investigate Apoptotic Pathways: Terazosin-induced apoptosis has been associated with an upregulation of Bax, downregulation of Bcl-2, and an increase in the cell cycle inhibitor p27KIP1, leading to G1 phase arrest.[6] Analyzing these markers can help confirm the mechanism of cell death.
Q2: My experimental results with Terazosin are inconsistent across different batches or experiments. What could be the cause?
A2: Inconsistent results can stem from several factors related to both the compound and the experimental setup.
Troubleshooting Steps:
-
Solubility and Stability: this compound is typically administered orally in clinical settings.[7] For cellular assays, ensure it is fully dissolved. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO or water) for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Cell Culture Conditions: Ensure cell density, passage number, and growth phase are consistent between experiments. Cells in different proliferative states can respond differently to compounds that affect the cell cycle, and Terazosin has been shown to cause G1 arrest.[6]
-
Assay Timing: The apoptotic effects of Terazosin can take 24-48 hours to become apparent.[3][5] If your assay endpoint is too early, you may miss these effects. Conversely, if you are studying short-term alpha-1 blockade, longer incubation times may introduce confounding off-target effects. Establish a clear time-course for your specific assay.
-
Concentration Precision: Use a precise and consistent method for serial dilutions. Small variations in concentration can lead to significant differences in biological response, especially when operating near the IC50 of an off-target effect.
Q3: What are the essential controls to differentiate between on-target (alpha-1 blockade) and off-target effects of Terazosin?
A3: A robust set of controls is critical for interpreting your data correctly.
Recommended Controls:
-
Negative Control (Structural Analogue): Use a quinazoline-based compound that is structurally similar to Terazosin but does not block alpha-1 adrenergic receptors. This helps isolate effects related to the quinazoline core.
-
Negative Control (Pharmacological Dissimilarity): Employ an alpha-1 adrenergic receptor antagonist from a different chemical class (e.g., Tamsulosin).[1][2] If the observed effect disappears with this control, it is likely an off-target effect of the quinazoline structure.
-
Positive Control (On-Target): Use a well-characterized alpha-1 adrenergic receptor agonist, like phenylephrine (B352888) or norepinephrine, to stimulate the pathway.[8] Then, demonstrate that Terazosin can block this stimulation at expected concentrations.
-
Cell Line Controls:
-
Receptor-Positive Cells: The cell line you are using for your primary experiment.
-
Receptor-Negative Cells: A cell line that does not express alpha-1 adrenergic receptors. An effect observed in both cell lines is likely an off-target effect.
-
Knockout/Knockdown Cells: If feasible, use a cell line where the alpha-1 adrenergic receptor has been knocked out or its expression significantly reduced via siRNA/shRNA.
-
Q4: At what concentrations are the off-target effects of Terazosin typically observed?
A4: The concentration at which off-target effects manifest is key to designing experiments that isolate the on-target activity. On-target alpha-1 blockade occurs at lower concentrations, while apoptosis and other off-target effects typically require higher concentrations.
Summary of Effective Concentrations:
| Effect | Cell Type / Model | Effective Concentration / IC50 | Citation |
| Cytotoxicity | PC-3, Human Benign Prostatic Cells | > 100 µM | [4] |
| Cytotoxicity | PC-3 Cells | ~130 µM | [5] |
| Anti-Angiogenesis (VEGF-induced) | Nude Mice Model | IC50: 7.9 µM | [4] |
| Inhibition of Endothelial Cell Proliferation | HUVEC | IC50: 9.9 µM | [4] |
| Inhibition of Endothelial Tube Formation | HUVEC | IC50: 6.8 µM | [4] |
HUVEC: Human Umbilical Vein Endothelial Cells
Q5: Could Terazosin be affecting cellular metabolism in my assay?
A5: Yes. Recent research has identified that Terazosin can activate the enzyme phosphoglycerate kinase 1 (PGK1).[9] This activation enhances glycolysis and leads to increased cellular ATP levels.[9] This is a significant off-target effect that could confound assays measuring cell viability, proliferation, or metabolic function.
Troubleshooting Steps:
-
Measure ATP Levels: If you suspect a metabolic effect, directly measure cellular ATP levels (e.g., using a luciferin/luciferase-based assay) in the presence and absence of Terazosin.
-
Assess Glycolysis: Measure key indicators of glycolysis, such as lactate (B86563) production or glucose uptake, to see if they are altered by Terazosin treatment.
-
Use a PGK1-Independent Control: If your experimental goal is unrelated to metabolism, consider whether another alpha-1 antagonist that does not activate PGK1 would be a more suitable tool compound for your specific study.
Visualizing Mechanisms and Workflows
To better understand the complexities of Terazosin's activity and how to troubleshoot potential issues, the following diagrams illustrate its signaling pathways and a recommended experimental workflow.
Caption: On-target vs. Off-target pathways of Terazosin.
Caption: Troubleshooting workflow for unexpected results.
Key Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Fluorometric)
This protocol is used to confirm if observed cytotoxicity is due to the induction of apoptosis via the caspase cascade.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of the assay. Culture overnight.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 150 µM) and appropriate controls (vehicle, positive control like staurosporine). Incubate for the desired period (e.g., 24 or 48 hours).
-
Cell Lysis: After incubation, centrifuge the plate and remove the supernatant. Add a chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Assay Reaction: Transfer the lysate to a new, opaque 96-well plate suitable for fluorescence measurements. Prepare a reaction master mix containing assay buffer and a caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC).
-
Measurement: Add the reaction mix to each well. Incubate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AMC or 380/460 nm for AFC).
-
Data Analysis: Quantify the fluorescence intensity. An increase in fluorescence compared to the vehicle control indicates an increase in caspase-3 activity.
Protocol 2: Cell Viability using MTT Assay
This protocol assesses the cytotoxic effect of Terazosin by measuring the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a range of Terazosin concentrations and controls for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of Terazosin that causes a 50% reduction in cell viability.
References
- 1. auajournals.org [auajournals.org]
- 2. auajournals.org [auajournals.org]
- 3. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Terazosin Hydrochloride for Neuroprotection
Welcome to the technical support center for researchers utilizing Terazosin (B121538) hydrochloride in neuroprotective studies. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Terazosin's neuroprotective effect?
A1: While traditionally known as an alpha-1 adrenergic receptor antagonist for treating hypertension and benign prostatic hyperplasia, Terazosin's neuroprotective effects are primarily attributed to its ability to activate phosphoglycerate kinase 1 (PGK1).[1][2] This activation enhances glycolysis, leading to increased production of ATP, the primary cellular energy currency.[1][3] Impaired brain energy metabolism is a key feature in many neurodegenerative diseases like Parkinson's Disease (PD), and by boosting ATP levels, Terazosin can help mitigate this bioenergetic deficit.[1][3][4] This mechanism can slow or prevent neuronal loss in various preclinical models of PD.[5][6]
Q2: How does Terazosin activate PGK1 if it's also a competitive inhibitor?
A2: The dual role of Terazosin as both a competitive inhibitor and an activator of PGK1 is a point of confusion. Structural data shows that Terazosin binds to the PGK1 active site, which would suggest inhibition.[3] However, a mass action model reveals a paradoxical mechanism: at low concentrations, Terazosin binding introduces a bypass pathway that circumvents the slow release of products from PGK1, thereby accelerating the enzyme's overall activity and boosting ATP production.[3]
Q3: Is the neuroprotective effect dependent on alpha-1 adrenergic receptor blockade?
A3: The neuroprotective mechanism appears to be independent of its alpha-1 adrenergic receptor blocking activity. Studies comparing Terazosin with other alpha-1 blockers, such as tamsulosin (B1681236) (which does not affect PGK1), found that only Terazosin and structurally similar drugs that enhance PGK1 activity showed a neuroprotective association in epidemiological studies.[6]
Q4: What is a good starting concentration for in vitro studies?
A4: Based on published studies, a concentration of 2.5 µM is a common starting point for evaluating the neuroprotective effects of Terazosin in cell culture models, such as the MPP+ induced SH-SY5Y cell injury model.[5][7] For direct PGK1 activation assays in vitro, concentrations as low as 50 nM have been shown to be effective.[5]
Q5: What is the recommended optimal dose for in vivo or human studies?
A5: A recent dose-finding study in neurologically healthy older adults suggests that 5 mg/day of Terazosin is the most effective dose for increasing whole blood ATP levels without causing significant side effects like orthostatic hypotension.[8][9][10] Higher doses (e.g., 10 mg/day) did not confer additional benefits and may follow a biphasic dose-response curve.[9][10] For all studies, it is critical to start with a low dose, such as 1 mg at bedtime, and gradually titrate upwards to minimize hypotensive effects.[11][12]
Signaling Pathway Diagram
Caption: Mechanism of Terazosin-mediated neuroprotection via PGK1 activation.
Troubleshooting Guides
Problem 1: I am not observing an increase in ATP levels in my cell culture after Terazosin treatment.
| Potential Cause | Suggested Solution |
| Incorrect Dosage | The effect of Terazosin on PGK1 is dose-dependent and may be biphasic.[9] Create a dose-response curve with concentrations ranging from nanomolar (e.g., 50 nM) to micromolar (e.g., 1-10 µM) to find the optimal concentration for your specific cell line. |
| Cell Line Insensitivity | The metabolic profile and PGK1 expression levels can vary between cell lines. Confirm PGK1 expression in your chosen cell line using Western Blot or qPCR. Consider using a cell line known to be responsive, such as SH-SY5Y neuroblastoma cells.[5] |
| Assay Timing | The increase in ATP may be time-dependent. Perform a time-course experiment, measuring ATP levels at several points after Terazosin administration (e.g., 6, 12, 24, 48 hours). |
| Reagent Quality | Ensure the Terazosin hydrochloride is fully dissolved. It is freely soluble in water.[2][12] Use a fresh stock solution for each experiment. Verify the quality and calibration of your ATP measurement kit. |
Problem 2: My animal subjects are experiencing severe hypotension or dizziness.
| Potential Cause | Suggested Solution |
| Initial Dose Too High | Terazosin is a potent alpha-1 adrenergic antagonist, and hypotension is a known side effect.[1][13] Always begin with the lowest possible dose (e.g., 1 mg/day equivalent) administered at the animal's bedtime/dark cycle to minimize hypotensive effects.[11][12] |
| Rapid Dose Escalation | Increasing the dosage too quickly can lead to adverse events. Titrate the dose up slowly, allowing the animals to acclimate over several days at each dosage level before increasing further.[14] |
| Dehydration or Stress | Ensure animals are properly hydrated and housed in a low-stress environment. Monitor blood pressure, especially 2-3 hours after dosing, to assess the peak hypotensive effect.[14] |
| Model Sensitivity | Certain animal models or strains may be more sensitive to the hypotensive effects. If problems persist even with slow titration, consider if the 5 mg/day human equivalent is the appropriate maximum for your model or if a lower dose still provides neuroprotective benefits.[8] |
Quantitative Data Summary
Table 1: Recommended Concentrations for In Vitro Experiments
| Parameter | Concentration | Cell Model / Assay | Reference |
| Neuroprotective Effect | 2.5 µM | MPP+ induced injury in SH-SY5Y cells | [5][7] |
| PGK1 Agonistic Activity | 50 nM | In Vitro enzyme activity assay | [5] |
| Cell Viability under Stress | 1-10 µM | H₂O₂ or 2-DG induced stress in Caco-2 cells | [15] |
Table 2: Dosages Used in Preclinical and Human Studies
| Study Type | Subject | Dosage | Key Finding | Reference |
| Preclinical (in vivo) | Mouse/Rat PD Models | Not specified, but "low concentrations" | Rescued dopaminergic cells and improved phenotype. | [5][6] |
| Human Dose-Finding | Healthy Older Adults | 1 mg, 5 mg, 10 mg / day | 5 mg/day was optimal for increasing blood ATP with minimal side effects. | [8][9][10] |
| Human Pilot Study | Parkinson's Disease Patients | Titrated up to 5 mg/day | Target engagement (increased ATP) was observed; vigilance for orthostatic hypotension is required. | [1][16] |
| Epidemiological Study | Human Database | Standard clinical doses | Use of Terazosin/Doxazosin/Alfuzosin associated with reduced risk and slower progression of PD. | [6][17] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assessment using SH-SY5Y Cells
This protocol is adapted from methodologies used to assess neuroprotection against MPP+, a neurotoxin that induces Parkinsonism.[5]
1. Cell Culture and Plating: a. Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
2. Terazosin Pre-treatment: a. Prepare a stock solution of this compound in sterile water or DMSO. b. Dilute the stock solution in culture medium to achieve final concentrations for your dose-response experiment (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10 µM). c. Replace the medium in the wells with the Terazosin-containing medium and incubate for 2 hours. Include a vehicle-only control group.
3. Neurotoxin Challenge: a. Prepare a solution of MPP+ (1-methyl-4-phenylpyridinium) in culture medium to a final concentration known to induce ~50% cell death (e.g., 1 mM, requires optimization). b. Add the MPP+ solution to all wells except the "untreated control" group. c. Incubate the plate for an additional 24-48 hours.
4. Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader. d. Calculate cell viability as a percentage relative to the untreated control group.
Experimental Workflow Diagram
Caption: Workflow for an in vitro Terazosin neuroprotection experiment.
Protocol 2: Measurement of Whole Blood ATP Levels
This protocol outlines a general method for assessing target engagement in in vivo studies, inspired by human clinical trial methodologies.[9][10]
1. Sample Collection: a. Following the dosing schedule, collect whole blood (e.g., 50-100 µL) from subjects into EDTA-containing tubes to prevent coagulation. b. Place samples immediately on ice.
2. Sample Preparation: a. Perform this step quickly to minimize ATP degradation. b. Lyse the red blood cells by adding the whole blood sample to a buffer solution specifically designed for ATP assays (often containing detergents and ATPase inhibitors). c. Follow the specific instructions of your chosen commercial ATP assay kit for sample dilution and preparation.
3. ATP Measurement: a. Use a luciferin/luciferase-based bioluminescence assay kit, which is the standard for sensitive ATP quantification. b. Prepare a standard curve using known concentrations of ATP provided in the kit. c. Add the prepared sample lysates and standards to a white, opaque 96-well plate. d. Add the luciferase reagent to all wells. e. Immediately measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.
4. Data Analysis: a. Use the standard curve to calculate the ATP concentration in each sample. b. Normalize the results to the total protein concentration or cell count if necessary. c. Compare ATP levels between treatment groups (vehicle vs. different Terazosin doses) using appropriate statistical tests (e.g., ANOVA).
Dosage Optimization Logic Diagram
Caption: A decision-making flowchart for optimizing Terazosin dosage in vivo.
References
- 1. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A dose-finding study shows terazosin enhanced energy metabolism in neurologically healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. A pilot dose-finding study of Terazosin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
- 13. Terazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessing Target Engagement for Terazosin | Parkinson's Disease [michaeljfox.org]
- 17. scienceofparkinsons.com [scienceofparkinsons.com]
Technical Support Center: Troubleshooting Inconsistent Results in Terazosin Hydrochloride Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Terazosin (B121538) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for Terazosin hydrochloride inconsistent across experiments, even in the same cell line?
Inconsistent IC50 values are a common issue and can arise from several factors:
-
Compound Stability and Degradation: this compound is susceptible to degradation, particularly in alkaline solutions and under oxidative stress. Degradation products may have reduced or no biological activity, leading to a higher apparent IC50 value.
-
Solubility Issues: Poor solubility of this compound in your experimental media can lead to an inaccurate effective concentration. Precipitation of the compound will result in a lower actual concentration in solution than intended.
-
Cell Health and Passage Number: The health, confluency, and passage number of your cell lines can significantly impact their sensitivity to treatment. Cells that are stressed, overly confluent, or have a high passage number may respond differently.
-
Assay-Specific Variability: Different cytotoxicity or cell viability assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. Terazosin may affect these processes differently, leading to varying IC50 values.
-
Inconsistent Experimental Conditions: Minor variations in incubation times, serum concentrations in the media, or even the "edge effect" in 96-well plates can contribute to variability.
Q2: My IC50 value is significantly higher than what is reported in the literature. What should I investigate first?
First, critically evaluate your compound's handling and preparation. Confirm the purity of your this compound stock. Prepare fresh stock solutions and ensure complete solubilization before diluting into your culture medium. It is also advisable to verify the pH of your final assay medium, as pH can influence the compound's stability and activity.
Q3: Can the degradation products of Terazosin interfere with my experimental readouts?
Yes. The primary degradation product under acidic and alkaline conditions is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[1][2] While this degradation product is generally less active as an alpha-1 antagonist, its presence can complicate the interpretation of results, especially in analytical assays like HPLC where it may have a different retention time. In biological assays, the presence of inactive degradation products effectively lowers the concentration of the active compound, leading to an underestimation of its potency.
Q4: What are the best practices for preparing and storing this compound stock solutions?
-
Solvent Selection: this compound is soluble in water, DMSO, ethanol, and methanol.[3][4][5] For cell-based assays, DMSO is a common choice.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) to minimize the volume of solvent added to your experimental wells.
-
Storage: Aliquot your stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote degradation.[3] Protect solutions from light.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; "Edge effect" in the microplate; Incomplete dissolution of Terazosin in the final dilution. | Ensure a homogenous cell suspension before plating; Avoid using the outer wells of the plate or fill them with sterile media/PBS; Visually inspect the wells for any precipitate after adding the compound. |
| IC50 value drifts between experiments | Changes in cell passage number or health; Lot-to-lot variability of serum or media; Degradation of Terazosin stock solution. | Use cells within a consistent and low passage number range; Use the same lot of reagents for a set of experiments; Prepare fresh stock solutions of Terazosin regularly. |
| No cytotoxic effect observed at expected concentrations | Compound instability or precipitation; Incorrect concentration calculations; Cell line resistance. | Confirm the stability of Terazosin under your specific assay conditions; Double-check all dilution calculations; Verify the identity and sensitivity of your cell line. |
Issues in Receptor Binding Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Low specific binding | Degraded radioligand or compound; Insufficient receptor expression in the membrane preparation; Incorrect buffer composition or pH. | Use fresh, high-quality radioligand and Terazosin; Optimize the amount of membrane protein per assay; Ensure the binding buffer conditions are optimal for the receptor. |
| High non-specific binding | Radioligand is "sticky" or at too high a concentration; Insufficient blocking of non-specific sites. | Decrease the radioligand concentration; Include a blocking agent like bovine serum albumin (BSA) in the binding buffer. |
| Inconsistent Ki values | Inaccurate determination of radioligand Kd; Displacement curve is not fully defined; Issues with pipetting or serial dilutions. | Perform saturation binding experiments to accurately determine the Kd of your radioligand; Ensure your range of Terazosin concentrations spans from no inhibition to 100% inhibition; Use calibrated pipettes and follow best practices for serial dilutions.[6] |
Quantitative Data Summary
Table 1: Reported IC50 Values of Terazosin in Various Cell Lines
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| PC-3 (Prostate Cancer) | Alamar Blue | ~130 | [7] |
| PC-3 (Prostate Cancer) | MTT Assay | >100 | [8] |
| Human Benign Prostatic Cells | MTT Assay | >100 | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | 9.9 | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation Assay | 6.8 | [8] |
Table 2: Binding Affinity of Terazosin for Adrenergic Receptors
| Receptor Subtype | Tissue/System | Radioligand | Ki or IC50 (nM) | Reference |
| Alpha-1 | Human Prostate | [125I]-Heat | 2.5 (IC50) | [9] |
| Alpha-1 | Canine Brain | [125I]-Heat | 2.0 (IC50) | [9] |
| Alpha-2 | Human Prostate | [3H]Rauwolscine | 1000 (IC50) | [9] |
| Alpha-2 | Canine Brain | [3H]Rauwolscine | 800 (IC50) | [9] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from a stock solution in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Terazosin. Include a vehicle control (medium with the same percentage of solvent, e.g., DMSO, as the highest Terazosin concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Alpha-1 Adrenergic Receptor Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express alpha-1 adrenergic receptors. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a microplate or microcentrifuge tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) at or near its Kd, and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Terazosin that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and the Point of Inhibition by Terazosin.
Caption: General Experimental Workflow for a Cell-Based Viability Assay with Terazosin.
Caption: Decision Tree for Troubleshooting Inconsistent Results in Terazosin Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. auajournals.org [auajournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Stability of Terazosin Hydrochloride in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability of Terazosin hydrochloride in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is freely soluble in water and methanol. For cell culture applications, it is recommended to prepare stock solutions in sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO). High-concentration stock solutions in DMSO can be stored for extended periods at low temperatures.
Q2: How should I store this compound stock solutions?
A2: For optimal stability, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Aqueous stock solutions can be stored at -20°C for up to 3 months. DMSO stock solutions are stable for at least 6 months when stored at -80°C. Always protect stock solutions from light.
Q3: Is this compound stable in cell culture medium at 37°C?
A3: While specific long-term stability data in cell culture media is limited, the primary degradation pathway for Terazosin is hydrolysis of the amide bond. Cell culture media are aqueous environments, and prolonged incubation at 37°C can lead to gradual degradation. For experiments extending beyond 48-72 hours, it is advisable to replenish the medium with freshly diluted this compound to maintain the desired effective concentration.
Q4: Can components of the cell culture medium affect the stability and activity of this compound?
A4: Yes, components in the medium, particularly in fetal bovine serum (FBS), can potentially interact with small molecules like Terazosin. Serum proteins may bind to the compound, which could either enhance its stability or reduce its free concentration and apparent activity. It is recommended to perform a stability assessment in your specific complete cell culture medium if precise concentration-effect relationships are critical for your study.
Q5: What are the primary degradation products of this compound?
A5: Under stress conditions such as acidic or alkaline hydrolysis, the primary degradation product is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, formed by the cleavage of the amide bond.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of drug efficacy in a multi-day experiment. | 1. Degradation of this compound: The compound may be degrading in the cell culture medium at 37°C over time. 2. Cellular metabolism: The cultured cells may be metabolizing Terazosin into less active or inactive forms. | 1. Replenish the medium: For long-term experiments, change the medium and add freshly diluted this compound every 48-72 hours. 2. Perform a stability study: Assess the concentration of Terazosin in your cell culture medium over the course of your experiment using HPLC. 3. Increase initial concentration: If cytotoxicity is not a concern, a slightly higher initial concentration might compensate for degradation. |
| High variability in experimental results. | 1. Inconsistent stock solution concentration: Repeated freeze-thaw cycles or improper storage of stock solutions can lead to degradation. 2. Precipitation of the compound: The final concentration in the cell culture medium may exceed its solubility, especially when diluting from a high-concentration DMSO stock. | 1. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. 2. Ensure proper dilution: When diluting from a DMSO stock, add the stock solution to pre-warmed medium while vortexing gently to ensure rapid and complete dissolution. The final DMSO concentration should typically be below 0.5%. |
| Unexpected cytotoxicity. | 1. Formation of toxic degradation products. 2. High solvent concentration: The concentration of the solvent (e.g., DMSO) in the final culture medium may be toxic to the cells. | 1. Use freshly prepared solutions: Minimize the potential for degradation by using freshly prepared or properly stored stock solutions. 2. Solvent control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess solvent-related toxicity. |
Quantitative Data Summary
The stability of a compound in solution is influenced by various factors including the solvent, pH, temperature, and light exposure. Below is a summary of available stability data for this compound.
| Condition | Solvent/Medium | Temperature | Duration | Remaining Compound (%) | Reference |
| Storage | Distilled Water | -20°C | 3 months | Stable | [1] |
| Storage | DMSO | -80°C | 6 months | Stable | [2] |
| Acidic Hydrolysis | 0.1 N HCl | 40°C | 2 days | Significant Degradation | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 40°C | 10 hours | Significant Degradation | [3] |
| Oxidative Stress | 30% H₂O₂ | 40°C | 5 days | Significant Degradation | [3] |
| Photolytic Stress | UV light | Room Temperature | 5 days | Significant Degradation | [3] |
| Thermal Stress (Solid) | - | 40°C / 75% RH | 5 days | No Significant Degradation | [3] |
Note: "Stable" indicates that no significant loss of the compound was reported under the specified conditions. "Significant Degradation" indicates that a noticeable loss of the parent compound was observed.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or water to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution in water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into sterile, single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C (aqueous) or -80°C (DMSO).
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Sterile, conical tubes
-
37°C, 5% CO₂ incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a solution of this compound in the complete cell culture medium at the final working concentration used in your experiments.
-
Aliquot this solution into sterile conical tubes, one for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Prepare the samples for HPLC analysis. This may involve a protein precipitation step (e.g., by adding a 3-fold excess of cold acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant by a validated HPLC method to quantify the concentration of this compound.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in cell culture medium.
Caption: Simplified signaling pathway of the alpha-1 adrenergic receptor and the inhibitory action of Terazosin.
Caption: A decision tree for troubleshooting the loss of this compound efficacy in long-term cell culture.
References
- 1. This compound [drugfuture.com]
- 2. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
How to control for the alpha-1 adrenoceptor antagonist effects in PGK1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the metabolic enzyme Phosphoglycerate Kinase 1 (PGK1) who are using alpha-1 adrenoceptor antagonists. A critical consideration in this field is the off-target activation of PGK1 by a specific subclass of these antagonists, which can confound experimental results.
Frequently Asked Questions (FAQs)
Q1: Why should I be concerned about using alpha-1 adrenoceptor antagonists in my PGK1 studies?
A1: While alpha-1 adrenoceptor antagonists are designed to block signaling through alpha-1 adrenergic receptors, a major subclass of these drugs, the quinazoline-based antagonists, have been identified as direct activators of PGK1.[1] This dual activity can lead to misinterpretation of experimental data, where an observed cellular effect might be incorrectly attributed to alpha-1 receptor blockade when it is, in fact, a consequence of enhanced glycolysis and ATP production driven by PGK1 activation.[2][3][4]
Q2: Which alpha-1 antagonists are known to activate PGK1?
A2: The off-target activation of PGK1 is primarily associated with antagonists that share a common quinazoline (B50416) chemical structure.[5][6] Key examples include:
-
Terazosin
-
Doxazosin
-
Alfuzosin
Conversely, antagonists with different structures, such as Tamsulosin, do not appear to activate PGK1 and can therefore serve as crucial negative controls in your experiments.[5][7]
Q3: My quinazoline-based antagonist (e.g., Terazosin) is causing a metabolic shift in my cells. How can I confirm this is a PGK1-mediated off-target effect?
A3: To confirm that the observed phenotype is due to off-target PGK1 activation, a systematic approach is required. The core principle is to dissociate the effect from the intended alpha-1 adrenoceptor target and directly link it to PGK1. The recommended experimental workflow is:
-
Use an Orthogonal Control: Repeat the experiment using a structurally unrelated alpha-1 antagonist that does not activate PGK1, such as Tamsulosin.[5] If the phenotype disappears with Tamsulosin despite effective alpha-1 blockade, it strongly suggests the effect is off-target.
-
Modulate PGK1 Expression: Perform a rescue or validation experiment. Use siRNA or CRISPR to knock down PGK1 expression in your cells. If the antagonist-induced phenotype is diminished or abolished in PGK1-knockdown cells, it provides strong evidence that PGK1 mediates the effect.
-
Perform a Direct Enzyme Assay: Directly measure the effect of your compound on the enzymatic activity of purified PGK1 in vitro. This will definitively show whether the compound can modulate PGK1 activity independent of any other cellular components.
Below is a diagram illustrating this validation workflow.
References
- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Association of Glycolysis-Enhancing α-1 Blockers With Risk of Developing Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to Glycolysis-Enhancing Drugs and Risk of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of alpha-1-adrenergic receptor antagonists on the progression of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing confounding variables in Terazosin hydrochloride research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terazosin hydrochloride. The information is designed to help identify and minimize confounding variables in both preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that should be considered in experimental design?
A1: this compound has two primary mechanisms of action that are crucial to consider. First, it is a selective alpha-1 adrenergic receptor antagonist, which leads to the relaxation of smooth muscle in blood vessels and the prostate gland.[1] This action is responsible for its use in treating hypertension and benign prostatic hyperplasia (BPH).[2] Second, and more recently discovered, Terazosin can activate phosphoglycerate kinase 1 (PGK1), an enzyme involved in glycolysis. This activation can increase ATP production and promote stress resistance in cells, which may be relevant in studies outside of its traditional urological and cardiovascular applications, such as in neurodegenerative disease research.[3][4]
Q2: What are the most common confounding variables to consider in clinical trials involving Terazosin for Benign Prostatic Hyperplasia (BPH)?
A2: In clinical trials for BPH, several confounding variables can influence the outcomes. These include:
-
Baseline Prostate Volume: While some studies suggest Terazosin's efficacy is independent of the initial prostate size, it is still a critical factor to measure and potentially control for in statistical analyses.[5]
-
Patient Age: Older patients may have different responses and are at a higher risk for certain side effects, such as orthostatic hypotension.[2]
-
Concomitant Medications: The use of other antihypertensive drugs, phosphodiesterase-5 (PDE-5) inhibitors, or medications that affect blood pressure can confound the results.[6]
-
Co-morbidities: The presence of other medical conditions, especially cardiovascular diseases, can impact both the efficacy and safety profile of Terazosin.[7]
-
Placebo Effect: A significant placebo effect is often observed in BPH trials, making it essential to include a placebo control group and potentially a washout period in the study design.[8]
Q3: How can I control for confounding variables in my Terazosin research?
A3: Several methods can be employed to control for confounding variables at different stages of your research:
-
Randomization: In clinical and preclinical studies, randomly assigning subjects to treatment and control groups helps to evenly distribute both known and unknown confounders.[9]
-
Restriction: Limiting the study population to subjects with specific characteristics (e.g., a certain age range or no co-morbidities) can eliminate variation from those factors.[8]
-
Matching: In case-control or cohort studies, matching subjects in the treatment and control groups based on key characteristics (e.g., age, disease severity) can help to balance their influence.[8]
-
Statistical Control: During data analysis, statistical techniques like Analysis of Covariance (ANCOVA) and regression models can be used to adjust for the effects of measured confounding variables.[9]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cell Viability Assay Results
-
Possible Cause 1: Inconsistent Drug Preparation. this compound's solubility can be a factor.
-
Troubleshooting Step: Ensure complete solubilization of this compound in the appropriate solvent before diluting it in the cell culture medium. Prepare fresh stock solutions regularly and protect them from light.
-
-
Possible Cause 2: Cell Seeding Density. Variations in the initial number of cells per well can lead to inconsistent results.
-
Troubleshooting Step: Optimize and standardize the cell seeding density for your specific cell line and assay duration. Use a cell counter to ensure accurate and consistent cell numbers.
-
-
Possible Cause 3: Assay Protocol Variability. Inconsistent incubation times or reagent addition can introduce errors.
Issue 2: Unexpected Blood Pressure Changes in Animal Models
-
Possible Cause 1: "First-Dose" Hypotension. A significant drop in blood pressure can occur after the initial administration of Terazosin.[2]
-
Troubleshooting Step: Implement a dose-escalation protocol, starting with a low dose and gradually increasing to the target dose.[11] Administer the first dose at a time when the animals can be closely monitored.
-
-
Possible Cause 2: Stress-Induced Hypertension. Handling and procedural stress can temporarily increase blood pressure, masking the hypotensive effects of Terazosin.
-
Troubleshooting Step: Acclimatize the animals to the experimental procedures and handling for a sufficient period before starting the experiment. Use non-invasive methods for blood pressure measurement where possible.
-
-
Possible Cause 3: Anesthetic Interference. The anesthetic agent used can have its own effects on blood pressure.
-
Troubleshooting Step: Choose an anesthetic with minimal cardiovascular effects. If possible, conduct pilot studies to determine the interaction between the anesthetic and Terazosin in your animal model.
-
Data Presentation
Table 1: Summary of Terazosin Efficacy in Benign Prostatic Hyperplasia (BPH) Clinical Trials
| Outcome Measure | Terazosin Improvement | Placebo Improvement | Reference |
| Peak Urinary Flow Rate | |||
| 22% increase | 11% increase | [12] | |
| 54% increase from baseline | Not Applicable | [8] | |
| 50% increase | Not specified | [13] | |
| Mean Urinary Flow Rate | |||
| 55% increase from baseline | Not Applicable | [8] | |
| 46% increase | Not specified | [13] | |
| Symptom Scores | |||
| Boyarsky Symptom Score | 37% improvement | 15% improvement | [12] |
| American Urological Association (AUA) Symptom Score | 38% improvement | 17% improvement | [12] |
| International Prostate Symptom Score (IPSS) | 40% improvement | Not specified | [12] |
Table 2: Common Adverse Events in Terazosin Clinical Trials for BPH
| Adverse Event | Frequency in Terazosin Group | Frequency in Placebo Group | Reference |
| Dizziness | Reported | Lower than Terazosin | [12] |
| Asthenia (Weakness) | Reported | Lower than Terazosin | [12] |
| Headache | Reported | Lower than Terazosin | [12] |
| Postural Hypotension | Reported | Lower than Terazosin | [12] |
Experimental Protocols
1. In Vitro Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. High-Performance Liquid Chromatography (HPLC) for Terazosin Quantification
This protocol provides a general framework for the quantification of Terazosin in a sample matrix.
-
Sample Preparation:
-
Acid Hydrolysis (for stability testing): Dissolve the sample containing Terazosin in a known volume of 0.1 N HCl and let it stand for a specified period (e.g., 18 hours). Neutralize with 0.1 N NaOH before injection.[15]
-
Base Hydrolysis (for stability testing): Dissolve the sample in 0.1 N NaOH and let it stand. Neutralize with 0.1 N HCl before injection.[15]
-
Oxidative Degradation (for stability testing): Treat the sample with a solution of hydrogen peroxide (e.g., 30% H₂O₂) for a defined time.[15]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with triethylamine, pH adjusted with orthophosphoric acid) and an organic solvent (e.g., acetonitrile).[15] The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Detection: UV detection at 245 nm.[15]
-
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Injection and Analysis: Inject a fixed volume of the prepared samples and standards into the HPLC system.
-
Quantification: Determine the concentration of Terazosin in the samples by comparing the peak area with the standard curve.
Mandatory Visualizations
References
- 1. Terazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 8. Confounding: what it is and how to deal with it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Terazosin produces an antidepressant-like effect in mice exposed to chronic unpredictable mild stress behavioral alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. color | Graphviz [graphviz.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. pharmatutor.org [pharmatutor.org]
Technical Support Center: Best Practices for Reproducible Terazosin Hydrochloride Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of studies involving Terazosin (B121538) hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: Inconsistent Results in In Vitro Assays
-
Q1: My dose-response curve for Terazosin hydrochloride is not consistent between experiments. What could be the cause?
-
A1: Inconsistent dose-response curves can stem from several factors. Firstly, ensure the stability of your this compound stock solution. It is soluble in water and methanol (B129727), but repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment from a properly stored stock solution. Secondly, variability in cell culture conditions, such as cell passage number and confluency, can alter receptor expression levels and signaling pathways. Standardize your cell culture protocols to minimize this variability. Finally, ensure accurate and consistent pipetting, especially for serial dilutions, as small errors can lead to significant shifts in the dose-response curve.
-
-
Q2: I am observing high background signal or non-specific binding in my radioligand binding assay.
-
A2: High non-specific binding can obscure the specific binding of Terazosin to alpha-1 adrenergic receptors. To mitigate this, ensure that your assay buffer contains a blocking agent like bovine serum albumin (BSA) to reduce binding to non-receptor surfaces. Optimizing the washing steps by increasing the number of washes or the volume of ice-cold wash buffer can also help remove unbound radioligand. Additionally, titrate the receptor concentration to use the lowest amount that still provides a robust signal.
-
Issue: Problems with Animal Studies
-
Q3: I am not observing the expected hypotensive effect of Terazosin in my animal model.
-
A3: The lack of a hypotensive effect could be due to several reasons. The "first-dose" effect, a transient and sometimes severe hypotension, is a known phenomenon with alpha-1 blockers.[1] Ensure your initial dosing is appropriately low and consider a dose-titration study to find the optimal effective dose for your specific animal model and strain.[2] The route and timing of administration can also influence the pharmacokinetic and pharmacodynamic profile. Monitor blood pressure at multiple time points after administration to capture the peak effect.[3] Also, be aware that tolerance to the effects of Terazosin can develop with chronic administration.[4]
-
-
Q4: There is high variability in prostate size or urinary function in my benign prostatic hyperplasia (BPH) animal model.
-
A4: Animal models of BPH, such as testosterone-induced hyperplasia in rats or dogs, can exhibit inherent variability.[5] To ensure reproducibility, use a sufficient number of animals per group to achieve statistical power. Carefully control the age, weight, and hormonal status of the animals. When inducing BPH, ensure consistent administration of the inducing agent. For functional studies, acclimatize the animals to the measurement apparatus to reduce stress-induced variability in urinary parameters.
-
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound?
-
Terazosin is a selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors).[6] By blocking these receptors, it prevents the binding of norepinephrine, leading to the relaxation of smooth muscle in blood vessels (causing vasodilation and a decrease in blood pressure) and in the prostate and bladder neck (improving urinary flow in BPH).[7]
-
-
What are the common clinical uses of this compound?
-
This compound is primarily used for the treatment of symptomatic benign prostatic hyperplasia (BPH) and hypertension.[6]
-
-
What are the known subtypes of alpha-1 adrenergic receptors that Terazosin interacts with?
-
Terazosin is a non-subtype-selective alpha-1 adrenergic receptor antagonist, meaning it binds to α1A, α1B, and α1D subtypes with similar high affinity.[8]
-
Experimental
-
How should I prepare and store this compound stock solutions?
-
This compound is soluble in water, methanol, and ethanol.[9] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in a suitable solvent like methanol or water and then make further dilutions in the assay buffer. It is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution to maintain its stability.[10]
-
-
What are some key quality control parameters to consider for this compound powder?
-
The purity of this compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or thermal analysis (DSC).[2][11] Important parameters to check include melting point, water content, and the presence of impurities. The melting point of this compound is around 273 °C.[2]
-
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of Terazosin
| Parameter | Receptor/Tissue | Value | Reference |
| IC50 (corr) | α1-adrenoceptor (Human Prostate) | 2.5 nM | [12] |
| IC50 (corr) | α1-adrenoceptor (Canine Brain) | 2.0 nM | [12] |
| pKi | α1-adrenoceptor (Rat Brain) | 8.7 | [7] |
| pKi | α1-adrenoceptor (Rat Heart) | 8.8 | [7] |
| pKi | α1-adrenoceptor (Bovine Prostate) | 8.6 | [7] |
| pKi | α1-adrenoceptor (Canine Aorta) | 8.8 | [7] |
| pKb (Prostate) | α1-adrenoceptor (Human) | 8.15 | [13] |
| pKb (Umbilical Vein) | α1-adrenoceptor (Human) | 8.07 | [13] |
Table 2: Comparative Efficacy of Alpha-1 Blockers in Prostate Smooth Muscle Contraction
| Treatment Group (7 days prior to TURP) | Mean Contraction (mV) (induced by Phenylephrine 10⁻⁴ µg/ml) |
| Control (No α-blocker) | 7,798 |
| Silodosin | 1,718 |
| Tamsulosin (B1681236) | 3,416 |
| Terazosin | 5,956 |
Source: Adapted from a comparative in vitro study on the inhibitory effect of α-blockers on phenylephrine-induced prostate smooth muscle contraction.[14]
Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
Objective: To determine the binding affinity of this compound for alpha-1 adrenergic receptors.
Materials:
-
Tissue homogenates (e.g., human prostate adenoma or canine brain)
-
Radioligand: [¹²⁵I]-Heat (for α1-receptors)
-
Non-specific binding control: Phentolamine
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Prepare tissue homogenates according to standard laboratory protocols.
-
In a series of tubes, add a fixed concentration of the radioligand ([¹²⁵I]-Heat).
-
For the determination of non-specific binding, add a high concentration of phentolamine.
-
To the remaining tubes, add increasing concentrations of unlabeled this compound.
-
Initiate the binding reaction by adding the tissue homogenate to each tube.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of Terazosin, which can then be converted to a Ki value using the Cheng-Prusoff equation.[2]
High-Performance Liquid Chromatography (HPLC) for this compound Assay
Objective: To determine the concentration and purity of this compound.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm)
-
Mobile phase: A filtered and degassed mixture of pH 3.2 Citrate (B86180) buffer and acetonitrile (B52724) (e.g., 1685:315 v/v).[15]
-
Standard solution of this compound RS
Methodology:
-
Preparation of Mobile Phase: Prepare the citrate buffer and mix with acetonitrile in the specified ratio. Degas the mobile phase before use.[15]
-
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of this compound Reference Standard (RS) in the mobile phase to obtain a solution of known concentration.[15]
-
Preparation of Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.[15]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 25 cm, 5 µm
-
Detector: UV at 254 nm
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Data Analysis: Compare the peak area of the Terazosin peak in the sample chromatogram with that of the standard chromatogram to calculate the concentration of this compound in the sample. Purity can be assessed by the presence of any additional peaks.
Mandatory Visualization
Caption: Alpha-1 adrenergic receptor signaling pathway and the antagonistic action of Terazosin HCl.
References
- 1. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Pharmacological tolerance to alpha 1-adrenergic receptor antagonism mediated by terazosin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of relaxation responses of cavernous and trigonal smooth muscles from rabbits by alpha1-adrenoceptor antagonists; prazosin, terazosin, doxazosin, and tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of displacemental potencies of terazosin enantiomers for alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [drugfuture.com]
- 10. jidps.com [jidps.com]
- 11. MEK1/2-ERK1/2 mediates alpha1-adrenergic receptor-stimulated hypertrophy in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of prazosin, terazosin and tamsulosin: functional and binding studies in isolated prostatic and vascular human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Navigating the Translation of Terazosin Hydrochloride Findings from In Vitro to In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and troubleshooting for researchers working with Terazosin (B121538) hydrochloride, addressing the common challenges encountered when translating promising in vitro results to complex in vivo models. This resource offers practical, question-and-answer-based troubleshooting, detailed experimental protocols, and comparative data to facilitate smoother and more successful preclinical development.
Frequently Asked Questions (FAQs)
Q1: We observe potent cytotoxic effects of Terazosin on our cancer cell line in vitro, but tumor regression in our mouse xenograft model is modest. Why is there a discrepancy?
A1: This is a frequent challenge. Several factors can contribute to this efficacy drop-off:
-
Pharmacokinetics and Bioavailability: Terazosin hydrochloride is generally well-absorbed orally.[1] However, the concentration of the drug that reaches the tumor tissue in vivo might be significantly lower than the effective concentration used in your in vitro assays. Factors like first-pass metabolism, plasma protein binding, and distribution into the tumor microenvironment can all reduce the effective local concentration. It's crucial to compare the in vitro IC50 values with the achievable plasma and tumor concentrations in your animal model (see Data Table 1).
-
Tumor Microenvironment (TME): In vitro cultures lack the complexity of the TME, which includes stromal cells, immune cells, and an extracellular matrix. These components can create physical barriers to drug penetration and promote drug resistance through various signaling pathways.
-
Off-Target Effects: While Terazosin is a selective alpha-1 adrenergic antagonist, it can have other effects in vivo. For instance, its vasodilatory action could potentially alter blood flow to the tumor in ways that might not be captured in vitro.[2][3]
-
Drug Metabolism: The metabolic profile of Terazosin can differ between species, potentially leading to the formation of less active or inactive metabolites in your animal model that are not present in your in vitro system.[4]
Q2: How do I choose an appropriate starting dose for my in vivo animal study based on my in vitro data?
A2: There is no simple formula to directly convert an in vitro effective concentration (e.g., EC50 or IC50) to an in vivo dose. However, a rational approach involves:
-
Literature Review: Start by reviewing published in vivo studies that have used Terazosin in similar animal models and for related disease indications. Pay close attention to the doses used, the route of administration, and the observed effects (see Data Table 2).
-
Pharmacokinetic Data: If available, use pharmacokinetic (PK) data from your chosen animal model to estimate the oral or parenteral dose required to achieve plasma concentrations that are at least comparable to, or a multiple of, your in vitro effective concentration. Remember to account for plasma protein binding.
-
Dose-Ranging Study: It is highly recommended to perform a pilot dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose that shows target engagement without causing significant toxicity.[5]
Q3: We are seeing significant animal-to-animal variability in our in vivo results. How can we reduce this?
A3: High variability is a common issue in in vivo research. Here are some strategies to minimize it:
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, drug administration (timing, route, technique), and data collection, are highly standardized and performed consistently by all personnel.[5]
-
Animal Characteristics: Use animals of the same sex, age, and genetic background from a reputable supplier. Acclimatize the animals to the facility and handling procedures before starting the experiment.
-
Formulation Consistency: Prepare fresh formulations of Terazosin for each experiment and ensure it is homogenous. If using a suspension, ensure it is well-mixed before each administration.
-
Blinding: Whenever possible, blind the personnel who are administering the drug, caring for the animals, and assessing the outcomes to the treatment groups to minimize unconscious bias.
Troubleshooting Guides
Problem 1: Inconsistent or failed neuroprotective effects in animal models of Parkinson's or ALS.
| Potential Cause | Troubleshooting Step |
| Inadequate Brain Penetration | While Terazosin can cross the blood-brain barrier, its concentration in the brain may not be sufficient. Consider using a higher dose (within the MTD) or a different route of administration that bypasses first-pass metabolism (e.g., intraperitoneal injection). |
| Timing of Treatment | The therapeutic window for neuroprotection can be narrow. Initiate treatment at different stages of the disease model (e.g., pre-symptomatic vs. symptomatic) to determine the optimal intervention time. |
| Biphasic Effect of PGK1 Activation | At low concentrations, Terazosin activates the enzyme phosphoglycerate kinase 1 (PGK1), which is thought to be neuroprotective. However, at higher concentrations, it can inhibit PGK1.[6] This biphasic effect could lead to a loss of efficacy at higher doses. A careful dose-response study is crucial. |
| Animal Model Selection | The chosen animal model may not fully recapitulate the aspects of the human disease that are targeted by Terazosin. Consider using alternative or multiple models to validate your findings. |
Problem 2: Lack of anti-cancer effect in vivo despite promising in vitro data.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Accumulation in the Tumor | Measure the concentration of Terazosin in the tumor tissue to confirm it is reaching the target site at a sufficient concentration. If not, consider alternative formulations or delivery strategies. |
| Development of Drug Resistance | The tumor microenvironment can induce drug resistance. Analyze tumor samples for the expression of drug resistance markers. |
| Angiogenesis Effects | Terazosin has been shown to have anti-angiogenic effects.[7] However, the net effect on tumor growth can be complex. Evaluate tumor vascularity in your model. |
| Apoptosis Induction Failure | While Terazosin can induce apoptosis in cancer cells in vitro, this may not be the primary mechanism of action in vivo.[8] Investigate other potential mechanisms, such as cell cycle arrest.[9] |
Problem 3: Formulation and Administration Issues.
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Stability of Formulation | This compound is soluble in water.[1] However, for certain routes of administration or concentrations, solubility might be an issue. Prepare fresh solutions for each experiment and protect from light. For oral gavage, ensure the drug is fully dissolved or evenly suspended. |
| Stress from Administration | Frequent or stressful administration procedures can impact the health of the animals and confound the results. Use appropriate handling techniques and consider less invasive routes if possible (e.g., administration in drinking water, if stability is confirmed). |
| Incorrect Vehicle | The vehicle used to dissolve or suspend Terazosin can have its own biological effects. Always include a vehicle-only control group in your experiments. |
Data Presentation
Table 1: In Vitro Efficacy and In Vivo Pharmacokinetic Parameters of Terazosin
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | PC-3 (Prostate Cancer) | > 100 µM | [10] |
| IC50 (Anti-angiogenesis) | Nude Mice | 7.9 µM | [10] |
| IC50 (Endothelial Cell Proliferation) | HUVEC | 9.9 µM | [10] |
| IC50 (Tube Formation) | HUVEC | 6.8 µM | [10] |
| Oral Bioavailability | Human | ~90% | [1] |
| Time to Peak Plasma Concentration (Tmax) | Human | 1-2 hours | |
| Plasma Half-life (t1/2) | Human | ~12 hours | |
| Plasma Protein Binding | Human | 90-94% | |
| Oral LD50 | Rat | 5.5 - 6.0 g/kg | [11] |
| Intravenous LD50 | Rat | 255 - 270 mg/kg | [11] |
Table 2: Exemplary In Vivo Dosing Regimens for Terazosin
| Disease Model | Animal Model | Dose | Route of Administration | Frequency | Reference |
| Hypertension | Spontaneously Hypertensive Rat | 0.1 - 3.0 mg/kg | Oral | Daily | [11] |
| Gastrointestinal Disease (Ulcerative Colitis) | Mouse | Not specified | Not specified | Not specified | [12][13] |
| Transitional Cell Carcinoma | Human (Retrospective study) | 2 - 10 mg/day | Oral | Daily | [14] |
| Prostate Apoptosis | Rat | 1.2 mg/kg | Oral | Every other day | [15] |
Experimental Protocols
Protocol 1: Induction of Ulcerative Colitis in Mice and Terazosin Treatment
This protocol is a general guideline based on the DSS-induced colitis model mentioned in the literature.[12][13]
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Induction of Colitis: Administer 3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 7 consecutive days.
-
Terazosin Formulation: Dissolve this compound in sterile saline or water. Prepare fresh daily.
-
Treatment Groups:
-
Control group: Regular drinking water, vehicle administration.
-
DSS group: DSS in drinking water, vehicle administration.
-
DSS + Terazosin group: DSS in drinking water, Terazosin administration.
-
-
Administration: Administer Terazosin (e.g., via oral gavage or intraperitoneal injection) daily, starting from day 1 of DSS treatment. A dose-ranging study is recommended to determine the optimal dose.
-
Monitoring: Monitor body weight, stool consistency, and presence of blood in the stool daily.
-
Endpoint Analysis: On day 8, sacrifice the mice and collect the colon for measurement of length, histological analysis, and assessment of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
Protocol 2: Prostate Cancer Xenograft Model in Nude Mice
This protocol is a general guideline for evaluating the anti-tumor efficacy of Terazosin.
-
Cell Line: Use a human prostate cancer cell line (e.g., PC-3) that has been shown to be sensitive to Terazosin in vitro.
-
Animal Model: 6-8 week old male athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 PC-3 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment groups:
-
Vehicle control group.
-
Terazosin treatment group(s) (different doses).
-
-
Terazosin Administration: Administer Terazosin daily via a suitable route (e.g., oral gavage).
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size. At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tumors can be further processed for histological and molecular analysis.
Mandatory Visualizations
Signaling Pathways of Terazosin
Caption: Dual signaling pathways of Terazosin.
Experimental Workflow: From In Vitro to In Vivo
Caption: Workflow for translating in vitro findings to in vivo studies.
Troubleshooting Logic for In Vivo Efficacy Failure
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terazosin: ex vivo and in vitro platelet aggregation effects in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Terazosin Stimulates Pgk1 to Remedy Gastrointestinal Disorders [mdpi.com]
- 13. Terazosin Stimulates Pgk1 to Remedy Gastrointestinal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips and troubleshooting [takarabio.com]
Technical Support Center: Investigating the Mechanisms of Terazosin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanisms of action of Terazosin (B121538) hydrochloride.
Frequently Asked Questions (FAQs)
General
-
What are the known mechanisms of action of Terazosin hydrochloride? this compound is primarily known as a selective alpha-1 adrenergic receptor antagonist. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, which is the basis for its use in treating hypertension and benign prostatic hyperplasia (BPH).[1][2][3][4] More recently, a second mechanism has been identified where Terazosin activates the enzyme phosphoglycerate kinase 1 (Pgk1), leading to increased ATP production and demonstrating potential neuroprotective and anti-apoptotic effects.[5][6][7] Some studies also suggest that its pro-apoptotic effects in prostate cells may be independent of its alpha-1 adrenergic blockade.[8][9]
-
What are the common experimental models used to study this compound?
-
In vitro: Prostate cancer cell lines (e.g., PC-3), benign prostatic cells, and human umbilical vein endothelial cells (HUVECs) are commonly used.[10]
-
In vivo: Rodent models are frequently employed to study its effects on conditions like stroke, sepsis, and neurodegenerative diseases such as Parkinson's and ALS.[5][6][11]
-
-
What is the solubility of this compound? this compound is soluble in water and physiological buffers. For cell culture experiments, it is typically dissolved in sterile water or DMSO. Always refer to the manufacturer's instructions for specific solubility information.
Alpha-1 Adrenergic Receptor Antagonism
-
How can I confirm the alpha-1 adrenergic receptor antagonist activity of Terazosin in my experiments? You can perform competitive receptor binding assays using radiolabeled ligands for alpha-1 adrenergic receptors. Additionally, you can measure downstream signaling events, such as changes in intracellular calcium levels in response to an alpha-1 adrenergic agonist (e.g., phenylephrine) with and without Terazosin pre-treatment.
-
I am not observing the expected smooth muscle relaxation in my ex vivo tissue bath experiments. What could be the issue?
-
Tissue Viability: Ensure the tissue (e.g., aortic rings, prostate strips) is fresh and properly prepared to maintain viability.
-
Drug Concentration: Verify the concentration of Terazosin used. A full dose-response curve should be generated to determine the optimal concentration.
-
Agonist Concentration: The concentration of the contractile agonist (e.g., phenylephrine) may be too high, overcoming the antagonistic effect of Terazosin.
-
Receptor Subtype: Ensure your tissue expresses the alpha-1 adrenergic receptor subtype that is sensitive to Terazosin.
-
Pgk1 Activation and Neuroprotection
-
How can I measure the activation of Pgk1 by Terazosin? Pgk1 activity can be assessed using commercially available enzymatic assay kits that measure the rate of ATP or NADH production. You can also measure downstream effects, such as increased intracellular ATP levels, using luciferase-based assays.[6]
-
My results for neuroprotection are inconsistent. What are some potential reasons?
-
Cell Model: The choice of neuronal cell line or primary neuron culture is critical. Ensure the model is appropriate for the neurotoxic insult you are studying.
-
Timing of Treatment: The timing of Terazosin administration (pre-treatment, co-treatment, or post-treatment) relative to the neurotoxic stimulus can significantly impact the outcome.
-
Off-target Effects: At high concentrations, Terazosin may have off-target effects. It is crucial to perform dose-response experiments to identify a therapeutic window.
-
Pgk1-independent effects: To confirm the role of Pgk1, consider using siRNA to knockdown Pgk1 and see if the protective effects of Terazosin are diminished.[5]
-
Apoptosis and Anti-Angiogenesis
-
How can I assess Terazosin-induced apoptosis? Standard apoptosis assays such as TUNEL staining, Annexin V/Propidium Iodide flow cytometry, and caspase activity assays (e.g., caspase-3/7) can be used to quantify apoptosis.[10]
-
I am not observing a significant anti-angiogenic effect in my HUVEC tube formation assay. What should I check?
-
Matrigel Quality: Ensure the Matrigel is properly thawed and coated to allow for robust tube formation in the control group.
-
Cell Density: The initial seeding density of HUVECs is crucial for optimal tube formation.
-
Terazosin Concentration: High concentrations of Terazosin might be cytotoxic, leading to a decrease in cell number rather than a specific inhibition of tube formation. Perform a cell viability assay (e.g., MTT or Calcein-AM) in parallel.[10]
-
Incubation Time: The incubation time for tube formation is typically between 6 to 18 hours. Optimize this for your specific experimental conditions.
-
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| Inconsistent cell viability results with MTT assay | Terazosin may interfere with formazan (B1609692) crystal formation or solubility. | Use an alternative viability assay such as Calcein-AM/Ethidium Homodimer-1 staining or a luciferase-based ATP assay. |
| Precipitation of Terazosin in culture medium | The concentration of Terazosin exceeds its solubility limit in the medium, especially if using a DMSO stock. | Prepare fresh stock solutions. Ensure the final DMSO concentration in the medium is low (typically <0.1%). Vortex the solution well before adding to the cells. |
| High background in immunofluorescence staining | Non-specific antibody binding or autofluorescence. | Include appropriate controls (secondary antibody only, isotype control). Use a blocking buffer and optimize antibody concentrations. Consider using a different fluorophore or an anti-fade mounting medium. |
| Variable results in Western blotting for signaling proteins | Inconsistent cell lysis, protein degradation, or loading amounts. | Use fresh lysis buffer with protease and phosphatase inhibitors. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control (e.g., GAPDH, β-actin). |
Table 2: Troubleshooting Common Issues in In Vivo Experiments
| Issue | Possible Cause | Suggested Solution |
| Significant hypotension and animal distress | The dose of Terazosin is too high, leading to excessive vasodilation. | Start with a lower dose and titrate up gradually. Monitor blood pressure and animal behavior closely after administration. Consider a different route of administration that allows for slower absorption. |
| Inconsistent drug delivery with oral gavage | Improper gavage technique leading to variable absorption. | Ensure proper training in oral gavage techniques. Use a vehicle that ensures consistent solubility and stability of Terazosin. |
| High variability in behavioral test results | Environmental stressors, inconsistent handling, or circadian rhythm effects. | Acclimatize animals to the testing room and equipment. Handle animals consistently. Perform behavioral tests at the same time each day. |
| Difficulty in detecting changes in brain ATP levels | Rapid ATP turnover and degradation during tissue processing. | Flash-freeze brain tissue immediately after collection. Use appropriate extraction methods to preserve ATP. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., sterile water or DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
2. In Vitro Angiogenesis Assay (HUVEC Tube Formation)
-
Plate Coating: Coat a 96-well plate with Matrigel (50 µL/well) and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Seed HUVECs (1.5-2.0 x 10^4 cells/well) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with different concentrations of this compound in complete endothelial cell growth medium.
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Imaging: Visualize the tube formation using a microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
3. Pgk1 Activity Assay
-
Cell Lysis: Lyse cells treated with Terazosin or vehicle control using a non-denaturing lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Enzymatic Reaction: Use a commercial Pgk1 activity assay kit. Typically, the assay measures the conversion of ADP to ATP, which is then used in a coupled reaction to generate a colorimetric or fluorometric signal.
-
Measurement: Measure the signal over time using a plate reader.
-
Data Analysis: Calculate the Pgk1 activity and normalize it to the total protein concentration.
Visualizations
Caption: Terazosin as an alpha-1 adrenergic receptor antagonist.
Caption: Terazosin as an activator of phosphoglycerate kinase 1 (Pgk1).
Caption: General experimental workflow for studying Terazosin's mechanisms.
References
- 1. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
- 7. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auajournals.org [auajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alsnewstoday.com [alsnewstoday.com]
Validation & Comparative
The Quinazoline Duo: A Comparative Analysis of Terazosin and Doxazosin in Prostate Cancer Cell Apoptosis
A detailed examination of the in-vitro efficacy and signaling pathways of two promising α1-adrenoceptor antagonists in the context of prostate cancer.
Researchers in the field of oncology and drug development are continually exploring novel therapeutic avenues for prostate cancer. Among the candidates, the quinazoline-based α1-adrenoceptor antagonists, Terazosin (B121538) hydrochloride and Doxazosin (B1670899), have garnered significant attention for their ability to induce apoptosis in prostate cancer cells, independent of their primary pharmacological function.[1][2][3][4][5][6] This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Efficacy in Prostate Cancer Cell Lines
Both Terazosin and Doxazosin have demonstrated a significant capacity to reduce the viability of prostate cancer cells by inducing programmed cell death, or apoptosis.[1][3] The apoptotic effect of these compounds is attributed to their shared quinazoline (B50416) chemical structure, as non-quinazoline α1-adrenoceptor antagonists like tamsulosin (B1681236) do not exhibit similar activity.[1][2][7] The following table summarizes the quantitative data from key in-vitro studies on the human prostate cancer cell lines PC-3 and DU-145.
| Drug | Cell Line | Concentration (µM) | Effect on Cell Viability | Apoptosis Induction | Reference |
| Terazosin | PC-3 | >10 | Significant loss of viability | Dose-dependent increase | [1][3] |
| DU-145 | 25 | Minimal antigrowth activity | Not specified | [1] | |
| Doxazosin | PC-3 | >10 | Significant loss of viability | Dose-dependent increase | [1][3] |
| DU-145 | 25 | ~70% loss of viability | Significant increase | [1] |
Deciphering the Molecular Mechanisms: Signaling Pathways
The pro-apoptotic effects of Terazosin and Doxazosin in prostate cancer cells are orchestrated through the modulation of distinct signaling pathways. While both converge on the induction of apoptosis, their upstream mechanisms appear to differ.
Doxazosin has been shown to activate the extrinsic apoptosis pathway.[8][9][10] This involves the upregulation of the Fas death receptor, leading to the recruitment of the Fas-associated death domain (FADD) and subsequent activation of caspase-8.[8][9] Activated caspase-8 then triggers a downstream caspase cascade, ultimately leading to apoptosis.
Terazosin, on the other hand, appears to exert its effects through a multi-faceted approach involving cell cycle arrest and modulation of key apoptotic regulators.[11][12] Studies have indicated that Terazosin can induce a G1 phase cell cycle arrest, which is associated with an upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[11] Furthermore, it influences the balance of pro- and anti-apoptotic proteins by increasing the expression of Bax and decreasing the expression of Bcl-2.[11] Some evidence also suggests that Terazosin may inhibit the proteasome, a cellular machinery responsible for protein degradation, which can contribute to the accumulation of pro-apoptotic factors.[12]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, this section outlines the methodologies for the key experiments cited.
Cell Viability Assay
The effect of Terazosin and Doxazosin on the viability of prostate cancer cells (PC-3 and DU-145) was assessed using the trypan blue exclusion assay.
-
Cell Culture: Subconfluent cultures of prostate cancer cells were maintained in appropriate growth medium in six-well plates.
-
Treatment: Cells were exposed to increasing concentrations of Terazosin or Doxazosin (ranging from 1 to 100 µM) for a specified duration (e.g., 48 hours). Control cultures received the vehicle alone.
-
Cell Harvesting: Following treatment, both adherent and floating cells were collected.
-
Staining: A small aliquot of the cell suspension was mixed with an equal volume of 0.4% trypan blue stain.
-
Counting: The number of viable (unstained) and non-viable (blue) cells was determined using a hemocytometer.
-
Data Analysis: Cell viability was expressed as the percentage of viable cells relative to the total number of cells.
Apoptosis Detection
The induction of apoptosis was quantitatively and qualitatively assessed using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and PARP (Poly (ADP-ribose) polymerase) cleavage assay.
TUNEL Assay:
-
Cell Preparation: Cells were cultured and treated with the respective drugs as described for the cell viability assay.
-
Fixation and Permeabilization: Cells were fixed with a formaldehyde (B43269) solution and then permeabilized with a detergent-based solution to allow entry of the labeling reagents.
-
Labeling: The DNA strand breaks, a hallmark of apoptosis, were labeled with a fluorescently tagged dUTP by the enzyme terminal deoxynucleotidyl transferase.
-
Microscopy: The percentage of TUNEL-positive (apoptotic) cells was determined by fluorescence microscopy.
PARP Cleavage Assay (Western Blot):
-
Protein Extraction: Following drug treatment, total cellular protein was extracted from the prostate cancer cells.
-
Protein Quantification: The concentration of the extracted protein was determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane was probed with a primary antibody specific for PARP, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The cleavage of the full-length PARP (116 kDa) into its characteristic apoptotic fragment (89 kDa) was visualized using an enhanced chemiluminescence detection system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. auajournals.org [auajournals.org]
- 3. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Analysis of Terazosin and Tamsulosin: Mechanisms of Action and Clinical Efficacy
An in-depth guide for researchers and drug development professionals on the distinct pharmacological profiles of two common alpha-1 adrenergic receptor antagonists used in the management of benign prostatic hyperplasia (BPH).
This guide provides a detailed comparison of terazosin (B121538) hydrochloride and tamsulosin (B1681236), focusing on their fundamental mechanisms of action, supported by experimental data from preclinical and clinical studies. We examine their differential receptor selectivity, downstream signaling effects, and the clinical implications of these differences in terms of efficacy and safety.
Overview of Mechanisms of Action
Both terazosin and tamsulosin are classified as alpha-1 adrenergic receptor antagonists. Their primary therapeutic effect in the treatment of benign prostatic hyperplasia (BPH) stems from their ability to block these receptors in the smooth muscle of the prostate, prostatic capsule, and bladder neck.[1] This antagonism leads to smooth muscle relaxation, reducing bladder outlet obstruction and improving urinary flow.[1]
The key distinction between the two drugs lies in their selectivity for the different subtypes of the alpha-1 adrenoceptor: α1A, α1B, and α1D.
Tamsulosin is a uroselective antagonist with a higher affinity for the α1A and α1D subtypes.[2][3] The α1A subtype is the predominant receptor found in the human prostate, mediating smooth muscle contraction.[2] Tamsulosin's selectivity for α1A and α1D receptors allows it to target the lower urinary tract with minimal effect on the α1B receptors, which are primarily located in vascular smooth muscle and are responsible for regulating blood pressure.[2][4]
Terazosin , in contrast, is a non-selective alpha-1 antagonist, meaning it blocks α1A, α1B, and α1D subtypes with similar affinity.[4] Its action on α1B receptors in blood vessels leads to vasodilation, which is why it is also used to treat hypertension.[4] This lack of selectivity is also associated with a higher incidence of cardiovascular side effects, such as orthostatic hypotension and dizziness.[4]
Signaling Pathway
Norepinephrine (B1679862) released from sympathetic nerves binds to α1-adrenergic receptors on smooth muscle cells. This activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations. This rise in Ca2+ leads to the activation of calmodulin and ultimately results in smooth muscle contraction. Both tamsulosin and terazosin competitively block the initial binding of norepinephrine to the α1-adrenoceptor, thereby inhibiting this entire downstream cascade and promoting muscle relaxation. The key difference is the receptor subtype at which this blockade occurs.
Quantitative Data Comparison
The differing receptor affinities and clinical effects of tamsulosin and terazosin have been quantified in numerous studies. The following tables summarize key experimental data.
Table 1: Adrenoceptor Binding Affinity
Receptor binding assays are used to determine the affinity of a drug for its target receptor. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity. Data below is from competitive binding assays using [3H]prazosin on cloned human α1-adrenoceptor subtypes.
| Drug | α1A-Adrenoceptor (pKi) | α1B-Adrenoceptor (pKi) | α1D-Adrenoceptor (pKi) | α1A vs α1B Selectivity Ratio | Reference |
| Tamsulosin | 10.38 | 9.33 | 9.85 | ~11-fold | [5] |
| Terazosin | ~7.28 | ~7.33 | ~7.28* | ~1-fold (non-selective) | [4][5] |
*Note: The pKi for Terazosin is calculated from data indicating it is approximately 120-fold less potent than Tamsulosin at the α1A receptor and is generally non-selective.[4][5]
Table 2: Clinical Efficacy in BPH (Summary of Findings)
Clinical trials have compared the effectiveness of tamsulosin and terazosin in relieving lower urinary tract symptoms (LUTS) associated with BPH. Key parameters include the International Prostate Symptom Score (IPSS), a patient questionnaire assessing symptom severity, and the maximum urinary flow rate (Qmax).
| Parameter | Tamsulosin | Terazosin | Comparative Outcome | References |
| IPSS Reduction | Significant reduction from baseline | Significant reduction from baseline | Some studies show tamsulosin offers a statistically greater, though modest, improvement in IPSS compared to terazosin, especially in early treatment.[6] Other studies find comparable efficacy.[7][8] | [6][7][8] |
| Qmax Improvement (mL/s) | Improvement of ~3.97 mL/s | Improvement of ~3.03 mL/s | Tamsulosin showed a significantly higher improvement in Qmax in some head-to-head trials.[6] Other studies report no significant difference.[7] | [6][7] |
| Post-Void Residual (PVR) Volume Reduction (mL) | Significant reduction | Significant reduction | No significant difference between the two drugs.[6][7] | [6][7] |
Table 3: Comparative Safety and Tolerability
The primary differences in the safety profiles of the two drugs are related to their effects on the cardiovascular system, a direct consequence of their receptor selectivity.
| Adverse Event | Tamsulosin (Incidence) | Terazosin (Incidence) | Comparative Risk | References |
| Dizziness | 5.5% - 6.7% | 11.7% - 12.1% | Significantly higher with terazosin. | [9] |
| Orthostatic Hypotension | 1.7% | 3.3% | Higher incidence with terazosin. | [9] |
| Somnolence | 0.9% | 3.0% | Significantly higher with terazosin. | |
| Ejaculation Disorder | 3.7% | 0.3% | Significantly higher with tamsulosin. |
Experimental Protocols
To provide a comprehensive understanding for researchers, this section outlines representative protocols for the key experiments used to characterize and compare tamsulosin and terazosin.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of tamsulosin and terazosin for α1-adrenoceptor subtypes.
Objective: To quantify the affinity of unlabeled test compounds (tamsulosin, terazosin) for specific α1-adrenoceptor subtypes by measuring their ability to displace a radiolabeled ligand ([3H]prazosin).
Materials:
-
Cell membranes from cell lines stably expressing cloned human α1A, α1B, or α1D adrenoceptors.
-
Radioligand: [3H]prazosin.
-
Unlabeled competitors: Tamsulosin, terazosin, and a non-specific agent (e.g., phentolamine) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw prepared cell membranes on ice. Dilute to a final protein concentration of 20-50 µg per assay tube in ice-cold Assay Buffer.
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add 50 µL [3H]prazosin (at a concentration near its Kd, e.g., 0.25 nM), 50 µL Assay Buffer, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL [3H]prazosin, 50 µL of phentolamine (B1677648) (e.g., 10 µM), and 100 µL of membrane suspension.
-
Competitive Binding: Add 50 µL [3H]prazosin, 50 µL of either tamsulosin or terazosin at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M), and 100 µL of membrane suspension.
-
-
Incubation: Incubate all tubes at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: In Vitro Functional Assay (Prostate Smooth Muscle Contraction)
This protocol assesses the functional antagonism of tamsulosin and terazosin on agonist-induced contractions of human prostate tissue.
Objective: To measure the potency of tamsulosin and terazosin in inhibiting smooth muscle contraction mediated by α1-adrenoceptors.
Materials:
-
Human prostatic tissue obtained from radical prostatectomy.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Agonist: Norepinephrine or phenylephrine.
-
Antagonists: Tamsulosin, terazosin.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Immediately place fresh prostate tissue in cold Krebs-Henseleit solution. Dissect the tissue to prepare strips of prostatic smooth muscle (e.g., 3x3x6 mm).
-
Mounting: Suspend the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end to a fixed holder and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of ~1 g, with solution changes every 15 minutes.
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to an agonist (e.g., norepinephrine, 10⁻⁸ to 10⁻⁴ M) to establish a baseline contractile response.
-
Antagonist Incubation: After washing and re-equilibration, incubate the tissue strips with a single concentration of either tamsulosin or terazosin for 30-60 minutes.
-
Post-Incubation Response: Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.
-
Data Analysis:
-
Plot the contractile force (in grams or mN) against the log concentration of the agonist.
-
Compare the concentration-response curves in the absence and presence of the antagonists. A competitive antagonist will cause a rightward shift in the curve.
-
Calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
-
Protocol 3: Representative Clinical Trial Protocol
This protocol outlines the design for a randomized, double-blind, parallel-group study comparing the efficacy and safety of tamsulosin and terazosin for the treatment of LUTS/BPH.
Objective: To compare the change in BPH symptom severity and urinary flow rates, as well as the incidence of adverse events, between patients treated with tamsulosin and those treated with terazosin over a 12-week period.
Study Population:
-
Males aged 45 years or older.
-
Inclusion Criteria: Clinical diagnosis of BPH; International Prostate Symptom Score (IPSS) ≥ 13; Maximum urinary flow rate (Qmax) ≤ 15 mL/s with a voided volume of ≥ 125 mL.
-
Exclusion Criteria: History of prostate cancer, neurogenic bladder, previous prostate surgery, or active urinary tract infection. Concomitant use of other medications that could affect voiding function.
Study Design:
-
Screening and Washout: Eligible patients undergo a 2-week washout period for any current BPH medications.
-
Randomization: Patients are randomly assigned in a 1:1 ratio to receive either tamsulosin or terazosin.
-
Dosing Regimen:
-
Tamsulosin Group: 0.4 mg once daily for the entire 12-week study period.
-
Terazosin Group: Dose titration is required. Start with 1 mg at bedtime for 3 days, increase to 2 mg for 11 days, then to 5 mg for the remainder of the 12-week study. The dose may be increased to 10 mg if the clinical response is inadequate and the 5 mg dose is well-tolerated.
-
-
Assessments:
-
Baseline (Week 0): Collect demographics, medical history, IPSS, Qmax, post-void residual (PVR) volume, and vital signs (including orthostatic blood pressure).
-
Follow-up Visits (Weeks 2, 4, 8, 12): Record IPSS, Qmax, PVR, vital signs, and adverse events.
-
-
Primary Endpoints:
-
Change from baseline in total IPSS at Week 12.
-
-
Secondary Endpoints:
-
Change from baseline in Qmax at Week 12.
-
Incidence and severity of adverse events, with a focus on cardiovascular events (dizziness, orthostatic hypotension).
-
-
Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) will be used to compare the change from baseline in IPSS and Qmax between the two treatment groups, with baseline values as a covariate.
-
Adverse event rates will be compared using Fisher's exact test or Chi-square test.
-
Conclusion
The primary mechanistic difference between tamsulosin and terazosin is their receptor selectivity. Tamsulosin's relative selectivity for α1A and α1D adrenoceptors provides a targeted "uroselective" action, leading to effective relief of BPH symptoms with a lower risk of cardiovascular side effects.[2] Terazosin is a non-selective antagonist that is also effective for BPH but its blockade of α1B receptors results in significant blood pressure-lowering effects and a higher incidence of related adverse events like dizziness and orthostatic hypotension.[4] This makes terazosin a viable option for patients with concurrent BPH and hypertension, while tamsulosin is often preferred for normotensive patients or those at risk for hypotension.[1] The choice between these agents should be guided by the patient's overall clinical profile, particularly their cardiovascular status.
References
- 1. m.youtube.com [m.youtube.com]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential vascular α1-adrenoceptor antagonism by tamsulosin and terazosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. transresurology.com [transresurology.com]
- 8. A comparative study of terazosin and tamsulosin for symptomatic benign prostatic hyperplasia in Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Clinical Trial Comparing Tamsulosin versus Terazosin for Functional Bladder Outlet Obstruction in Women [transresurology.com]
Validating the Neuroprotective Effects of Terazosin Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Terazosin (B121538) hydrochloride's neuroprotective performance against other alternatives, supported by experimental data from various disease models. The information is presented to facilitate informed decisions in preclinical research and drug development.
Terazosin, a drug traditionally used for treating benign prostatic hyperplasia and hypertension, has emerged as a promising neuroprotective agent.[1][2] Its therapeutic potential stems from a mechanism independent of its alpha-1 adrenergic receptor antagonism. Studies have revealed that Terazosin can activate phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, thereby enhancing cellular energy production and offering a neuroprotective effect in models of several neurodegenerative diseases.[3][4] This guide synthesizes findings from preclinical and observational studies to evaluate the efficacy of Terazosin, comparing it with other relevant compounds.
Mechanism of Action: The PGK1 Pathway
Terazosin's neuroprotective effects are primarily attributed to its ability to bind to and activate PGK1.[3][4] This activation enhances the glycolytic pathway, leading to increased ATP production within neurons.[4][5] This is particularly relevant in the context of neurodegenerative diseases, where impaired brain energy metabolism is a common pathological feature.[4] By boosting cellular energy levels, Terazosin helps to mitigate neuronal stress and cell death.[3]
In contrast, other alpha-1 adrenergic receptor antagonists, such as Tamsulosin, lack the specific chemical motif required to bind and activate PGK1.[6][7] This makes Tamsulosin an effective control in studies aiming to distinguish the neuroprotective effects of PGK1 activation from those of alpha-1 adrenergic receptor blockade.[7] Doxazosin and Alfuzosin, which share a similar structural motif with Terazosin, have also been shown to activate PGK1 and are therefore considered comparable in their neuroprotective potential.[6][7][8]
Performance in Parkinson's Disease Models
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons and impaired motor function.[5] Several studies have investigated Terazosin's efficacy in both toxin-induced animal models and human population data.
| Disease Model/Study Type | Treatment Group(s) | Control Group(s) | Key Findings | Reference(s) |
| Human Observational Study | Men taking Terazosin, Doxazosin, or Alfuzosin | Men taking Tamsulosin | 12% to 37% lower risk of developing Parkinson's disease in the treatment group. | [8][9] |
| MPTP Mouse Model | Terazosin, Doxazosin, Alfuzosin | Tamsulosin, Vehicle | Increased tyrosine hydroxylase levels in MPTP-treated mice with Terazosin, Doxazosin, and Alfuzosin. Tamsulosin had no effect. | [6] |
| Pilot Clinical Study (PD Patients) | 5 mg Terazosin | Placebo | Significant increase in brain ATP levels (measured by 31P-MRS) and whole blood ATP levels in the Terazosin group. | [4] |
Experimental Workflow for Parkinson's Disease Models
Performance in Amyotrophic Lateral Sclerosis (ALS) Models
Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[10] Recent studies have explored the therapeutic potential of Terazosin in ALS models.
| Disease Model | Treatment Group | Control Group | Key Findings | Reference(s) |
| SOD1G93A Mouse Model | Terazosin | Vehicle | Delayed progression of paralysis and improved survival. | [10] |
| TDP-43 Mouse Model | Terazosin | Vehicle | 40% increase in the number of motor neurons in the lumbar spinal cord; extended survival. | [11][12] |
| Zebrafish Models (TDP-43, FUS) | Terazosin, PGK1 Overexpression | Control | Improved motor neuron phenotypes and motor behavior. | [12][13] |
Experimental Workflow for ALS Models
Performance in Stroke and Spinal Cord Injury Models
The neuroprotective effects of Terazosin have also been investigated in models of acute neuronal injury, such as stroke and spinal cord injury.
| Disease Model | Treatment Group | Control Group | Key Findings | Reference(s) |
| Rodent Stroke Models (MCAo) | Terazosin | Vehicle | Preclinical studies suggest neuroprotective effects. | [10][14] |
| Spinal Cord Injury (Human Study) | Terazosin | N/A (Observational) | Improved bladder function and reduced autonomic dysreflexia. | [15][16][17][18] |
Experimental Workflow for Stroke Models
Detailed Experimental Protocols
Parkinson's Disease Models
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model :
-
Induction : Mice (commonly C57BL/6) are administered MPTP hydrochloride intraperitoneally. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.[19][20]
-
Treatment : Terazosin or other compounds are typically administered daily, starting before or after MPTP injection, depending on the study design (preventive or therapeutic).
-
Assessment : Behavioral tests such as the rotarod test (for motor coordination) and the pole test (for bradykinesia) are performed. Postmortem analysis includes immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum.[19][20]
-
-
6-OHDA (6-hydroxydopamine) Rat Model :
-
Induction : 6-OHDA is a neurotoxin that is stereotactically injected into the medial forebrain bundle or the striatum of one hemisphere of the rat brain to create a unilateral lesion of the nigrostriatal pathway.[21][22][23]
-
Treatment : Drug administration protocols are similar to the MPTP model.
-
Assessment : Apomorphine- or amphetamine-induced rotation tests are used to assess the extent of the lesion and the effect of the treatment. Histological analysis of TH-positive neurons is also performed.[21][24]
-
Amyotrophic Lateral Sclerosis (ALS) Model
-
SOD1G93A Transgenic Mouse Model :
-
Model : These mice express a mutant human SOD1 gene and develop a progressive motor neuron disease that mimics many aspects of human ALS.[25][26]
-
Treatment : Terazosin is typically administered in the drinking water or via oral gavage, starting at a presymptomatic or early symptomatic stage.
-
Assessment : Disease onset and progression are monitored by measuring body weight, motor performance (e.g., rotarod, grip strength), and a clinical scoring system. Survival is a key endpoint. Postmortem analysis involves counting motor neurons in the spinal cord.[25][26]
-
Stroke Model
-
Middle Cerebral Artery Occlusion (MCAo) Model :
-
Induction : In rodents, an intraluminal filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to induce focal cerebral ischemia. The occlusion can be transient (filament is withdrawn after a specific period, e.g., 60 minutes) or permanent.[16]
-
Treatment : Terazosin is administered before, during, or after the ischemic insult.
-
Assessment : Neurological deficits are scored at various time points after MCAo. Infarct volume is measured 24-48 hours post-ischemia using TTC staining of brain slices.[16]
-
Spinal Cord Injury Model
-
Contusion Injury Model :
-
Induction : A laminectomy is performed to expose the spinal cord, and a controlled contusion injury is induced using a weight-drop device or a computer-controlled impactor at a specific spinal level (e.g., thoracic T9-T10).[17][18][27]
-
Treatment : Terazosin is administered systemically.
-
Assessment : Functional recovery is assessed using behavioral tests such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale. Histological analysis can be performed to evaluate tissue sparing and axonal regeneration.[17][27]
-
References
- 1. Repurposing Medications for Parkinson’s disease | APDA [apdaparkinson.org]
- 2. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 3. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinson’s disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 6. JCI - Enhancing glycolysis attenuates Parkinson’s disease progression in models and clinical databases [jci.org]
- 7. Exposure to Glycolysis-Enhancing Drugs and Risk of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drugs for BPH might help protect against Parkinson's disease - Medical Conferences [conferences.medicom-publishers.com]
- 9. Prostate drug associated with lower risk of Parkinson’s disease | Carver College of Medicine - The University of Iowa [medicine.uiowa.edu]
- 10. medscape.com [medscape.com]
- 11. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. neurosciencenews.com [neurosciencenews.com]
- 14. Drug repurposing in amyotrophic lateral sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. als.be [als.be]
- 16. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 17. Animals models of spinal cord contusion injury [epain.org]
- 18. Video: A Contusion Model of Severe Spinal Cord Injury in Rats [jove.com]
- 19. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 21. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 22. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cris.bgu.ac.il [cris.bgu.ac.il]
- 27. A Contusion Model of Severe Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Terazosin and Other PGK1 Activators: A Guide for Researchers
For researchers and professionals in drug development, the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) has emerged as a promising therapeutic target. This guide provides a comparative analysis of Terazosin, a repurposed drug, and other recently identified small molecule activators of PGK1, supported by available experimental data.
Introduction to PGK1 Activation
Phosphoglycerate Kinase 1 (PGK1) is a key enzyme in the glycolytic pathway, catalyzing the first ATP-generating step. Activation of PGK1 can enhance cellular energy metabolism and has shown potential in preclinical models of neurodegenerative diseases and other conditions associated with impaired energy homeostasis.[1] Terazosin, an established α1-adrenergic receptor antagonist, has been identified as a modulator of PGK1 activity.[2] More recently, virtual screening efforts have led to the discovery of novel small molecule activators of PGK1, such as compounds 7979989, Z112553128, and AK-693/21087020.[3][4] This guide compares these compounds based on their activation profiles, mechanisms, and potential therapeutic implications.
Comparative Data on PGK1 Activators
The following table summarizes the available quantitative data for Terazosin and other novel PGK1 activators. It is important to note that while initial data for the novel activators are promising, they are not as extensively characterized as Terazosin.
| Activator | Activating Concentration Range | Inhibitory Concentration | Effect on ATP Production | Binding Affinity (Kd) to PGK1 | Known Side Effects |
| Terazosin | 0.5 μM to 2.5 nM[2] | 2.5 μM and 25 μM[2] | Transient increase of nearly 40%[2] | 2.9 μM[5] | Hypotension[1] |
| Compound 7979989 | 1 nM to 10 μM[3] | Not reported | Data not available | Data not available | Data not available |
| Compound Z112553128 | 1 nM to 10 μM[3] | Not reported | Data not available | Data not available | Data not available |
| Compound AK-693/21087020 | 1 nM to 1 μM[3] | 10 μM[3] | Data not available | Data not available | Data not available |
Mechanism of Action and Downstream Signaling
Terazosin exhibits a biphasic effect on PGK1, acting as an activator at low concentrations and a competitive inhibitor at higher concentrations due to its binding to the ADP/ATP pocket of the enzyme.[2] At activating concentrations, it is proposed that Terazosin facilitates a bypass pathway that accelerates the release of ATP from PGK1.[1]
The downstream signaling cascade initiated by PGK1 activation is crucial for its therapeutic effects. The increased intracellular ATP enhances the chaperone activity of Heat Shock Protein 90 (Hsp90), an ATPase that is known to associate with PGK1.[2][6] Activated Hsp90 then promotes cellular stress resistance and exerts anti-apoptotic effects.[2] The novel activators are thought to operate through a similar mechanism of PGK1 activation, though detailed mechanistic studies are yet to be published.[3]
Experimental Protocols
In Vitro PGK1 Activity Assay (Coupled Enzyme Assay)
This assay indirectly measures PGK1 activity by coupling it to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. The activation of PGK1 leads to the consumption of its substrate, 1,3-bisphosphoglycerate (1,3-BPG), which in turn drives the GAPDH-catalyzed production of NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.[3]
Materials:
-
Purified human PGK1
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
1,3-bisphosphoglycerate (1,3-BPG)
-
ADP
-
NAD+
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (Terazosin and other activators)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, ADP, and GAPDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add purified PGK1 to all wells.
-
Initiate the reaction by adding 1,3-BPG.
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals for a defined period (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity (V0) from the linear phase of the absorbance curve.
-
Determine the percentage of PGK1 activation by comparing the V0 of the compound-treated wells to the vehicle control.
Intracellular ATP Level Measurement
This protocol measures the change in intracellular ATP levels following treatment with a PGK1 activator, typically using a luciferase-based assay.
Materials:
-
Cell line of interest (e.g., neuronal cells)
-
Cell culture medium and supplements
-
Test compounds
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.
-
Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Add the luciferase-containing reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration or cell number in each well.
-
Calculate the percentage change in intracellular ATP levels relative to the vehicle control.
Conclusion and Future Directions
Terazosin has been established as a dual-modulator of PGK1, with a well-defined mechanism of action and downstream effects. While it presents a promising therapeutic strategy, its known hypotensive side effects, mediated by its primary function as an α1-adrenergic receptor antagonist, necessitate the search for more specific PGK1 activators.[1]
The novel compounds 7979989, Z112553128, and AK-693/21087020 represent a step in this direction.[3] However, further research is required to fully characterize their potency, efficacy, and safety profiles. Specifically, determining their EC50 values for PGK1 activation, quantifying their impact on intracellular ATP levels, and assessing their potential for off-target effects, including cardiovascular side effects, will be critical for their development as viable therapeutic agents. The experimental protocols outlined in this guide provide a framework for conducting these essential investigations.
References
- 1. Frontiers | The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents [frontiersin.org]
- 2. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pgk1 activation restores endothelial metabolic homeostasis to alleviate vascular aging and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Terazosin Hydrochloride's Efficacy in Diverse Cell Lines: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the multi-faceted effects of Terazosin (B121538) hydrochloride across various cell types, with a comparative look at other alpha-1 adrenoceptor antagonists. This report synthesizes key experimental findings on its anti-cancer and anti-angiogenic properties.
Terazosin hydrochloride, a quinazoline-based alpha-1 adrenoceptor antagonist, is primarily used for the treatment of benign prostatic hyperplasia (BPH).[1] However, a growing body of evidence reveals its potential as an anti-cancer agent, demonstrating effects that are largely independent of its alpha-1 adrenoceptor blocking capabilities.[2][3][4] This guide provides a comparative overview of Terazosin's performance in multiple cell lines, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy of Terazosin and Other α1-Adrenoceptor Antagonists
Studies consistently show that the anti-proliferative and pro-apoptotic effects of Terazosin are shared by other quinazoline-based antagonists like Doxazosin (B1670899), but not by the sulfonamide-based Tamsulosin.[2][3][5] This suggests that the quinazoline (B50416) structure is crucial for these anti-cancer activities.
Table 1: Cytotoxicity and Anti-Angiogenic Effects of Terazosin
| Cell Line | Effect | Metric | Value | Reference |
| PC-3 (Prostate Cancer) | Cytotoxicity | IC50 | >100 µM | [6] |
| Benign Prostatic Cells | Cytotoxicity | IC50 | >100 µM | [6] |
| DU-145 (Prostate Cancer) | Cell Viability | Significant Loss | Dose-dependent | [2] |
| HUVEC (Endothelial Cells) | Proliferation Inhibition | IC50 | 9.9 µM | [6] |
| HUVEC (Endothelial Cells) | Tube Formation Inhibition | IC50 | 6.8 µM | [6] |
| In vivo (Nude Mice) | Angiogenesis Inhibition | IC50 | 7.9 µM | [6] |
Table 2: Comparative Effects of α1-Adrenoceptor Antagonists on Prostate Cancer Cell Viability
| Drug | Chemical Structure | Cell Lines | Effect on Cell Viability | Reference |
| Terazosin | Quinazoline | PC-3, DU-145 | Significant dose-dependent loss | [2][3] |
| Doxazosin | Quinazoline | PC-3, DU-145 | Significant dose-dependent loss | [2][3] |
| Tamsulosin | Sulfonamide | PC-3, DU-145 | No effect | [2][3] |
Signaling Pathways and Molecular Mechanisms
Terazosin's anti-cancer effects are mediated through multiple signaling pathways, primarily culminating in the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Terazosin induces apoptosis in prostate cancer cells and endothelial cells.[1][2][6] This process is characterized by the activation of caspase-3 and cleavage of PARP.[1][7] Notably, the apoptotic effect is independent of p53 and Rb protein status, suggesting a broad therapeutic potential for cancers with mutations in these common tumor suppressors.[8] The induction of apoptosis is associated with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[8]
Cell Cycle Arrest
In addition to apoptosis, Terazosin can induce cell cycle arrest at the G1 phase in prostate cancer cells.[8] This is accompanied by an upregulation of the cyclin-dependent kinase inhibitor p27KIP1, which plays a crucial role in halting cell cycle progression.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., PC-3, DU-145) in 96-well plates at a density of 8x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Apoptosis Detection (TUNEL Assay)
-
Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with Terazosin as described above.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution, followed by permeabilization with a detergent-based buffer.
-
TUNEL Reaction: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI). Visualize and quantify the apoptotic cells (displaying green fluorescence) using a fluorescence microscope. The apoptotic index is calculated as the percentage of TUNEL-positive cells.[10][11]
Western Blot Analysis
-
Protein Extraction: Lyse Terazosin-treated and control cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., p27KIP1, Bax, Bcl-2, caspase-3). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparative Logic of α1-Adrenoceptor Antagonists
The differential effects of quinazoline-based versus sulfonamide-based α1-adrenoceptor antagonists on cancer cells highlight the importance of the chemical scaffold in the observed anti-tumor activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of terazosin on tissue vascularity and apoptosis in transitional cell carcinoma of bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Terazosin, Doxazosin, and Tamsulosin on Apoptosis Induction
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Terazosin (B121538), Doxazosin (B1670899), and Tamsulosin are alpha-1 adrenoceptor antagonists commonly prescribed for the treatment of benign prostatic hyperplasia (BPH). Beyond their established mechanism of action in relaxing smooth muscle in the prostate and bladder neck, a growing body of evidence suggests that some of these drugs possess an additional, clinically significant property: the ability to induce apoptosis, or programmed cell death. This guide provides a comprehensive, head-to-head comparison of Terazosin, Doxazosin, and Tamsulosin with a specific focus on their apoptotic effects, supported by experimental data. A key finding from multiple studies is that the pro-apoptotic effects of these drugs are not a class-wide phenomenon but are rather dependent on their chemical structure. Specifically, the quinazoline-based antagonists, Terazosin and Doxazosin, have been shown to induce apoptosis in various cell types, particularly in prostate cells, whereas the non-quinazoline antagonist, Tamsulosin, does not exhibit this activity.[1][2][3][4] This apoptotic mechanism is independent of their alpha-1 adrenoceptor blockade, pointing towards a distinct signaling pathway initiated by the quinazoline (B50416) moiety.[1][2][3]
Quantitative Comparison of Apoptotic Induction
The following table summarizes the quantitative data from various studies investigating the pro-apoptotic effects of Terazosin, Doxazosin, and Tamsulosin on prostate cancer and smooth muscle cells.
| Drug | Cell Line(s) | Concentration | Duration | Apoptotic Effect | Reference |
| Doxazosin | PC-3 (prostate cancer) | 15 µM | 48 hours | 11.6% apoptotic cells (vs. 1.1% control) | [1] |
| SMC-1 (smooth muscle) | 15 µM | 48 hours | 17.8% apoptotic cells (vs. 1.8% control) | [1] | |
| PC-3, DU-145 | Dose-dependent | Not specified | Significant reduction in cell viability | [1] | |
| PC-3, BPH-1 | 25 µmol/L | 6-12 hours | Activation of caspase-8 and caspase-3 | [5] | |
| Terazosin | PC-3, DU-145 | Dose-dependent | Not specified | Significant reduction in cell viability | [1] |
| BPH patients | 1-10 mg/day | >1 month | Significant increase in epithelial and stromal apoptosis | [6] | |
| Tamsulosin | PC-3, DU-145 | Not specified | Not specified | No effect on cell viability | [1] |
Signaling Pathways of Apoptosis Induction
The pro-apoptotic signaling pathways of Terazosin and Doxazosin, while both linked to their quinazoline structure, appear to involve distinct molecular players. Tamsulosin, lacking this chemical backbone, does not activate these apoptotic cascades.
Doxazosin-Induced Apoptosis
Doxazosin is believed to primarily induce apoptosis through the extrinsic or death receptor-mediated pathway. This involves the upregulation of Fas/CD95, a member of the tumor necrosis factor (TNF) receptor superfamily.[7] Binding of Doxazosin or its downstream effectors to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). This proximity leads to the auto-activation of caspase-8, which in turn activates executioner caspases like caspase-3, ultimately leading to the cleavage of cellular proteins and apoptosis.[5][7] There is also evidence suggesting an involvement of the intrinsic pathway through the upregulation of the pro-apoptotic protein Bax.[5]
Terazosin-Induced Apoptosis
Terazosin's apoptotic mechanism appears to be more centered on the intrinsic or mitochondrial pathway. Studies have shown that Terazosin treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates executioner caspases like caspase-3, culminating in apoptosis. Additionally, Terazosin has been shown to cause a G1 phase cell cycle arrest and an upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Terazosin, Doxazosin, and Tamsulosin on apoptosis induction.
Cell Culture and Drug Treatment
-
Cell Lines: Human prostate cancer cell lines (PC-3, DU-145) and a primary culture of human prostate smooth muscle cells (SMC-1) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Terazosin, Doxazosin, and Tamsulosin are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for treatment. Control cells are treated with an equivalent amount of DMSO.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fixation: Cells grown on coverslips are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Permeabilization: After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Labeling: The cells are then incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Analysis: After washing, the coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining. The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a fluorometric assay.
-
Cell Lysis: Treated and control cells are harvested and lysed in a chilled lysis buffer. The cell lysates are then centrifuged to pellet the debris.
-
Fluorometric Reaction: The supernatant (containing the cellular proteins) is incubated with a caspase-3 substrate, such as DEVD-AFC (7-amino-4-trifluoromethyl coumarin), in a reaction buffer.
-
Measurement: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the fluorescent AFC molecule. The fluorescence is measured using a fluorometer at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The level of caspase-3 activity is proportional to the fluorescence intensity.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathways, such as Bax and Bcl-2.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, and an antibody for a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.
Conclusion
The available experimental evidence strongly indicates a differential effect of Terazosin, Doxazosin, and Tamsulosin on apoptosis induction. The quinazoline-based drugs, Terazosin and Doxazosin, are potent inducers of apoptosis in prostate cells through mechanisms independent of their alpha-1 adrenoceptor blocking activity.[1][2][3] Doxazosin primarily utilizes the extrinsic death receptor pathway, while Terazosin engages the intrinsic mitochondrial pathway. In stark contrast, the non-quinazoline drug Tamsulosin does not exhibit significant pro-apoptotic effects.[1] These findings have important implications for the long-term treatment of BPH and suggest a potential therapeutic role for quinazoline-based alpha-1 adrenoceptor antagonists in the management of prostate cancer. For researchers and drug development professionals, the distinct signaling pathways activated by Terazosin and Doxazosin offer promising targets for the development of novel anti-cancer therapies.
References
- 1. auajournals.org [auajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha 1-adrenoceptor antagonists terazosin and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Independent Verification of the Neuroprotective Role of Terazosin Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Terazosin hydrochloride's neuroprotective performance against alternative treatments, supported by experimental data. We delve into the molecular mechanisms, present quantitative outcomes from preclinical and observational studies, and provide detailed experimental protocols for key assays.
Executive Summary
Terazosin, a drug initially approved for benign prostatic hyperplasia and hypertension, has emerged as a promising neuroprotective agent, particularly in the context of Parkinson's disease (PD) and other neurodegenerative disorders. Its primary mechanism of action is the activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, leading to increased ATP production and subsequent cellular protection.[1][2][3] This guide summarizes the evidence supporting Terazosin's neuroprotective role, compares it with other alpha-1 adrenergic receptor antagonists, and provides the necessary details for independent verification of these findings.
Comparative Analysis of Neuroprotective Agents
The neuroprotective effects of Terazosin have been evaluated in comparison to other alpha-1 adrenergic receptor antagonists, such as doxazosin (B1670899) and alfuzosin, which also enhance PGK1 activity, and tamsulosin (B1681236), which does not.[4][5]
Preclinical Data in Parkinson's Disease Models
| Drug | Model | Key Findings | Reference |
| Terazosin | MPTP-induced mouse model of PD | Increased survival of dopaminergic neurons; Improved motor performance in rotarod tests.[6] | [Cai R, et al. J Clin Invest. 2019] |
| Terazosin | α-synuclein overexpression mouse model | Mitigated α-synuclein aggregation; Improved motor function.[6] | [Cai R, et al. J Clin Invest. 2019] |
| Terazosin | MPP+ treated SH-SY5Y cells | Increased cell viability; Enhanced ATP levels. | [Cai R, et al. J Clin Invest. 2019] |
| Doxazosin | Epidemiological Studies | Associated with a reduced risk of developing Parkinson's disease compared to tamsulosin. | [Fung KW, et al. PLOS ONE. 2024] |
| Alfuzosin | Epidemiological Studies | Associated with a reduced risk of developing Parkinson's disease compared to tamsulosin.[4] | [Simmering JE, et al. JAMA Neurol. 2021] |
| Tamsulosin | Epidemiological Studies | Used as a control due to its lack of PGK1 activation; Patients taking tamsulosin had a higher risk of developing Parkinson's disease compared to those on Terazosin, Doxazosin, or Alfuzosin.[4][5] | [Simmering JE, et al. JAMA Neurol. 2021; Fung KW, et al. PLOS ONE. 2024] |
Epidemiological Data
Observational studies of large patient databases have provided compelling evidence for the neuroprotective potential of PGK1-activating drugs.
| Drug(s) | Database(s) | Key Findings | Reference |
| Terazosin, Doxazosin, Alfuzosin | Truven Health Analytics MarketScan & Danish National Health Registries | Men taking these drugs had a 12% to 37% lower risk of developing Parkinson's disease compared to men taking tamsulosin.[4][7] | [Simmering JE, et al. JAMA Neurol. 2021] |
| Terazosin, Doxazosin | Medicare enrollees | Terazosin was associated with a 26% risk reduction and doxazosin with a 21% risk reduction for Parkinson's disease compared to tamsulosin. | [Fung KW, et al. PLOS ONE. 2024] |
| Terazosin | IBM Watson/Truven database | Claims for Terazosin and similar drugs were associated with a 20% lower risk of having Parkinson's-related diagnostic codes.[6] | [Cai R, et al. J Clin Invest. 2019] |
Signaling Pathways and Experimental Workflows
Terazosin's Neuroprotective Signaling Pathway
Terazosin's primary neuroprotective effect is mediated through its interaction with the glycolytic enzyme PGK1. By binding to PGK1, Terazosin enhances its activity, leading to an increase in ATP production. This bioenergetic boost is crucial for neuronal survival and function, particularly under conditions of cellular stress present in neurodegenerative diseases.
Caption: Terazosin activates PGK1, enhancing glycolysis and ATP production, which in turn promotes neuroprotection.
Experimental Workflow for Preclinical Verification
The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound like Terazosin in a preclinical setting.
Caption: A generalized workflow for in vitro and in vivo validation of neuroprotective compounds.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay (MPP+ Model)
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
MPP+ Induced Toxicity: To induce a Parkinson's-like pathology, cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that inhibits mitochondrial complex I. A typical concentration used is 1-2 mM for 24 hours.[8][9]
-
Drug Treatment: Cells are pre-treated with various concentrations of this compound or alternative compounds for a specified period (e.g., 1 hour) before the addition of MPP+.
-
Cell Viability Assessment (MTT Assay):
-
After treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 4 hours at 37°C.
-
The medium is then removed, and the formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[8]
-
-
ATP Level Measurement:
-
Intracellular ATP levels can be quantified using a luciferase-based ATP assay kit.
-
Following treatment, cells are lysed according to the manufacturer's protocol.
-
The cell lysate is then mixed with the luciferase reagent.
-
Luminescence is measured using a luminometer. ATP levels are normalized to the total protein content of the cell lysate.[10][11]
-
In Vivo Neuroprotection Assay (MPTP Mouse Model)
-
Animal Model: Male C57BL/6 mice are commonly used.
-
MPTP Administration: A sub-acute regimen of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered intraperitoneally (i.p.) at a dose of 20-30 mg/kg daily for 5 consecutive days to induce significant loss of dopaminergic neurons in the substantia nigra.[12][13][14]
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered daily via i.p. injection or oral gavage, starting before or concurrently with MPTP administration and continuing for a specified duration.
-
Behavioral Assessment (Rotarod Test):
-
Motor coordination and balance are assessed using an accelerating rotarod apparatus.
-
Mice are trained on the rotarod for several days before MPTP treatment.
-
Following treatment, mice are tested at various time points. The latency to fall from the rotating rod is recorded. The rod typically accelerates from 4 to 40 rpm over a period of 5 minutes.[15][16][17]
-
-
Immunohistochemical Analysis:
-
At the end of the experiment, mice are euthanized, and their brains are collected.
-
Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
The number of TH-positive neurons in the substantia nigra pars compacta is quantified using stereological methods to determine the extent of neuroprotection.
-
Conclusion
The available preclinical and epidemiological data provide a strong and independent verification of the neuroprotective role of this compound. Its mechanism of action through the activation of PGK1 and subsequent enhancement of cellular energy metabolism presents a compelling therapeutic strategy for neurodegenerative diseases like Parkinson's. The comparative data, particularly against tamsulosin, further strengthens the hypothesis that PGK1 activation is a key driver of this neuroprotective effect. The experimental protocols detailed in this guide offer a framework for researchers to independently validate and build upon these findings, paving the way for future clinical investigations and the potential repurposing of this well-established drug for the treatment of neurodegenerative disorders.
References
- 1. Neuroprotection in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. Parkinson disease among patients treated for benign prostatic hyperplasia with α1 adrenergic receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capitalising on the neuroprotective effects of a prostate drug – Parkinson's Movement [parkinsonsmovement.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. modelorg.com [modelorg.com]
- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 17. researchgate.net [researchgate.net]
Comparative Side-Effect Profiles of Alpha-1 Blockers in Research Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side-effect profiles of commonly studied alpha-1 adrenergic antagonists in various research models. The information presented is collated from preclinical studies to aid in the selection and evaluation of these compounds in a research setting.
Alpha-1 adrenergic receptor antagonists, or alpha-1 blockers, are a class of drugs that inhibit the action of norepinephrine (B1679862) and epinephrine (B1671497) at alpha-1 adrenergic receptors. This action leads to smooth muscle relaxation and is utilized in the treatment of conditions such as benign prostatic hyperplasia (BPH) and hypertension. The most commonly researched alpha-1 blockers include the non-selective agents Prazosin and Doxazosin, and the more uroselective agents Tamsulosin and Silodosin. While therapeutically effective, their use is associated with a range of side effects, primarily related to their action on vascular, central nervous system (CNS), and urinary tract smooth muscle. Understanding the comparative side-effect profiles of these agents in preclinical models is crucial for predicting their clinical effects and for the development of new, safer alternatives.
Comparative Quantitative Data on Side Effects
The following tables summarize quantitative data on the side effects of Prazosin, Doxazosin, Tamsulosin, and Silodosin from various preclinical research models. It is important to note that direct head-to-head comparisons of all four drugs in a single study are limited; therefore, the data is compiled from multiple sources and experimental conditions may vary.
Table 1: Cardiovascular Side Effects in Animal Models
| Side Effect | Alpha-1 Blocker | Animal Model | Dosage | Key Findings |
| Hypotension | Prazosin | Rat | 50 µg/kg i.v. | Significant initial drop in blood pressure.[1] |
| Doxazosin | Rat | 8 mg/kg | Long-term administration produced a significant decrease in systolic, diastolic, and mean blood pressure. | |
| Tamsulosin | Dog | 0.3-300 µg/kg i.v. | Hypotensive effect was significantly greater in older dogs with BPH compared to younger dogs.[2] | |
| Silodosin | Dog | 0.3-300 µg/kg i.v. | No significant hypotensive effects observed in both young and old dogs with BPH.[2] | |
| Orthostatic Hypotension | Prazosin | Rat | - | Acute intravenous administration induced significant orthostatic hypotension in a tilt-table test.[3] |
| Doxazosin | - | - | Data from preclinical models specifically on orthostatic hypotension is limited in the provided search results. | |
| Tamsulosin | - | - | Generally considered to have a lower risk of orthostatic hypotension compared to non-selective agents.[4] | |
| Silodosin | - | - | Preclinical data suggests a more favorable cardiovascular safety profile. |
Table 2: Urogenital Side Effects in Animal Models
| Side Effect | Alpha-1 Blocker | Animal Model | Dosage | Key Findings |
| Inhibition of Urethral Pressure | Tamsulosin | Dog | 0.3-300 µg/kg i.v. | Dose-dependently inhibited the increase in intraurethral pressure.[2] |
| Silodosin | Dog | 0.3-300 µg/kg i.v. | Dose-dependently inhibited the increase in intraurethral pressure.[2] | |
| Genotoxicity | Prazosin | Pregnant Rat | 5, 15, and 25 mg/kg i.p. | Induced significant genotoxic effects in bone marrow and hepatocyte cells at higher doses.[5] |
Table 3: Central Nervous System (CNS) Side Effects in Animal Models
| Side Effect | Alpha-1 Blocker | Animal Model | Dosage | Key Findings |
| Depressive-like Behavior | Prazosin | Mouse | - | Blockade of α1-adrenergic receptors has been reported to induce depressive-like behavior.[6][7] |
| Motor Activity | Terazosin | Rat | - | Intraventricular administration produced a dose-dependent cessation of behavioral activity.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used to assess the side effects of alpha-1 blockers in research models.
Assessment of Orthostatic Hypotension in Rats (Tilt-Table Test)
This protocol is designed to quantify the change in mean arterial pressure (MAP) and heart rate (HR) in response to a postural challenge after the administration of an alpha-1 blocker.[8]
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes, monitoring baseline MAP and HR.
-
Vehicle Control: Administer the vehicle control intravenously and record MAP and HR for 15 minutes.
-
Tilt Test (Baseline): Place the rat on a custom-built tilt-table and change its position from horizontal to a 60-degree head-up tilt. Record the maximum drop in MAP and compensatory changes in HR.
-
Drug Administration: Return the rat to a horizontal position and allow it to stabilize before administering the investigational alpha-1 blocker intravenously.
-
Tilt Test (Post-Drug): Repeat the tilt test at predefined time points after drug administration (e.g., 5, 15, 30, and 60 minutes).
-
Data Analysis: Analyze the data to determine the effect of the compound on resting hemodynamics and the orthostatic response.
In Vivo Urodynamic Studies in Anesthetized Dogs
This protocol evaluates the effects of alpha-1 blockers on intraurethral pressure (IUP) and systemic blood pressure.
-
Animal Model: Male beagle dogs are often used. BPH can be naturally occurring in older dogs or induced by hormonal treatment.
-
Anesthesia: Anesthetize the animals, for example, with pentobarbital (B6593769) sodium.
-
Surgical Preparation: Insert a catheter into the prostatic urethra to measure IUP and another into a femoral artery to monitor systemic blood pressure. A catheter is also placed in a femoral vein for intravenous drug administration.
-
Experimental Procedure:
-
Establish a stable baseline IUP and blood pressure.
-
Administer an α1-adrenoceptor agonist (e.g., phenylephrine) to induce an increase in IUP.
-
Administer the alpha-1 blocker intravenously in a cumulative dose-dependent manner.
-
Record the inhibitory effect of the antagonist on the agonist-induced IUP increase and any changes in blood pressure.
-
-
Data Analysis: Calculate the percentage inhibition of the IUP increase and the change in mean arterial pressure for each dose of the antagonist.
In Vitro Smooth Muscle Contraction and Relaxation Assays
These assays are used to determine the direct effects of alpha-1 blockers on smooth muscle tissue from various organs, such as blood vessels and the prostate.
-
Tissue Preparation: Isolate smooth muscle strips or rings from the target organ (e.g., aorta, prostate) of the experimental animal.
-
Organ Bath Setup: Mount the tissue in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: Induce contraction of the smooth muscle tissue by adding a contractile agent, such as phenylephrine (B352888) (an alpha-1 agonist).
-
Drug Application: Once a stable contraction is achieved, add the alpha-1 blocker in increasing concentrations to the organ bath.
-
Measurement of Relaxation: Record the relaxation of the smooth muscle tissue in response to the alpha-1 blocker using an isometric force transducer.
-
Data Analysis: Construct concentration-response curves to determine the potency (e.g., EC50) of the alpha-1 blocker in relaxing the pre-contracted smooth muscle.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. criver.com [criver.com]
- 2. Immobility from administration of the alpha1-adrenergic antagonist, terazosin, in the IVth ventricle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 4. α1-Blockers Improve Benign Prostatic Obstruction in Men with Lower Urinary Tract Symptoms: A Systematic Review and Meta-analysis of Urodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Blockade improves symptoms suggestive of bladder outlet obstruction but fails to relieve it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α1A- and α1B-Adrenergic Receptors Differentially Modulate Antidepressant-Like Behavior in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating PGK1 as the Primary Target for Terazosin's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate Phosphoglycerate Kinase 1 (PGK1) as the primary therapeutic target for the neuroprotective effects of Terazosin (B121538). It objectively examines the evidence supporting the PGK1-mediated mechanism and contrasts it with Terazosin's well-established role as an alpha-1 adrenergic receptor antagonist.
Executive Summary
Terazosin, a drug traditionally used for benign prostatic hyperplasia and hypertension, has demonstrated significant neuroprotective potential in preclinical models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and stroke.[1][2] While Terazosin is a known potent alpha-1 adrenergic receptor antagonist, a growing body of evidence strongly suggests that its neuroprotective effects are primarily mediated through an off-target mechanism: the activation of the glycolytic enzyme PGK1.[3][4] This activation leads to increased ATP production, which is crucial for neuronal survival and function.[3] This guide will dissect the experimental evidence that substantiates the primacy of the PGK1 pathway in Terazosin's neuroprotective action.
Comparative Data on Terazosin's Molecular Targets
The following table summarizes the quantitative data comparing Terazosin's interaction with its primary on-target (alpha-1 adrenergic receptor) and its key neuroprotective off-target (PGK1).
| Parameter | Alpha-1 Adrenergic Receptor | PGK1 | Reference(s) |
| Binding Affinity (IC50/Kd) | IC50: 2.0 - 5.0 nM | Kd: 2.9 µM | [5][6] |
| Functional Activity | Antagonist | Activator (at low concentrations) / Inhibitor (at high concentrations) | [7][8] |
| Effective Concentration for Neuroprotection | Not directly correlated | Activation observed at 2.5 nM - 0.5 µM | [8] |
Key Interpretation: Terazosin exhibits a significantly higher binding affinity for the alpha-1 adrenergic receptor than for PGK1. However, the concentrations at which it shows neuroprotective effects align with the range required for PGK1 activation.[8] This suggests that while Terazosin is a potent alpha-1 blocker, its neuroprotective actions are likely mediated by its less potent but functionally activating interaction with PGK1.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental approaches discussed, the following diagrams are provided.
Figure 1: Terazosin's dual mechanism of action.
Figure 2: Workflow for validating PGK1 as the primary target.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate Terazosin's interaction with PGK1 and alpha-1 adrenergic receptors.
PGK1 Enzyme Activity Assay
This assay measures the effect of Terazosin on the enzymatic activity of PGK1.
Principle: The activity of PGK1 is determined by a coupled enzyme reaction. PGK1 catalyzes the conversion of 3-phosphoglycerate (B1209933) (3-PG) and ATP to 1,3-bisphosphoglycerate (1,3-BPG) and ADP. The production of 1,3-BPG is then used by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm, which is proportional to the PGK1 activity.[9][10][11][12][13]
Protocol Summary:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing 3-PG, ATP, MgCl2, NADH, and GAPDH.
-
Initiation of Reaction: The reaction is initiated by the addition of purified PGK1 enzyme.
-
Terazosin Treatment: Different concentrations of Terazosin are added to the reaction mixture to assess its effect on PGK1 activity.
-
Data Acquisition: The change in absorbance at 340 nm is measured kinetically over time using a spectrophotometer.
-
Data Analysis: The rate of NADH consumption is calculated to determine the PGK1 activity. The effect of Terazosin is determined by comparing the activity in its presence to a vehicle control.
Alpha-1 Adrenergic Receptor Binding Assay
This assay quantifies the affinity of Terazosin for alpha-1 adrenergic receptors.
Principle: A radioligand binding assay is used to determine the binding affinity of a test compound (Terazosin) to a specific receptor. This involves competing the binding of a radiolabeled ligand (e.g., [3H]prazosin) with increasing concentrations of the unlabeled test compound.[5][6]
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing alpha-1 adrenergic receptors are prepared from a suitable tissue or cell line.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and varying concentrations of unlabeled Terazosin.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Terazosin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular context.
Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified.[14][15][16][17][18]
Protocol Summary:
-
Cell Treatment: Intact cells are incubated with either vehicle or Terazosin.
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of soluble PGK1 in the supernatant is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of Terazosin indicates direct target engagement.
Comparison with Alternatives: The Case of Tamsulosin
To further validate PGK1 as the primary neuroprotective target of Terazosin, it is essential to compare its effects with those of other alpha-1 adrenergic receptor antagonists that do not activate PGK1. Tamsulosin is a widely used comparator in such studies.[1]
| Feature | Terazosin | Tamsulosin | Reference(s) |
| Primary Target | Alpha-1 Adrenergic Receptor | Alpha-1 Adrenergic Receptor | [7][19] |
| PGK1 Activation | Yes | No | [1][2][20] |
| Neuroprotective Effects in Preclinical Models | Demonstrated | Not consistently observed | [21][22] |
| Association with Neurodegenerative Disease Risk in Human Studies | Associated with a reduced risk of Parkinson's Disease | Not associated with a reduced risk; some studies suggest a potential increased risk of dementia | [2][19][23] |
The contrasting profiles of Terazosin and Tamsulosin strongly support the hypothesis that the neuroprotective effects of Terazosin are independent of its alpha-1 adrenergic receptor antagonism and are instead driven by its unique ability to activate PGK1. Studies have shown that while both drugs are effective in treating benign prostatic hyperplasia, only Terazosin and other PGK1-activating alpha-blockers are associated with a reduced risk and slower progression of Parkinson's disease.[2]
Conclusion
-
Dose-Response Relationship: The neuroprotective effects of Terazosin are observed at concentrations consistent with PGK1 activation, not necessarily its alpha-1 adrenergic receptor blockade.[8]
-
Comparator Drug Studies: Alpha-1 adrenergic receptor antagonists like Tamsulosin, which do not activate PGK1, fail to show similar neuroprotective effects.[1][2]
-
PGK1-Dependency: Studies using modified Terazosin that cannot bind to the alpha-1 adrenoceptor still demonstrate anti-apoptotic effects, indicating the neuroprotection is independent of this receptor.[8]
For researchers and drug development professionals, these findings highlight the importance of considering off-target effects in drug repurposing and underscore the potential of targeting cellular bioenergetics, specifically through the activation of PGK1, as a promising therapeutic strategy for neurodegenerative diseases. Future research should focus on developing more potent and selective PGK1 activators with improved pharmacological profiles for the treatment of these debilitating conditions.
References
- 1. JCI - Enhancing glycolysis attenuates Parkinson’s disease progression in models and clinical databases [jci.org]
- 2. Exposure to Glycolysis-Enhancing Drugs and Risk of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of targeting the alpha‐1 adrenergic receptor and phosphoglycerate kinase 1 with Terazosin to treat Alzheimer’s disease using a transgenic AD rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jacobsimmering.com [jacobsimmering.com]
- 5. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 8. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PGK1 enzyme activity measurements [bio-protocol.org]
- 10. Enzyme Activity Measurement for Phosphoglycerate Kinase [creative-enzymes.com]
- 11. Phosphoglycerate Kinase Activity Assay Kit (Colorimetric) (ab252890) | Abcam [abcam.com]
- 12. Phosphoglycerate Kinase Activity Assay Kit (Colorimetric) (ab252890) | Abcam [abcam.com]
- 13. Frontiers | The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents [frontiersin.org]
- 14. huber.embl.de [huber.embl.de]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neuroscijournal.com [neuroscijournal.com]
- 20. JCI - Parkinson disease among patients treated for benign prostatic hyperplasia with α1 adrenergic receptor antagonists [jci.org]
- 21. khu.elsevierpure.com [khu.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Terazosin Hydrochloride: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of pharmaceutical compounds like terazosin (B121538) hydrochloride is essential not only for regulatory compliance but also for building a foundation of trust in safe laboratory practices. This guide provides essential, immediate safety and logistical information for the proper disposal of terazosin hydrochloride.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this includes protective gloves, clothing, and eye/face protection. Handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, rinse skin or eyes thoroughly with water. For spills, prevent the substance from entering drains or water courses, and collect the material for proper disposal.
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The disposal of chemical waste, including this compound, is governed by local, state, and federal regulations. The following protocol provides a general framework that should be adapted to comply with the specific requirements of your institution and jurisdiction.
-
Waste Characterization : The first and most critical step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). While terazosin is not specifically a "P" or "U" listed hazardous waste by the EPA, a waste determination must be made based on its characteristics: ignitability, corrosivity, reactivity, and toxicity. Consult your institution's Environmental Health and Safety (EHS) department for guidance on this characterization.
-
Segregation : Segregate this compound waste from other chemical and non-hazardous waste streams. It should be collected in a designated, properly labeled waste container. The container must be in good condition, compatible with the chemical, and kept securely closed.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" (if applicable) and include the chemical name "this compound," the CAS number (63074-08-8), and an indication of the hazards.
-
Accumulation : Store the waste container in a designated satellite accumulation area or a central accumulation area, following your facility's specific guidelines regarding storage limits and timeframes.
-
Professional Disposal : Arrange for the disposal of the waste through your institution's EHS department or a licensed professional waste disposal service.[1] The standard and recommended method for pharmaceutical waste of this nature is controlled incineration at a licensed chemical destruction plant.[2] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Avoid Prohibited Disposal Methods :
-
Do NOT flush down the drain or sewer system. The EPA has prohibited the sewering of all hazardous pharmaceutical waste to prevent the contamination of waterways.[3][4] Even if deemed non-hazardous, this practice is strongly discouraged.[5]
-
Do NOT dispose of in regular trash. Uncontrolled landfill disposal can lead to environmental contamination.
-
Environmental Fate and Ecotoxicity Data
While specific, comprehensive ecotoxicity data for this compound is limited in publicly available literature, some information regarding its environmental fate is known. Safety Data Sheets often state that no data is available on aquatic toxicity, persistence, and degradability.[6][7] One SDS classifies it as "slightly hazardous for water" based on a self-assessment, but without providing empirical data.[6]
The primary route of entry into the environment is through excretion after therapeutic use. Understanding its fate in the human body provides insight into the form that enters wastewater treatment systems.
| Parameter | Data | Source |
| Human Excretion | Approximately 40% of an oral dose is excreted in urine and 60% in feces. | [8] |
| Metabolism | A portion of the drug is metabolized, with one of the four identified metabolites showing antihypertensive activity. | PubChem |
| Degradation Pathways | The main chemical degradation pathways include hydrolysis of the amide bond, hydroxylation, and carbonylation. | |
| Aquatic Toxicity | No specific data available (e.g., LC50 for fish or daphnia). | [6][7] |
| Persistence & Degradability | No specific data available. | [6] |
Experimental Protocols
The procedural steps outlined above constitute the standard operational protocol for the disposal of this compound in a laboratory setting. Adherence to these steps, in consultation with institutional EHS guidelines, ensures safe and compliant disposal.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway in a professional research setting, the following workflow diagram illustrates the decision-making process.
Caption: Disposal Decision Workflow for this compound in a Laboratory.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. researchgate.net [researchgate.net]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | C19H30ClN5O6 | CID 63016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Terazosin hydrochloride
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols and logistical guidance for the handling and disposal of Terazosin (B121538) hydrochloride. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.
Terazosin hydrochloride is a quinazoline (B50416) derivative that acts as an alpha-1-selective adrenoceptor blocking agent.[1] While effective in its therapeutic applications, it presents several hazards that necessitate careful handling. The compound is harmful if swallowed, causes serious eye irritation, may cause skin and respiratory irritation, and is suspected of damaging fertility or the unborn child.[2][3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound mandates the use of specific personal protective equipment to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing is necessary. |
| Respiratory Protection | Suitable Respirator | Required when handling the powder form to avoid inhalation. |
Safe Handling and Disposal Protocols
Engineering Controls: All handling of this compound should occur in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended to minimize the risk of inhalation. An accessible safety shower and eye wash station must be readily available.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a chemical fume hood to prevent the generation and dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, absorb liquids with an inert material (e.g., diatomite) and collect all contaminated materials, including solids, into a sealed container for hazardous waste disposal.[3]
-
Decontamination: Clean all contaminated surfaces and equipment by scrubbing with alcohol.[3]
Disposal:
-
All waste materials contaminated with this compound, including empty containers, must be disposed of as hazardous waste.[2]
-
Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of with household garbage or allow the product to enter the sewage system.[2]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[5] Seek immediate medical attention.
Experimental Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
